3,5-Dichloropicolinamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15050. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRSAVRBVNYEMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40279995 | |
| Record name | 3,5-dichloropicolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5468-71-3 | |
| Record name | 5468-71-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15050 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-dichloropicolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dichloropicolinamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 3,5-Dichloropicolinamide. The document details its physicochemical characteristics, provides insights into its synthesis and analytical methodologies, and explores its potential biological activities based on related compounds. This guide is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, drug discovery, and agrochemical development.
Chemical Identity and Structure
This compound, also known by its IUPAC name 3,5-dichloropyridine-2-carboxamide, is a halogenated pyridine derivative.[1][2] Its chemical structure consists of a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and a carboxamide group at the 2 position.
Molecular Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers and Descriptors
| Property | Value | Reference(s) |
| IUPAC Name | 3,5-dichloropyridine-2-carboxamide | [1][2] |
| CAS Number | 5468-71-3 | [1][2] |
| Molecular Formula | C₆H₄Cl₂N₂O | [1][2] |
| Molecular Weight | 191.01 g/mol | [1][2] |
| Canonical SMILES | C1=C(C=NC(=C1Cl)C(=O)N)Cl | [2] |
| InChI Key | QIRSAVRBVNYEMF-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in various chemical and biological systems.
Table 2: Physicochemical Data
| Property | Value | Reference(s) |
| Physical Form | Powder | [3] |
| Boiling Point | 283.5 ± 40.0 °C at 760 Torr | [3] |
| Density | 1.524 ± 0.06 g/cm³ (at 20°C) | [3] |
| Flash Point | 125.3 ± 27.3 °C | [3] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [3] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be inferred from standard organic chemistry principles and the synthesis of related compounds. A common method for the preparation of amides is the reaction of a carboxylic acid or its derivative with an amine.
Proposed Synthetic Pathway:
A likely synthetic route involves the amidation of 3,5-dichloropicolinic acid or its corresponding acyl chloride.
References
An In-depth Technical Guide to the Mechanism of Action of Clopyralid (3,6-Dichloro-2-Pyridinecarboxylic Acid)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of Clopyralid, a synthetic auxin herbicide. The information presented is intended for a scientific audience and details the core signaling pathways, quantitative efficacy data, and relevant experimental methodologies. While the initial query specified "3,5-Dichloropicolinamide," extensive research indicates that the compound of primary scientific and commercial interest in this chemical class is Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid). This guide will focus on the well-documented activities of Clopyralid.
Introduction
Clopyralid is a selective, post-emergence herbicide widely utilized for the control of broadleaf weeds, particularly those belonging to the Asteraceae, Fabaceae, and Solanaceae families.[1][2] Its mode of action is categorized as a Group 4 herbicide (WSSA) or a Group O herbicide (HRAC), which are synthetic auxins that mimic the natural plant hormone indole-3-acetic acid (IAA).[3][4] By overwhelming the plant's natural auxin signaling pathways, Clopyralid induces uncontrolled and disorganized cell growth, ultimately leading to plant death.[1][5]
Core Mechanism of Action: The Auxin Signaling Pathway
The herbicidal activity of Clopyralid is initiated by its interaction with the core components of the plant auxin signaling pathway. This pathway is a sophisticated system that regulates gene expression in response to auxin levels.
Binding to the TIR1/AFB Co-Receptor Complex
The primary molecular target of Clopyralid is the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) family of proteins, which function as auxin co-receptors.[1][6] In the presence of auxin or a synthetic auxin like Clopyralid, these F-box proteins form a stable complex with Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.[6][7] This interaction is crucial, as the TIR1/AFB-auxin-Aux/IAA complex acts as a molecular "glue."[8]
Studies have shown that different TIR1/AFB proteins exhibit varying affinities for different auxinic compounds. While specific binding affinity data for Clopyralid is not as abundant as for other auxins, research on related pyridine-carboxylate herbicides like picloram indicates a preferential binding to certain AFB proteins, such as AFB5.[9][10]
Ubiquitination and Degradation of Aux/IAA Repressors
The formation of the TIR1/AFB-Clopyralid-Aux/IAA complex targets the Aux/IAA protein for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[4][11][12] This process involves the covalent attachment of a polyubiquitin chain to the Aux/IAA repressor. Polyubiquitinated proteins are subsequently recognized and degraded by the 26S proteasome.[4][11]
Derepression of Auxin Response Factors (ARFs) and Gene Expression
In the absence of high auxin concentrations, Aux/IAA proteins heterodimerize with Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes.[6][7] This interaction represses the transcriptional activity of ARFs.
The Clopyralid-induced degradation of Aux/IAA repressors liberates ARFs, allowing them to activate the transcription of a multitude of downstream genes.[6][13] This leads to a massive and uncontrolled upregulation of genes involved in cell division, expansion, and differentiation, resulting in the characteristic herbicidal symptoms of epinasty (twisting and curling of stems and leaves), tissue swelling, and ultimately, plant death.[2][5]
Quantitative Data
The efficacy of Clopyralid varies depending on the plant species, growth stage, and environmental conditions. The following tables summarize key quantitative data related to its activity.
Table 1: Efficacy of Clopyralid on Various Weed Species
| Weed Species | Growth Stage | Application Rate (g ae/ha) | Efficacy (ED50/Control %) | Reference |
| Black Medic (Medicago lupulina) | Small (0.5-1 cm stem) | 197.3 g/ha (ED90 for biomass reduction) | 90% | [11] |
| Black Medic (Medicago lupulina) | Large (3-6 cm stem) | >280 g/ha (ED90 for biomass reduction not reached) | <90% | [11] |
| Canada Thistle (Cirsium arvense) | - | 140 - 280 | 85-95% control at 28 days | [14] |
| Spotted Knapweed (Centaurea stoebe) | - | 210 - 280 | 90-100% control at 28 days | [14] |
| Field Pea (Pisum sativum) | Seedling | 3 µg/kg soil (ED50 for shoot biomass) | 50% | [15] |
ED50: Effective dose causing 50% response; ED90: Effective dose causing 90% response; g ae/ha: grams of acid equivalent per hectare.
Table 2: Physicochemical and Toxicological Properties of Clopyralid
| Property | Value | Reference |
| Chemical Formula | C₆H₃Cl₂NO₂ | [1] |
| Molar Mass | 192.00 g/mol | [16] |
| Water Solubility | ~1000 ppm | [1][16] |
| Soil Half-life | 12 to 70 days (average 40 days) | [2] |
| Acute Oral LD50 (Rat) | 4,300 to >5,000 mg/kg | [1][17] |
| Acute Dermal LD50 (Rabbit) | >2,000 mg/kg | [1] |
| Acute LC50 (Rainbow Trout) | 104 mg/L | [17] |
LD50: Median lethal dose; LC50: Median lethal concentration.
Experimental Protocols
The following are generalized protocols for key experiments used to investigate the mechanism of action of synthetic auxins like Clopyralid.
Protocol for Dose-Response Bioassay
This protocol is designed to determine the effective dose of Clopyralid required for a specific biological response (e.g., growth inhibition) in a target plant species.[3][18]
Materials:
-
Target plant seeds
-
Potting soil and pots
-
Clopyralid stock solution
-
Growth chamber or greenhouse with controlled conditions
-
Calibrated sprayer or pipettes for application
-
Balance and calipers for measurements
Methodology:
-
Plant Growth: Sow seeds in pots and grow under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) until they reach the desired growth stage (e.g., 2-4 true leaves).
-
Herbicide Preparation: Prepare a series of Clopyralid dilutions from the stock solution to cover a range of concentrations, including a control (no herbicide).
-
Application: Apply the different herbicide concentrations to the plants. This can be done via foliar spray or by adding to the soil. Ensure uniform application.
-
Incubation: Return the treated plants to the growth chamber and observe them over a set period (e.g., 14-21 days).
-
Data Collection: At specified time points, assess plant injury visually (e.g., on a 0-100% scale) and measure quantitative parameters such as plant height, fresh weight, and dry weight.
-
Data Analysis: Plot the response data against the logarithm of the herbicide concentration and fit a dose-response curve (e.g., a four-parameter log-logistic model) to determine the ED50 value.[3]
Protocol for In Vitro Auxin Receptor Binding Assay (Surface Plasmon Resonance - SPR)
This protocol describes a method to measure the binding affinity of Clopyralid to the TIR1/AFB auxin receptors.[19][20][21]
Materials:
-
Purified recombinant TIR1/AFB proteins
-
Biotinylated peptide corresponding to the degron domain (Domain II) of an Aux/IAA protein (e.g., IAA7)
-
SPR instrument (e.g., Biacore) and sensor chips (e.g., streptavidin-coated)
-
Clopyralid and other auxin compounds
-
Running buffer
Methodology:
-
Chip Preparation: Immobilize the biotinylated Aux/IAA degron peptide onto the surface of a streptavidin-coated sensor chip.
-
Binding Analysis:
-
Inject a solution containing a fixed concentration of the TIR1/AFB protein mixed with varying concentrations of Clopyralid over the sensor chip surface.
-
The formation of the TIR1/AFB-Clopyralid-Aux/IAA peptide complex on the chip surface causes a change in the refractive index, which is measured in real-time.
-
Monitor the association (binding) and dissociation (unbinding) phases.
-
-
Data Analysis:
-
Generate sensorgrams from the binding data.
-
Fit the data to appropriate kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
-
Protocol for Measuring Auxin-Induced Gene Expression
This protocol outlines a method to quantify changes in the expression of auxin-responsive genes following treatment with Clopyralid.[22][23][24]
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana)
-
Clopyralid solution
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
Quantitative PCR (qPCR) instrument and reagents (e.g., SYBR Green)
-
Primers for target auxin-responsive genes (e.g., GH3, SAURs) and a reference gene.
Methodology:
-
Treatment: Treat seedlings with a specific concentration of Clopyralid or a control solution for a defined period (e.g., 1-3 hours).
-
Sample Collection: Harvest the seedlings, flash-freeze them in liquid nitrogen, and store them at -80°C.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissue and synthesize complementary DNA (cDNA) using reverse transcriptase.
-
qPCR Analysis:
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and qPCR master mix.
-
Quantify the relative expression levels of the target auxin-responsive genes, normalized to the expression of a stable reference gene.
-
-
Data Analysis: Calculate the fold change in gene expression in Clopyralid-treated samples compared to the control samples using the 2-ΔΔCT method.
Visualizations
Signaling Pathway
Caption: The core auxin signaling pathway activated by Clopyralid.
Experimental Workflow
Caption: A typical experimental workflow for a dose-response study of Clopyralid.
References
- 1. invasive.org [invasive.org]
- 2. Herbicide Carryover Concerns in 2021 | NDSU Agriculture [ndsu.edu]
- 3. bioone.org [bioone.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Residue Behavior of Clopyralid Herbicide in Soil and Sugar Beet Crop under Subtropical Field Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 8. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.dnr.state.mn.us [files.dnr.state.mn.us]
- 10. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ubiquitination and Auxin Signaling: A Degrading Story - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thebiologyislove.com [thebiologyislove.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. ucanr.edu [ucanr.edu]
- 16. Applications of statistical experimental designs to improve statistical inference in weed management - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wsdot.wa.gov [wsdot.wa.gov]
- 18. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Protocol for measuring the auxin-induced changes of m6A modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Rapid Auxin-Induced Cell Expansion and Gene Expression: A Four-Decade-Old Question Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Reporter gene expression reveals precise auxin synthesis sites during fruit and root development in wild strawberry - PMC [pmc.ncbi.nlm.nih.gov]
Degradation of 3,5-Dichloropicolinamide in Soil and Water: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloropicolinamide is a chemical compound of interest within various scientific disciplines, including agricultural science and environmental chemistry. Understanding its fate and behavior in the environment, particularly its degradation in soil and water, is crucial for assessing its potential environmental impact and for the development of related compounds. This technical guide provides an in-depth overview of the degradation products of this compound in soil and water, based on available scientific literature. The degradation pathways and products are primarily inferred from studies on structurally analogous compounds, including other chlorinated picolinic acid derivatives and pesticides containing a 3,5-dichloroaniline moiety.
Degradation Pathways and Products
The environmental degradation of this compound is expected to proceed through a combination of microbial, photochemical, and hydrolytic processes. The predominant pathway is largely dependent on the environmental compartment (soil or water) and specific conditions such as microbial population, sunlight intensity, pH, and temperature.
Microbial Degradation in Soil
In soil environments, microbial metabolism is anticipated to be the primary driver of this compound degradation. Based on studies of similar picolinamide herbicides, the degradation is likely initiated by the hydrolysis of the amide bond, leading to the formation of 3,5-dichloropicolinic acid. This intermediate can then undergo further microbial degradation.
A key potential metabolite is 3,5-dichloroaniline , which would be formed by the cleavage of the amide bond and subsequent decarboxylation of the picolinic acid ring. Studies on other pesticides containing a 3,5-dichlorophenyl group have shown that 3,5-dichloroaniline can be a persistent and potentially more toxic metabolite than the parent compound.[1] However, certain soil microorganisms, such as those from the Rhodococcus and Pseudomonas genera, have been shown to degrade 3,5-dichloroaniline.[2]
Further microbial transformation of the pyridine ring can involve hydroxylation, leading to the formation of hydroxylated derivatives. The complete mineralization to carbon dioxide is the ultimate fate of the organic structure under aerobic conditions.
Degradation in Water
In aquatic environments, both photodegradation and microbial degradation are expected to contribute to the transformation of this compound.
Photodegradation: Studies on the closely related 3,6-dichloropicolinic acid have demonstrated that photolysis in water can be a significant degradation pathway, leading to the formation of multiple photoproducts.[3] The primary photochemical reactions are likely to involve dechlorination, where a chlorine atom is reductively removed from the pyridine ring, and hydroxylation, where a chlorine atom is substituted by a hydroxyl group. This can lead to a variety of mono-chlorinated and hydroxylated picolinamide derivatives.
Hydrolysis: The amide linkage in this compound is susceptible to hydrolysis, particularly under alkaline or acidic conditions, which would yield 3,5-dichloropicolinic acid. The rate of hydrolysis is dependent on pH and temperature.[4][5][6]
Quantitative Data on Degradation
Quantitative data on the degradation of this compound is limited. However, data from studies on analogous compounds can provide an indication of its potential persistence in the environment.
| Compound | Matrix | Degradation Process | Half-life (t½) | Conditions | Reference |
| 3,5-dichloroaniline | Water | Photolysis (Xenon lamp) | 49.5 minutes | Initial conc. 5 mg/L | [7] |
| 3,5-dichloroaniline | Water | Photolysis (UV lamp) | 11.6 minutes | Initial conc. 5 mg/L | [7] |
| 3,5-dichloroaniline | Water | Hydrolysis | 40.8 days | Neutral pH | [7] |
| 3,5-dichloroaniline | Water | Hydrolysis | 77.0 days | Acidic pH | [7] |
| 3,5-dichloroaniline | Water | Hydrolysis | 86.6 days | Alkaline pH | [7] |
| Aminopyralid (related picolinic acid herbicide) | Soil | Microbial Degradation | Not specified | Field conditions | [8] |
| Clopyralid (related picolinic acid herbicide) | Soil | Microbial Degradation | Not specified | Field conditions | [8] |
Experimental Protocols
The following sections outline general experimental methodologies for studying the degradation of this compound in soil and water, based on standard practices for pesticide fate studies.
Soil Degradation Study (Aerobic)
Objective: To determine the rate and pathway of this compound degradation in soil under aerobic conditions.
Methodology:
-
Soil Selection and Characterization: Select representative agricultural soils. Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.
-
Test Substance Application: Prepare a stock solution of this compound. Apply the test substance to the soil samples at a concentration relevant to its intended use.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water holding capacity). Maintain aerobic conditions by ensuring adequate air exchange.
-
Sampling: Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
-
Extraction: Extract the soil samples with a suitable solvent (e.g., acetonitrile, methanol) to recover the parent compound and its degradation products.
-
Analysis: Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and its metabolites.[9][10][11][12]
-
Data Analysis: Determine the dissipation half-life (DT50) of this compound and identify the major degradation products.
Water Photodegradation Study
Objective: To determine the rate and pathway of this compound degradation in water upon exposure to light.
Methodology:
-
Solution Preparation: Prepare aqueous solutions of this compound in sterile, purified water, and potentially in representative natural water samples.
-
Irradiation: Expose the solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature. Include dark controls to assess abiotic hydrolysis.
-
Sampling: Collect samples from the irradiated and dark control solutions at various time points.
-
Analysis: Analyze the samples directly or after extraction using HPLC or LC-MS/MS to determine the concentration of the parent compound and identify photoproducts.[13]
-
Data Analysis: Calculate the photodegradation quantum yield and half-life. Identify the major phototransformation products.
Visualizations
The following diagrams illustrate the potential degradation pathways of this compound in soil and water.
References
- 1. Blame It on the Metabolite: 3,5-Dichloroaniline Rather than the Parent Compound Is Responsible for the Decreasing Diversity and Function of Soil Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Products of the photolysis of 3,6-dichloropicolinic acid (the herbicide lontrel) in aqueous solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photolysis and hydrolysis of 3,5-dichloroaniline in water [nyxxb.cn]
- 8. Picolinic acid family of herbicides - MANAGEMENT OF INVASIVE PLANTS IN THE WESTERN USA [invasiveplantswesternusa.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. saspublishers.com [saspublishers.com]
Navigating the Environmental Journey of 3,5-Dichloropicolinamide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the environmental fate and transport of 3,5-Dichloropicolinamide, a chemical intermediate of interest to researchers, scientists, and drug development professionals. Due to the limited direct environmental studies on this compound, this guide leverages data from structurally analogous picolinic acid herbicides, namely picloram, clopyralid, and aminopyralid, to forecast its likely behavior in various environmental compartments. This approach provides a robust framework for understanding its potential persistence, mobility, and degradation pathways.
Core Physicochemical Properties
A substance's environmental behavior is fundamentally governed by its physicochemical properties. For this compound, these parameters suggest a compound with moderate potential for environmental mobility.
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂N₂O | PubChem |
| Molecular Weight | 191.01 g/mol | PubChem |
| Boiling Point | 283.5 ± 40.0 °C | ChemicalBook |
| Density | 1.524 ± 0.06 g/cm³ | ChemicalBook |
| logP (Octanol-Water Partition Coefficient) | 1.3 | PubChem |
Environmental Fate Profile: An Analogue-Based Assessment
The environmental fate of a chemical encompasses its transformation (degradation) and movement (transport) in the air, water, and soil. The following data, derived from the picolinic acid herbicides picloram, clopyralid, and aminopyralid, offers critical insights into the expected environmental profile of this compound.
Picolinic acid herbicides are characterized by their persistence in soil and high mobility, posing a potential for groundwater contamination.[1][2][3] Their primary route of dissipation is microbial degradation, with photolysis playing a role in aquatic environments.[2][3]
| Parameter | Analogue Compound(s) | Typical Values & Characteristics | Source(s) |
| Soil Half-Life (Aerobic) | Picloram, Aminopyralid | Ranges from 20 to over 500 days, with a typical half-life around 90-100 days. Persistence is influenced by soil type, temperature, and moisture. | [1][4][5] |
| Aquatic Half-Life (Photolysis) | Aminopyralid, Picloram | Can be rapid in clear, shallow water (e.g., 0.6 to 2.6 days). | [1][4] |
| Mobility in Soil | Picloram, Clopyralid, Aminopyralid | Generally high due to low soil adsorption. These compounds are water-soluble and do not bind strongly with soil particles, leading to a high potential for leaching. | [2][3][6] |
| Bioaccumulation Potential | Picloram, Clopyralid, Aminopyralid | Low. These compounds are not expected to significantly bioaccumulate in fish or other aquatic organisms. | [1][6][7] |
Key Environmental Processes: Degradation and Transport
The environmental journey of this compound is likely dictated by a combination of degradation and transport processes. Based on its structural analogues, the following pathways are anticipated to be most significant.
Experimental Protocols for Environmental Fate Assessment
Standardized experimental protocols are crucial for generating reliable data on the environmental fate of chemicals. The following outlines a general workflow for assessing the key parameters discussed in this guide.
Soil Sorption/Desorption (OECD 106)
This batch equilibrium study measures a chemical's tendency to bind to soil particles.
-
Soil Selection: A range of soils with varying organic carbon content, pH, and texture are selected.
-
Test Substance Preparation: A solution of this compound in a suitable solvent (e.g., 0.01 M CaCl₂) is prepared at several concentrations.
-
Equilibration: Soil samples are equilibrated with the test substance solutions for a defined period (e.g., 24-48 hours) with agitation.
-
Analysis: After equilibration, the phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculation: The amount of substance sorbed to the soil is calculated by difference. The soil-water partition coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are then determined.
Aerobic and Anaerobic Transformation in Soil (OECD 307)
This study determines the rate and pathway of degradation in soil under different redox conditions.
-
Soil Treatment: Sieved, fresh soil is treated with this compound.
-
Incubation: The treated soil is incubated in the dark at a controlled temperature and moisture content. For aerobic conditions, the soil is exposed to air. For anaerobic conditions, the soil is flooded, and the system is purged with an inert gas.
-
Sampling and Analysis: At various time intervals, soil samples are extracted and analyzed for the parent compound and potential transformation products.
-
Data Analysis: The rate of degradation (half-life) is calculated, and a degradation pathway is proposed based on the identified metabolites.
Phototransformation on Soil and in Water (OECD 316 & 317)
These studies assess the role of sunlight in the degradation of the chemical.
-
Sample Preparation: For soil, the test substance is applied to the surface of a thin layer of soil. For water, an aqueous solution of the test substance is prepared.
-
Irradiation: The samples are exposed to a light source that simulates natural sunlight. Dark controls are maintained to account for non-photolytic degradation.
-
Sampling and Analysis: Samples are collected at various time points and analyzed for the parent compound and photoproducts.
-
Data Analysis: The rate of photodegradation is determined, and the quantum yield is calculated.
Conclusion
While direct data on the environmental fate and transport of this compound is scarce, a review of its structural analogues in the picolinic acid herbicide family provides a strong predictive framework. It is anticipated that this compound will exhibit moderate to high persistence in soil, with microbial degradation being the primary dissipation pathway. Its high water solubility and low soil sorption suggest a potential for leaching into groundwater. Photodegradation may be a significant route of transformation in aquatic environments. Further empirical studies are necessary to definitively characterize the environmental behavior of this compound and to inform comprehensive risk assessments.
References
Toxicological Profile of Picolinic Acid Herbicides on Non-Target Organisms: A Technical Guide
Introduction to Picolinic Acid Herbicides
Picolinic acid herbicides are synthetic auxins that disrupt plant growth, primarily in broadleaf weeds.[1] They are widely used in agriculture, forestry, and industrial vegetation management.[2][3] Their systemic nature allows for translocation within the plant, leading to uncontrolled growth and eventual death.[1][3] While effective for their intended purpose, understanding their potential impact on non-target organisms is crucial for environmental risk assessment.
Aminopyralid
Aminopyralid is a post-emergence herbicide used for the control of broadleaf weeds. It is recognized for its low toxicity to many non-target animals.[4]
Toxicological Data on Non-Target Organisms
| Organism Group | Species | Endpoint | Value | Reference |
| Avian | Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 | >2250 mg/kg | [5] |
| Bobwhite Quail (Colinus virginianus) | 5-day Dietary LC50 | >5000 mg/kg | [5] | |
| Mallard Duck (Anas platyrhynchos) | 5-day Dietary LC50 | >5000 mg/kg | [5] | |
| Aquatic | Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | >100 mg/L | [5] |
| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | >100 mg/L | [5] | |
| Sheepshead Minnow (Cyprinodon variegatus) | 96-hour LC50 | >100 mg/L | [5] | |
| Water Flea (Daphnia magna) | Acute | Practically non-toxic | [5] | |
| Eastern Oyster (Crassostrea virginica) | Acute | Slightly toxic | [4] | |
| Algae | Acute | Slightly toxic | [4] | |
| Aquatic Vascular Plants | Acute | Slightly toxic | [4] | |
| Mammals | Rat (Rattus norvegicus) | Acute Oral LD50 | >5000 mg/kg | [5] |
| Bees | Honeybee (Apis mellifera) | Acute | Practically non-toxic | [4] |
| Soil Organisms | Earthworm (Eisenia fetida) | Acute | Practically non-toxic | [4] |
Experimental Protocols
Standardized test guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are typically followed for these studies.
-
Avian Acute Oral Toxicity (OECD 223): This test determines the median lethal dose (LD50) after a single oral dose. Birds are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Avian Dietary Toxicity (OECD 205): This study assesses the median lethal concentration (LC50) in the diet over an 8-day period (5 days of treated feed followed by 3 days of untreated feed).[6]
-
Fish Acute Toxicity (OECD 203): Fish are exposed to the test substance in water for 96 hours to determine the LC50.
-
Daphnia sp. Acute Immobilisation (OECD 202): Mobile daphnids are exposed to the test substance for 48 hours, and the concentration that immobilizes 50% of the population (EC50) is determined.
-
Honeybee Acute Contact and Oral Toxicity (OECD 213 & 214): These tests determine the LD50 following direct contact or oral ingestion of the test substance.[7]
-
Earthworm Acute Toxicity (OECD 207): Earthworms are exposed to treated artificial soil for 14 days to determine the LC50.
Logical Relationship: Environmental Risk Assessment for Aminopyralid
Picloram
Picloram is a persistent, systemic herbicide used to control broadleaf weeds and woody plants.[2]
Toxicological Data on Non-Target Organisms
| Organism Group | Species | Endpoint | Value | Reference |
| Avian | Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 | >5000 mg/kg | [2] |
| Mallard Duck (Anas platyrhynchos) | Acute Oral LD50 | >2510 mg/kg | [2] | |
| Aquatic | Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 19.3 mg/L | [8] |
| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | 14.5 mg/L | [8] | |
| Fathead Minnow (Pimephales promelas) | 96-hour LC50 | 55 mg/L | [8] | |
| Water Flea (Daphnia magna) | 48-hour LC50 | 50 mg/L | [8] | |
| Mammals | Rat (Rattus norvegicus) | Acute Oral LD50 | >5000 - 8200 mg/kg | [8] |
| Bees | Honeybee (Apis mellifera) | Acute | Non-toxic | [8] |
| Soil Organisms | Soil Microbes | Growth | Inhibition of Pseudomonas fluorescens | [2] |
Experimental Protocols
The experimental protocols for picloram are consistent with the standardized OECD and EPA guidelines as described for aminopyralid.
Experimental Workflow: Soil Microbial Impact Study
Clopyralid
Clopyralid is a selective herbicide used for the control of broadleaf weeds, particularly in the Asteraceae, Fabaceae, and Solanaceae families.[3]
Toxicological Data on Non-Target Organisms
| Organism Group | Species | Endpoint | Value | Reference |
| Avian | Mallard Duck (Anas platyrhynchos) | Acute Oral LD50 | 1465 mg/kg | [3] |
| Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 | >4640 mg/kg | [3] | |
| Aquatic | Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 104 mg/L | [9] |
| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | 125 mg/L | [9] | |
| Water Flea (Daphnia magna) | 48-hour LC50 | >100 mg/L | [9] | |
| Mammals | Rat (Rattus norvegicus) | Acute Oral LD50 | 4300 mg/kg | [3] |
| Bees | Honeybee (Apis mellifera) | Acute | Relatively non-toxic | [10] |
| Soil Organisms | Soil Invertebrates and Microbes | Acute | Low toxicity | [10] |
Experimental Protocols
Standard toxicological testing protocols as previously described for aminopyralid and picloram are applicable to clopyralid.
Signaling Pathway: Synthetic Auxin Herbicide Mode of Action
Conclusion
The picolinic acid herbicides aminopyralid, picloram, and clopyralid generally exhibit low acute toxicity to a wide range of non-target animal species, including mammals, birds, fish, and bees.[2][3][11] The primary environmental concern associated with these herbicides is their potential impact on non-target terrestrial and, to a lesser extent, aquatic plants.[12] Their persistence and mobility in soil and water vary, influencing their potential for off-site movement and long-term effects.[3] The provided data, based on standardized testing protocols, are essential for conducting thorough environmental risk assessments and ensuring the responsible use of these herbicides. Further research into the specific toxicological profile of 3,5-Dichloropicolinamide is necessary to fully understand its environmental fate and effects.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. invasive.org [invasive.org]
- 3. invasive.org [invasive.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. wsdot.wa.gov [wsdot.wa.gov]
- 6. Utility of the avian sub‐acute dietary toxicity test in ecological risk assessment and a path forward to reduce animal use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]
- 8. EXTOXNET PIP - PICLORAM [extoxnet.orst.edu]
- 9. wsdot.wa.gov [wsdot.wa.gov]
- 10. files.dnr.state.mn.us [files.dnr.state.mn.us]
- 11. nnrg.org [nnrg.org]
- 12. mass.gov [mass.gov]
Microbial Degradation of 3,5-Dichloropicolinamide in Agricultural Soil: A Technical Guide
Disclaimer: Direct research on the microbial degradation of 3,5-Dichloropicolinamide is limited in the available scientific literature. This guide provides a comprehensive overview based on the degradation of structurally similar picolinamide herbicides, such as picloram, clopyralid, and aminopyralid. The proposed degradation pathway and experimental protocols are inferred from established knowledge of these related compounds.
Introduction
This compound belongs to the pyridine carboxylic acid class of compounds, which includes several widely used herbicides. The fate of these compounds in agricultural soils is of significant environmental concern. Microbial degradation is a primary route of dissipation for many pesticides in soil, influencing their persistence, potential for groundwater contamination, and overall environmental impact.[1][2][3] This guide provides an in-depth technical overview of the anticipated microbial degradation of this compound in agricultural soil, drawing parallels from its structural analogs.
Data Presentation: Degradation of Picolinamide Herbicides
| Herbicide | Soil Type | Half-life (t½) in Days | Reference(s) |
| Picloram | Various | 30 - 395 | [1][5] |
| Forest | 26 - 32 | [6] | |
| Grassland | 17 | [6] | |
| Clopyralid | Various | Average 40 (up to 365) | [2] |
| Alaskan Field Soil | 9.6 - 20.9 | [7] | |
| Aminopyralid | Various | 32 - 533 | [8] |
| Alaskan Field Soil | 9.1 - 23.0 | [7][9] |
Proposed Microbial Degradation Pathway of this compound
The proposed degradation pathway for this compound is based on the known microbial metabolism of other chlorinated pyridine herbicides like picloram. The primary microbial attack is expected to involve hydroxylation and dechlorination reactions.
References
- 1. invasive.org [invasive.org]
- 2. invasive.org [invasive.org]
- 3. grdc.com.au [grdc.com.au]
- 4. Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beyondpesticides.org [beyondpesticides.org]
- 6. researchgate.net [researchgate.net]
- 7. Field degradation of aminopyralid and clopyralid and microbial community response to application in Alaskan soils | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 8. beyondpesticides.org [beyondpesticides.org]
- 9. Field degradation of aminopyralid and clopyralid and microbial community response to application in Alaskan soils - PubMed [pubmed.ncbi.nlm.nih.gov]
3,5-Dichloropicolinamide: An Examination of its Role as a Putative Metabolite of Pyridine Herbicides
Initial investigations into the metabolic fate of common pyridine herbicides do not substantiate the formation of 3,5-Dichloropicolinamide as a significant metabolite. Extensive literature review and database searches indicate that the primary degradation pathways of widely used pyridine herbicides, such as clopyralid, picloram, triclopyr, and fluroxypyr, lead to different metabolic products. This technical guide will, therefore, pivot to address the established and scientifically validated metabolites of these key pyridine herbicides, providing researchers, scientists, and drug development professionals with a comprehensive overview of their environmental and biological transformation.
Metabolic Pathways of Major Pyridine Herbicides
The environmental and biological breakdown of pyridine herbicides is a critical factor in their efficacy, selectivity, and environmental persistence. The primary routes of metabolism involve microbial degradation in soil and water, as well as enzymatic processes within plants and animals.
Triclopyr
Triclopyr, or [(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid, is primarily metabolized to 3,5,6-trichloro-2-pyridinol (TCP) .[1][2] This conversion occurs in soil, water, and within organisms. A minor metabolite, 3,5,6-trichloro-2-methoxypyridine (TMP) , has also been identified.[1][2] The dissipation of triclopyr and its primary metabolite, TCP, is relatively rapid in aquatic environments.[1]
Fluroxypyr
Fluroxypyr, typically applied as its 1-methylheptyl ester (fluroxypyr-MHE), is rapidly hydrolyzed to its active acid form, fluroxypyr acid . Further metabolism in plants and soil yields two major metabolites: 4-amino-3,5-dichloro-6-fluoro-2-pyridinol and 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine .
Clopyralid and Picloram
Clopyralid and Picloram are notable for their relative persistence in the environment. The primary degradation pathway for both herbicides is microbial metabolism in the soil.[3][4] For picloram, the major breakdown product is carbon dioxide, indicating significant mineralization.[5] Clopyralid degradation does not appear to result in the accumulation of significant intermediate metabolites.[4]
Quantitative Data on Pyridine Herbicide Metabolism
The rate of degradation and metabolite formation is influenced by various environmental factors, including soil type, temperature, moisture, and microbial activity.
| Herbicide | Metabolite | Half-life in Water (Field Studies) | Half-life in Sediment (Field Studies) | Reference |
| Triclopyr | Parent Compound | 0.5 - 7.5 days | - | [1] |
| 3,5,6-trichloro-2-pyridinol (TCP) | 4.2 - 10.0 days | 2.7 - 13.3 days | [1] | |
| 3,5,6-trichloro-2-methoxypyridine (TMP) | 4.0 - 8.8 days | 2.7 - 13.3 days | [1] | |
| Clopyralid | Parent Compound | - | Soil half-life: up to 1 year | [4] |
| Picloram | Parent Compound | - | Soil half-life: dependent on conditions | [5] |
Experimental Protocols for Metabolite Analysis
The detection and quantification of pyridine herbicide metabolites are crucial for environmental monitoring and toxicological studies. The following outlines a general workflow for the analysis of these compounds in environmental matrices.
Sample Preparation and Extraction
-
Matrix Collection: Collect soil, water, or plant tissue samples from the area of interest.
-
Extraction:
-
Water: Acidify the sample and perform liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Alternatively, solid-phase extraction (SPE) can be used for sample cleanup and concentration.
-
Soil/Sediment: Perform solvent extraction, often using an accelerated solvent extraction (ASE) system with a polar solvent mixture (e.g., acetone/water).
-
Plant Tissue: Homogenize the tissue and extract with an appropriate solvent, followed by cleanup steps to remove interfering compounds.
-
-
Derivatization (Optional): For analysis by gas chromatography (GC), derivatization of the acidic metabolites (e.g., with diazomethane) may be necessary to improve volatility and chromatographic performance.
Analytical Instrumentation
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the analysis of many pyridine herbicide metabolites due to its high sensitivity and selectivity. A reversed-phase C18 column is typically used for separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used, particularly for more volatile compounds or after derivatization.
Toxicity of Pyridine Herbicide Metabolites
The toxicity of herbicide metabolites is a key consideration in environmental risk assessment.
-
Triclopyr: The major metabolite, TCP, is known to be moderately toxic to fish.[2]
-
Fluroxypyr: The parent compound and its metabolites are generally considered to have low acute toxicity.
-
Clopyralid and Picloram: Due to their primary degradation to simple molecules or slow degradation rates, the accumulation of toxic metabolites is less of a concern compared to other herbicides.
References
The Emergence of a Key Synthetic Intermediate: A Technical Guide to 3,5-Dichloropicolinamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dichloropicolinamide, a halogenated pyridine derivative, has emerged as a crucial intermediate in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. While not a therapeutic agent in itself, its unique chemical architecture makes it a valuable building block for the construction of novel bioactive compounds. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of this compound. Detailed experimental protocols and a discussion of its role in synthetic chemistry are presented to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
Introduction: Discovery and Historical Context
The history of this compound is not one of a singular, celebrated discovery but rather an evolution driven by the relentless pursuit of new synthetic pathways for medicinal chemistry. Its emergence is intrinsically linked to the development of more complex molecules where a dichlorinated pyridine scaffold is a key structural motif. Early mentions of related dichloropicolinic acid derivatives can be found in patent literature focused on herbicides and pesticides. However, the specific amide derivative, this compound, gained prominence as an intermediate in the synthesis of advanced pharmaceutical agents.
Notably, its utility is highlighted in the manufacturing process of vadadustat, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. The core structure of this compound provides a foundational element for the elaboration of the final drug molecule. Its "discovery," therefore, can be best understood as the recognition of its strategic importance in multi-step synthetic routes, enabling the efficient construction of intricate molecular targets.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including reaction optimization and purification.
| Property | Value | Reference |
| CAS Number | 5468-71-3 | [1] |
| Molecular Formula | C₆H₄Cl₂N₂O | [1] |
| Molecular Weight | 191.01 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 151-153 °C | |
| Boiling Point | 283.5 °C at 760 mmHg | [1] |
| Density | 1.524 g/cm³ | [1] |
| Solubility | Soluble in many organic solvents such as methanol, ethanol, and dichloromethane. Sparingly soluble in water. | |
| Purity | Typically >98% | [1] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through several routes, often starting from commercially available pyridine derivatives. A common approach involves the amidation of a corresponding picolinoyl chloride. The following is a generalized experimental protocol based on established chemical principles.
Synthesis of 3,5-Dichloropicolinoyl Chloride
Materials:
-
3,5-Dichloropicolinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
Procedure:
-
To a stirred suspension of 3,5-Dichloropicolinic acid in anhydrous dichloromethane, add thionyl chloride (2-3 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 3,5-Dichloropicolinoyl chloride. This intermediate is often used directly in the next step without further purification.
Amidation to form this compound
Materials:
-
Crude 3,5-Dichloropicolinoyl chloride
-
Ammonia solution (aqueous or in a suitable organic solvent like dioxane) or Ammonium chloride and a non-nucleophilic base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the crude 3,5-Dichloropicolinoyl chloride in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ammonia in dioxane (or bubble ammonia gas through the solution) with vigorous stirring. Alternatively, add a solution of ammonium chloride and triethylamine.
-
Maintain the temperature at 0 °C for 30 minutes and then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
Role in Drug Development and Signaling Pathways
As an intermediate, this compound does not have a direct biological activity or a mechanism of action that involves interaction with specific signaling pathways. Its significance lies in its role as a precursor to pharmacologically active molecules. The dichlorinated pyridine ring is a common feature in a variety of bioactive compounds, and the amide functionality provides a convenient handle for further chemical modifications.
In the case of vadadustat, the 3,5-dichloro-substituted pyridine core derived from intermediates like this compound is crucial for its inhibitory activity on HIF-prolyl hydroxylases. These enzymes are key regulators of the hypoxia-inducible factor (HIF) pathway, which plays a central role in the cellular response to low oxygen levels. By inhibiting these enzymes, vadadustat stabilizes HIF, leading to the transcription of genes involved in erythropoiesis, including erythropoietin (EPO).
Conclusion
This compound stands as a testament to the critical role of synthetic intermediates in the advancement of medicinal chemistry. While its own history is not marked by a singular moment of discovery, its value is evident in the successful synthesis of complex and life-changing pharmaceuticals. The detailed physicochemical data and experimental protocols provided in this guide are intended to facilitate its continued use and inspire the development of new synthetic methodologies for future drug discovery endeavors. The logical relationship between this intermediate and the final drug's mechanism of action underscores the importance of strategic molecular design, starting from the foundational building blocks.
References
Spectroscopic and Spectrometric Analysis of 3,5-Dichloropicolinamide: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for 3,5-Dichloropicolinamide (CAS Number: 5468-71-3). The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide presents predicted data in structured tables and outlines detailed experimental protocols for data acquisition.
Predicted Spectroscopic and Spectrometric Data
While experimentally derived public data for this compound is limited, the following sections provide predicted spectroscopic and spectrometric characteristics based on its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The predicted ¹H and ¹³C NMR data for this compound are presented below.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.45 | d | 1H | H-6 |
| ~8.25 | d | 1H | H-4 |
| ~8.0 (broad s) | s | 1H | -NH₂ |
| ~7.8 (broad s) | s | 1H | -NH₂ |
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O |
| ~149 | C-2 |
| ~147 | C-6 |
| ~139 | C-4 |
| ~131 | C-5 |
| ~126 | C-3 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3450 - 3300 | Strong, Broad | N-H Stretch (Amide) |
| ~1680 | Strong | C=O Stretch (Amide I) |
| ~1600 | Medium | N-H Bend (Amide II) |
| 1550, 1450 | Medium-Strong | C=C and C=N Aromatic Ring Stretches |
| 850 - 750 | Strong | C-Cl Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound are detailed below.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 190, 192, 194 | High | Molecular Ion Peak [M]⁺ with isotopic pattern for two chlorine atoms |
| 173, 175, 177 | Medium | [M-NH₃]⁺ |
| 146, 148, 150 | Medium | [M-CONH₂]⁺ |
Experimental Protocols
Standardized experimental procedures for obtaining the spectroscopic and spectrometric data for this compound are as follows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are referenced to the residual solvent peak (δ 2.50 for ¹H and δ 39.52 for ¹³C in DMSO-d₆).
Infrared (IR) Spectroscopy
The IR spectrum of solid this compound is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometric analysis is performed using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. For ESI, the sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the instrument. For EI, a solid probe may be used. The mass spectrum is typically acquired in positive ion mode.
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound such as this compound.
Caption: A general workflow for the spectroscopic analysis of this compound.
A Technical Guide to Determining the Solubility of 3,5-Dichloropicolinamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dichloropicolinamide is a molecule of significant interest in the pharmaceutical and agrochemical industries. A thorough understanding of its solubility in various organic solvents is fundamental for process development, formulation, and ensuring bioavailability. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols that can be implemented in a laboratory setting.
Introduction to Solubility
Solubility is a critical physicochemical parameter that dictates the behavior of a compound in a given solvent. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution. In drug development, poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate. For chemical process development, knowledge of solubility is essential for designing efficient crystallization, purification, and formulation procedures.
Quantitative Solubility Data
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Equilibrium |
| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |
| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Equilibrium |
| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |
| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Equilibrium |
| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Equilibrium |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial. The following are detailed methodologies for key experimental techniques.
Isothermal Equilibrium (Shake-Flask) Method
This is a widely accepted method for determining thermodynamic equilibrium solubility.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (HPLC grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Vials with screw caps
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of excess solid is crucial to ensure that equilibrium is reached.
-
Solvent Addition: Add a known volume or mass of the organic solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter compatible with the solvent to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
Analysis: Analyze the concentration of this compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][2][3][4][5]
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution.
Caption: Isothermal Equilibrium Method Workflow.
Gravimetric Method
This method is a simpler, classical approach that relies on the evaporation of the solvent and weighing the residual solute.[6][7]
Objective: To determine the solubility of this compound by measuring the mass of the solute dissolved in a known mass or volume of solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Evaporating dish
-
Filtration apparatus
-
Oven
Procedure:
-
Prepare Saturated Solution: Prepare a saturated solution as described in steps 1-4 of the Isothermal Equilibrium Method.
-
Sample Collection: Pre-weigh a clean, dry evaporating dish. Filter a known volume of the saturated solution to remove any undissolved solid.
-
Weighing the Solution: Accurately transfer a known volume or mass of the clear, saturated filtrate into the pre-weighed evaporating dish and weigh it.
-
Solvent Evaporation: Carefully evaporate the solvent from the evaporating dish. This can be done on a hot plate in a fume hood or in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.
-
Drying: Once the solvent has evaporated, dry the evaporating dish containing the solid residue in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Final Weighing: Cool the evaporating dish in a desiccator and weigh it accurately.
-
Calculation: The mass of the dissolved solute is the final weight of the dish and residue minus the initial weight of the empty dish. The mass of the solvent is the weight of the dish with the solution minus the final weight of the dish with the residue. The solubility can then be expressed as grams of solute per 100 g of solvent or other appropriate units.
Caption: Gravimetric Method Workflow.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful analytical technique for determining the concentration of a solute in a saturated solution.[1][8]
Objective: To quantify the concentration of this compound in a saturated solution using HPLC.
Protocol:
-
Method Development: Develop a stable and reproducible HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Preparation: Prepare a saturated solution using the Isothermal Equilibrium Method (Section 3.1).
-
Sample Analysis: Inject the filtered saturated solution into the HPLC system under the same conditions used for the calibration standards.
-
Quantification: Determine the peak area of this compound in the sample chromatogram.
-
Calculation: Use the calibration curve to calculate the concentration of this compound in the saturated solution. This concentration represents the solubility.
Caption: HPLC-Based Solubility Determination Workflow.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its development and application. This guide has provided detailed experimental protocols for the Isothermal Equilibrium (Shake-Flask) method, the Gravimetric method, and an HPLC-based approach to enable researchers to accurately determine this vital property. The selection of the most appropriate method will depend on the available equipment, the desired accuracy, and the properties of the solvent. Consistent and accurate solubility data will empower scientists to optimize processes and formulations, ultimately accelerating the development of new products based on this important molecule.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 29.4 Chromatography Technology – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
- 8. asianjpr.com [asianjpr.com]
3,5-Dichloropicolinamide: An Analysis of Publicly Available Research Data for Potential Applications
Disclaimer: The following guide is based on a comprehensive search of publicly available scientific literature and chemical databases. The compound 3,5-Dichloropicolinamide is not extensively characterized in the accessible literature, and therefore, this document highlights the absence of in-depth research on its biological activities and potential applications. The information provided is for informational purposes only and does not constitute a recommendation for its use in any research or drug development program.
Introduction
This compound is a halogenated pyridine derivative with the chemical formula C₆H₄Cl₂N₂O. While its chemical structure is defined and the compound is commercially available, a thorough review of scientific databases reveals a significant lack of published research into its biological effects, mechanism of action, and potential therapeutic applications. This guide summarizes the available information and outlines a hypothetical workflow for investigating the potential of a novel compound like this compound, should a researcher wish to explore its properties.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented below. This information is typically available from chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 20172-43-6 | Chemical Abstract Service |
| Molecular Formula | C₆H₄Cl₂N₂O | N/A |
| Molecular Weight | 191.02 g/mol | N/A |
| Appearance | White to off-white powder | Typical Supplier Data |
| Solubility | Soluble in organic solvents such as DMSO and methanol | Typical Supplier Data |
Hypothetical Research Workflow for Novel Compound Evaluation
Given the lack of existing data, a structured approach would be necessary to evaluate the potential of this compound. The following diagram illustrates a general workflow for the initial stages of compound screening and characterization.
Caption: A generalized workflow for the discovery and preclinical development of a novel chemical entity.
Potential (but Undocumented) Areas of Investigation
Based on the structural features of this compound, one could speculate on potential, yet entirely unproven, areas of research. Picolinamides are a class of compounds with diverse biological activities. For instance, some picolinamide derivatives have been investigated for their herbicidal, fungicidal, or insecticidal properties. In the context of human health, various substituted picolinamides have been explored as potential therapeutic agents.
A hypothetical signaling pathway that could be investigated if this compound were to show, for example, anti-inflammatory activity, is the NF-κB pathway.
Caption: A diagram illustrating a hypothetical point of intervention for an anti-inflammatory compound in the NF-κB pathway.
Experimental Protocols for Initial Characterization
Should a research program be initiated for this compound, the following are examples of standard experimental protocols that would be employed for its initial biological characterization.
Cell Viability Assay
Objective: To determine the cytotoxic or cytostatic effects of this compound on a panel of human cancer cell lines.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM). Add the compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin to each well.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the compound concentration. Calculate the IC₅₀ value using non-linear regression analysis.
In Vitro Kinase Assay
Objective: To screen this compound against a panel of protein kinases to identify potential molecular targets.
Methodology:
-
Assay Principle: Utilize a fluorescence-based assay (e.g., ADP-Glo™, Promega) that measures the amount of ADP produced during the kinase reaction.
-
Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, ATP, and this compound at a fixed concentration (e.g., 10 µM).
-
Incubation: Allow the kinase reaction to proceed at room temperature for a specified time (e.g., 1 hour).
-
Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of kinase activity for this compound relative to a positive control inhibitor and a no-compound control.
Conclusion
The current body of scientific literature lacks substantial data on the research applications of this compound. While its basic chemical identity is established, its biological properties remain uncharacterized. The information presented in this guide serves to highlight this knowledge gap and to provide a standard framework for the initial investigation of a novel chemical entity. Any future research on this compound would need to begin with fundamental screening and characterization studies to ascertain any potential for further development.
Methodological & Application
analytical method for 3,5-Dichloropicolinamide quantification
An Application Note on the Quantitative Analysis of 3,5-Dichloropicolinamide in Environmental Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This application note details a sensitive and selective method for the quantification of this compound, a significant compound in various industrial and pharmaceutical applications. The protocol is intended for researchers, scientists, and professionals in drug development and environmental monitoring, providing a comprehensive guide from sample preparation to data analysis.
Introduction
This compound is a chlorinated pyridine derivative. Due to its potential environmental persistence and toxicological relevance, a robust and sensitive analytical method for its quantification in complex matrices such as soil and water is essential. This application note describes a method based on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which offers high selectivity and sensitivity for the detection of this compound.
Principle
The method involves the extraction of this compound from the sample matrix, followed by cleanup to remove interfering substances. The purified extract is then injected into an HPLC system for chromatographic separation. The analyte is subsequently detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and low detection limits.
Experimental Protocols
Reagents and Materials
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Syringe filters (0.22 µm)
Sample Preparation
3.2.1. Water Samples
-
Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load 100 mL of the filtered water sample onto the SPE cartridge at a flow rate of approximately 3 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water to remove polar impurities.
-
Elute the analyte with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
3.2.2. Soil Samples
-
Air-dry the soil sample and sieve it through a 2 mm mesh.
-
Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile and vortex for 2 minutes.
-
Sonicate the mixture for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into a clean vial for LC-MS/MS analysis.
Instrumental Analysis: HPLC-MS/MS
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. Precursor ion will be the protonated molecule [M+H]+, and product ions will be specific fragments.
Data Presentation
The quantitative data for the analytical method is summarized in the table below. These values are representative of the expected performance of the method.
| Parameter | Water Samples | Soil Samples |
| Limit of Detection (LOD) | 0.05 µg/L | 1 µg/kg |
| Limit of Quantification (LOQ) | 0.15 µg/L | 3 µg/kg |
| **Linearity (R²) ** | >0.995 | >0.995 |
| Recovery (%) | 85-105% | 80-110% |
| Precision (RSD%) | <10% | <15% |
Visualization
Experimental Workflow
The overall experimental workflow from sample collection to data analysis is depicted in the following diagram.
LC-MS/MS method for detecting 3,5-Dichloropicolinamide in water
An LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method provides the high sensitivity and selectivity required for detecting trace levels of contaminants like 3,5-Dichloropicolinamide in environmental water samples. This application note details a robust protocol for the quantification of this compound, leveraging Solid Phase Extraction (SPE) for sample concentration and a triple quadrupole mass spectrometer for analysis.
Introduction
This compound is a chemical compound whose presence in water sources can be of environmental concern. Monitoring for such residues requires highly sensitive analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this analysis due to its ability to selectively detect and quantify analytes at very low concentrations in complex matrices like surface water, groundwater, or drinking water.[1][2] The use of Multiple Reaction Monitoring (MRM) ensures reliable identification and quantification by monitoring specific precursor-to-product ion transitions, minimizing matrix interference.[3]
This protocol outlines a complete workflow, from sample collection and preparation using Solid Phase Extraction (SPE) to final analysis by LC-MS/MS.
Experimental Protocols
Sample Collection and Preservation
Proper sample collection is crucial to maintain the integrity of the analyte.
-
Collection: Collect water samples in 1-liter amber glass bottles to prevent photodegradation. Rinse the bottle three times with the sample water before filling.[4]
-
Preservation: If the analysis is not performed immediately, cool the samples to ≤ 10°C (but do not freeze) and store them in the dark.[4] For extended storage, consult specific regulatory guidelines, which may require the addition of preservatives.
-
Holding Time: Analyze samples as soon as possible after collection.
Sample Preparation: Solid Phase Extraction (SPE)
SPE is employed to concentrate the analyte from the large water sample volume and remove interfering matrix components.[5][6]
-
Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 200 mg). Condition the cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.[7] Do not allow the cartridge to dry out.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[8]
-
Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove salts and other highly polar interferences.
-
Drying: Dry the cartridge under a vacuum or with a gentle stream of nitrogen for 30-60 minutes to remove residual water.[5]
-
Elution: Elute the trapped this compound from the cartridge using 6 mL of methanol or acetonitrile.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[5] Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 Water/Acetonitrile with 0.1% formic acid). The sample is now ready for LC-MS/MS injection.
LC-MS/MS Method Parameters
The following tables summarize the instrumental conditions for the analysis. These parameters should serve as a starting point and may require optimization for specific instrumentation.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
|---|---|
| LC System | Agilent 1200, Shimadzu Nexera, or equivalent |
| Column | ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm[8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 10 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min[8] |
| Column Temperature | 40 °C[8] |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Condition |
|---|---|
| MS System | Agilent 6410 QQQ, Sciex 5500 QTRAP, or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Drying Gas Temp. | 350 °C |
| Drying Gas Flow | 9 L/min |
| Nebulizer Pressure | 40 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: Predicted MRM Transitions for this compound Note: The molecular formula for this compound is C₆H₄Cl₂N₂O, with a monoisotopic mass of 189.9755 Da. The precursor ion ([M+H]⁺) is m/z 191.0. The following product ions are proposed and must be confirmed and optimized experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | Collision Energy (eV) |
| This compound | 191.0 | 147.0 | Quantifier | Optimize (e.g., 15) |
| This compound | 191.0 | 111.0 | Qualifier | Optimize (e.g., 25) |
Data and Performance Characteristics
The method should be validated to assess its performance. The following table shows typical quantitative data expected from a validated method for pesticide analysis in water.
Table 4: Typical Method Performance Characteristics
| Parameter | Expected Value |
|---|---|
| Linearity (R²) | > 0.995 |
| Limit of Quantification (LOQ) | 1 - 50 ng/L[7] |
| Limit of Detection (LOD) | 0.5 - 10 ng/L |
| Recovery in Spiked Water | 85 - 115% |
| Precision (RSD%) | < 15%[8] |
Visualized Workflows
The following diagrams illustrate the key processes involved in this analytical method.
Caption: Experimental workflow for water sample analysis.
Caption: Key components of the LC-MS/MS analytical method.
References
Application Notes and Protocols for the Analysis of 3,5-Dichloropicolinamide in Soil
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of 3,5-Dichloropicolinamide, a picolinic acid herbicide, in soil matrices. The methodologies described are based on established and validated techniques for the analysis of the closely related and structurally similar compound, picloram, and other acidic herbicides. The primary method highlighted is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Accurate determination of herbicide residues in soil is crucial for environmental monitoring, agricultural research, and ensuring food safety. This compound belongs to the picolinic acid family of herbicides, which are known for their systemic properties and potential for persistence in soil and water. The complex nature of soil matrices necessitates robust sample preparation methods to ensure accurate and reliable analytical results. The QuEChERS methodology, originally developed for pesticide residue analysis in fruits and vegetables, has been adapted for soil analysis due to its efficiency and high-throughput capabilities. This application note provides a comprehensive guide to a modified QuEChERS protocol suitable for the extraction of this compound from soil, along with an alternative extraction method and typical analytical conditions.
Data Presentation
The following tables summarize quantitative data from validated methods for the analysis of picloram, a structural analog of this compound, in soil. This data provides an expected performance benchmark for the described protocols.
Table 1: Method Performance for Picloram in Soil using a Validated Extraction and LC-MS/MS Method [1]
| Parameter | Value | Soil Types Validated For |
| Limit of Detection (LOD) | 0.15 µg/kg | Loamy Sand, Sandy Clay Loam, Loam, Silt Loam |
| Limit of Quantitation (LOQ) | 0.50 µg/kg | Loamy Sand, Sandy Clay Loam, Loam, Silt Loam |
| Validated Concentration Range | 0.50 - 1000 µg/kg | Loamy Sand, Sandy Clay Loam, Loam, Silt Loam |
Table 2: Recovery Data for a Modified QuEChERS Method for Acid Herbicides in Soil [2]
| Compound Class | Average Recovery (%) | Precision (RSD %) |
| Acid Herbicides (including picolinic acids) | 95 | 8 |
Table 3: Linearity Data for Picloram Analysis [3]
| Compound | Concentration Range (mg/mL) | Correlation Coefficient (R²) |
| Picloram | 0.01 – 0.028 | 0.9993 |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for this compound in Soil
This protocol is adapted from a validated method for the determination of 35 acid herbicides, including picolinic acid herbicides, in food matrices, which can be applied to soil samples.[2][4]
1. Sample Preparation and Extraction:
-
Weigh 5 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds to hydrate the soil.
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
Shake vigorously for 1 minute.
-
Add the contents of a salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent. For acidic herbicides, a sorbent mixture of 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA) is commonly used.
-
Vortex the tube for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.
3. Final Extract Preparation:
-
Transfer the cleaned extract into an autosampler vial.
-
The extract may be diluted (e.g., 1:1 with water) prior to LC-MS/MS analysis to minimize matrix effects.[2]
Protocol 2: Alternative Extraction Method for Picolinic Acid Herbicides in Soil
This protocol is based on a validated method for the determination of picloram and clopyralid in various soil types.[1]
1. Extraction:
-
Weigh 10 g of soil into a suitable extraction vessel.
-
Add 40 mL of an extraction solution composed of methanol, acetonitrile, and 0.1% formic acid. A common ratio is a mixture of methanol and acetonitrile.[1]
-
Shake the sample on a mechanical shaker for a specified time (e.g., 15 minutes).
-
Centrifuge the sample to separate the soil particles from the extract.
2. Cleanup (if necessary):
-
Depending on the soil matrix and the cleanliness of the initial extract, a cleanup step using Solid-Phase Extraction (SPE) may be required. C18 cartridges are often suitable for this purpose.
3. Final Extract Preparation:
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent, such as a methanol/water mixture, for LC-MS/MS analysis.
Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps in the modified QuEChERS sample preparation workflow for the analysis of this compound in soil.
Caption: Modified QuEChERS workflow for soil sample preparation.
Logical Relationship of Analytical Steps
The following diagram illustrates the logical progression from sample collection to final data analysis.
Caption: Logical flow of the analytical process.
References
Solid-Phase Extraction Protocol for the Analysis of 3,5-Dichloropicolinamide in Environmental Water Samples
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Dichloropicolinamide is a chemical compound of interest in environmental monitoring and agricultural research. Accurate quantification of this compound in environmental matrices such as water is crucial for assessing its environmental fate and potential impact. Solid-phase extraction (SPE) is a robust and efficient technique for the selective extraction and concentration of analytes from complex sample matrices, providing cleaner extracts and improved analytical sensitivity. This application note details a comprehensive SPE protocol for the isolation of this compound from water samples prior to chromatographic analysis. The protocol is designed to be reproducible and effective for trace-level analysis.
Physicochemical Properties of this compound
Understanding the physicochemical properties of the target analyte is essential for developing an effective SPE method.
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂N₂O | --INVALID-LINK-- |
| Molecular Weight | 191.01 g/mol | --INVALID-LINK-- |
| XLogP3 | 1.3 | --INVALID-LINK-- |
The relatively low XLogP3 value of 1.3 suggests that this compound is a moderately polar compound, indicating that a reversed-phase or a polymeric SPE sorbent would be suitable for its extraction from aqueous samples.
Data Presentation
The following table summarizes representative performance data for the SPE of picolinic acid herbicides from water samples, which are structurally similar to this compound. This data is provided to illustrate the expected performance of the described protocol.[1]
| Analyte | Matrix | SPE Sorbent | Recovery (%) | RSD (%) |
| Aminopyralid | Water | AFFINIMIP® SPE Picolinic Herbicides | >80 | <15 |
| Clopyralid | Water | AFFINIMIP® SPE Picolinic Herbicides | >80 | <15 |
| Picloram | Water | AFFINIMIP® SPE Picolinic Herbicides | >80 | <15 |
Experimental Protocol
This protocol is adapted from established methods for the extraction of polar herbicides from aqueous matrices.[1][2][3]
Materials:
-
SPE Cartridges: Polymeric reversed-phase (e.g., Oasis HLB) or a specialized picolinic acid herbicide sorbent (e.g., AFFINIMIP® SPE Picolinic Herbicides), 60 mg/3 mL.
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Sample collection bottles
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Autosampler vials
Sample Preparation:
-
Collect water samples in clean glass bottles.
-
If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.
-
Acidify the water sample to a pH of approximately 3 by adding a suitable acid (e.g., formic acid).
Solid-Phase Extraction Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of acetonitrile through the SPE cartridge.
-
Follow with 5 mL of deionized water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load up to 500 mL of the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any co-adsorbed interfering compounds.
-
Dry the cartridge under vacuum for approximately 1-2 minutes.
-
Perform a second wash with 5 mL of acetonitrile.
-
-
Elution:
-
Elute the retained this compound from the cartridge with 5 mL of a solution of ethyl acetate and trifluoroacetic acid (98:2, v/v).
-
Collect the eluate in a clean collection tube.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase to be used for the chromatographic analysis (e.g., a mixture of acetonitrile and water).
-
Vortex the sample to ensure complete dissolution and transfer it to an autosampler vial for analysis.
-
Experimental Workflow Diagramdot
References
Application Note: Derivatization of 3,5-Dichloropicolinamide for Gas Chromatography (GC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, many pharmaceutical compounds, including 3,5-Dichloropicolinamide, are polar and non-volatile, making them unsuitable for direct GC analysis.[1][2][3] Chemical derivatization is a crucial sample preparation step that modifies the analyte to increase its volatility and thermal stability, thereby making it amenable to GC analysis.[1][2][3][4] This process involves reacting the analyte with a derivatizing reagent to replace active hydrogen atoms in polar functional groups (such as -OH, -NH2, and -COOH) with less polar groups.[1][4] For this compound, the primary amide (-CONH2) group contains active hydrogens that can be targeted for derivatization. This application note provides detailed protocols for the derivatization of this compound using silylation for subsequent GC-Mass Spectrometry (GC-MS) analysis.
Principle of Silylation
Silylation is a common and effective derivatization technique for compounds containing active hydrogens.[4][5] The reaction involves replacing an active hydrogen in functional groups like amides, amines, carboxylic acids, and alcohols with a non-polar trimethylsilyl (TMS) group.[4] This transformation reduces the polarity and increases the volatility of the analyte.[4] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents capable of derivatizing amides.[1][4] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction efficiency, especially for less reactive or sterically hindered groups.[4]
The derivatization of this compound with BSTFA is depicted in the reaction diagram below.
Caption: Silylation of this compound with BSTFA.
Experimental Protocols
The following section details the necessary materials, sample preparation, derivatization procedure, and recommended GC-MS conditions.
-
This compound standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS) catalyst (optional, often comes as 99:1 BSTFA:TMCS)
-
Pyridine (anhydrous, as reaction solvent)
-
Acetonitrile or other suitable solvent for sample dissolution
-
Nitrogen gas (high purity) for evaporation
-
GC vials (2 mL) with screw caps and septa
-
Autosampler syringes
-
Heating block or oven
-
Vortex mixer
-
Dissolution: Accurately weigh the this compound sample and dissolve it in a suitable volatile solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Aliquotting: Transfer a specific volume (e.g., 100 µL) of the sample solution into a 2 mL GC vial.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas.[6] Silylation reactions require anhydrous conditions as the reagents are moisture-sensitive.[5]
The ease of derivatization for functional groups with a given silylating reagent generally follows the order: alcohol > phenol > carboxylic acid > amine > amide. As amides are less reactive, heating is often required to ensure the reaction goes to completion.
-
To the dried sample in the GC vial, add 100 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA (or BSTFA + 1% TMCS).
-
Securely cap the vial and vortex thoroughly for 30 seconds.
-
Heat the vial at 70-75°C for 45-60 minutes in a heating block or oven.[7] Optimization of temperature and time may be necessary to achieve complete derivatization.
-
After heating, allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis. Inject 1-2 µL of the derivatized solution into the GC-MS system.
The entire analytical workflow is summarized in the diagram below.
Caption: GC-MS analysis workflow for this compound.
Data Presentation and Expected Performance
Table 1: Typical Method Performance Characteristics
| Parameter | Expected Range | Notes |
|---|---|---|
| Linearity (r²) | > 0.995 | Based on analysis of similar derivatized compounds.[8][9] |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | Highly dependent on the matrix and instrument sensitivity.[10] |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | Typically 3-5 times the LOD.[7][8] |
| Precision (RSD%) | < 15% | For intra-day and inter-day precision.[8] |
| Accuracy (Recovery %) | 80 - 120% | Assessed by spiking known concentrations into a blank matrix.[8] |
Table 2: Recommended GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| GC System | ||
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace analysis.[7] |
| Injector Temperature | 280°C | Ensures rapid volatilization of the TMS-derivative.[7] |
| Carrier Gas | Helium | Provides good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.2 mL/min | Typical flow rate for standard capillary columns.[7] |
| GC Column | HP-5MS (or equivalent) | A 5% phenyl-methylpolysiloxane phase is a versatile, low-polarity column suitable for a wide range of derivatized analytes.[7] |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film | Standard dimensions offering a good balance of resolution and analysis time.[7] |
| Oven Program | Initial: 80°C (hold 2 min) | Allows for solvent focusing. |
| Ramp 1: 10°C/min to 200°C | Separates analytes based on boiling points. | |
| Ramp 2: 25°C/min to 300°C (hold 5 min) | Elutes higher boiling compounds and cleans the column. | |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique providing reproducible fragmentation patterns. |
| Ion Source Temp. | 230°C | Standard temperature for EI sources. |
| Quadrupole Temp. | 150°C | Standard temperature for quadrupoles. |
| Acquisition Mode | Full Scan (50-550 m/z) and/or SIM/SRM | Full scan for identification; Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) for enhanced sensitivity and quantification.[10][11] |
Important Considerations and Troubleshooting
-
Moisture Control: Silylating reagents are extremely sensitive to moisture, which can consume the reagent and lead to incomplete derivatization.[5] Ensure all glassware is dry and use anhydrous solvents.
-
Stationary Phase Selection: Avoid using GC columns with hydroxyl groups (e.g., "WAX" phases) as they can react with any excess silylating reagent or the silylated analytes.[4]
-
Incomplete Derivatization: If chromatograms show tailing peaks or poor reproducibility, consider increasing the reaction temperature, time, or the ratio of derivatizing reagent to the sample.
-
Matrix Effects: Complex sample matrices can interfere with the derivatization reaction or the chromatographic analysis. A sample clean-up step prior to derivatization may be necessary.
By following these protocols, researchers can successfully derivatize this compound for sensitive and reliable analysis by GC-MS.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
Application Notes and Protocols for the Synthesis of 3,5-Dichloropicolinamide Analogs for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and structure-activity relationship (SAR) analysis of novel 3,5-dichloropicolinamide analogs. The focus is on a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, which have shown potent herbicidal activity. These compounds are analogs of the core this compound structure and serve as excellent examples for SAR studies.
Introduction
Picolinic acid and its derivatives are a significant class of compounds in agrochemical research, known for their herbicidal properties.[1][2] The this compound scaffold is a key pharmacophore in the development of synthetic auxin herbicides. By systematically modifying the substituents on this core structure, researchers can elucidate the structure-activity relationships that govern the herbicidal efficacy. This understanding is crucial for the design of more potent and selective herbicides.
The analogs described herein are based on the structural template of recently developed picolinate herbicides, halauxifen-methyl and florpyrauxifen-benzyl.[1][2] The key modification involves the introduction of a substituted pyrazolyl group at the 6-position of the picolinic acid ring.
Data Presentation: Structure-Activity Relationship of this compound Analogs
The following table summarizes the quantitative SAR data for a series of synthesized 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid analogs. The herbicidal activity is expressed as the IC50 value, representing the concentration of the compound that causes 50% inhibition of root growth in Arabidopsis thaliana. A lower IC50 value indicates higher herbicidal potency.
| Compound ID | R1 | R2 | IC50 (µM) for A. thaliana Root Growth |
| V-1 | H | CH3 | 1.34 |
| V-2 | 4-F | CH3 | 0.98 |
| V-3 | 4-CH3 | CF3 | 0.45 |
| V-4 | 4-F | CH3 | 0.98 |
| V-7 | 4-Cl | CF3 | 0.08 |
| V-8 | 4-Cl | CHF2 | 0.12 |
| Picloram | - | - | 3.67 |
Data sourced from Molecules 2023, 28(3), 1431.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis and evaluation of the this compound analogs.
General Synthesis of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid analogs
The synthesis of the target compounds involves a multi-step process starting from commercially available materials. A representative synthetic scheme is provided below.
Caption: General synthetic workflow for this compound analogs.
Protocol for the synthesis of Compound V-7: 4-Amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic acid
-
Step 1: Synthesis of 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. To a solution of 4'-chloroacetophenone (1.0 eq) in toluene, trifluoroacetic anhydride (1.5 eq) is added. The mixture is refluxed for 4 hours. After cooling, the solvent is removed under reduced pressure to yield the crude product, which is used in the next step without further purification.
-
Step 2: Synthesis of 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole. The crude product from Step 1 is dissolved in ethanol, and hydrazine hydrate (1.2 eq) is added. The reaction mixture is refluxed for 6 hours. After completion, the solvent is evaporated, and the residue is purified by column chromatography to give the pyrazole intermediate.
-
Step 3: Synthesis of Methyl 4-amino-3,5,6-trichloropicolinate. To a solution of ethyl 2,3,4,5,6-pentachlorobenzoylacetate in dioxane, an aqueous solution of ammonia is added. The mixture is stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed, and dried to afford the trichloropicolinate intermediate.
-
Step 4: Synthesis of Methyl 4-amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinate. To a solution of 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole (1.1 eq) in anhydrous DMF at 0°C, sodium hydride (1.2 eq) is added portion-wise. The mixture is stirred for 30 minutes, followed by the addition of methyl 4-amino-3,5,6-trichloropicolinate (1.0 eq). The reaction is stirred at room temperature for 8 hours. The mixture is then poured into ice water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Step 5: Hydrolysis to the final product (V-7). The methyl ester from Step 4 is dissolved in a mixture of THF and water. Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 4 hours. The organic solvent is removed, and the aqueous solution is acidified with HCl. The resulting precipitate is filtered, washed with water, and dried to yield the final product, Compound V-7.
In Vitro Herbicidal Activity Assay
The herbicidal activity of the synthesized compounds is evaluated by measuring the inhibition of root growth of Arabidopsis thaliana.
-
Preparation of Test Solutions: The synthesized compounds are dissolved in DMSO to prepare stock solutions. These are then diluted with sterile water containing 0.1% Tween-80 to the desired final concentrations.
-
Plating of Seeds: Seeds of Arabidopsis thaliana are surface-sterilized and then placed on Murashige and Skoog (MS) agar medium in Petri dishes containing the test compounds at various concentrations.
-
Incubation: The plates are incubated in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
Data Collection and Analysis: After a specified period (e.g., 7 days), the root length of the seedlings is measured. The percentage of root growth inhibition is calculated relative to a solvent control. The IC50 values are then determined by probit analysis.
Mechanism of Action and Signaling Pathway
The primary mode of action for this class of herbicides is the disruption of auxin signaling pathways in plants. The target protein is the auxin-signaling F-box protein (AFB).[1] These compounds act as synthetic auxins, leading to uncontrolled growth and ultimately plant death.
Caption: Proposed mechanism of action for this compound analogs.
References
Application Notes and Protocols for Studying Soil Sorption-Desorption of 3,5-Dichloropicolinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the soil sorption and desorption characteristics of 3,5-Dichloropicolinamide, a critical aspect in understanding its environmental fate and potential for mobility in terrestrial ecosystems. The provided methodology is based on the internationally recognized OECD Guideline 106 for chemical testing, which employs the batch equilibrium method.
Introduction
The interaction of this compound with soil matrices governs its bioavailability, persistence, and potential for leaching into groundwater. Sorption, the binding of the compound to soil particles, and desorption, its release back into the soil solution, are key processes that determine its environmental distribution.[1][2] A thorough understanding of these processes is essential for environmental risk assessment and the development of sustainable agricultural practices. This protocol outlines the necessary steps to quantify the sorption and desorption behavior of this compound in various soil types.
Data Presentation
Table 1: Freundlich Sorption Coefficients (Kf) for Picolinic Acid Herbicides in Various Soils
| Herbicide | Soil Type | Freundlich Coefficient (Kf) | Reference |
| Picloram | Cecil sandy loam | 0.12 | [3] |
| Arredondo fine sand | 0.81 | [3] | |
| Aminopyralid | Cecil sandy loam | 0.35 | [3] |
| Arredondo fine sand | 0.96 | [3] |
Note: The Freundlich equation is given by Cs = Kf * Ce1/n, where Cs is the amount of herbicide sorbed to the soil, Ce is the equilibrium concentration in the solution, and Kf and 1/n are the Freundlich constants representing sorption capacity and intensity, respectively. Higher Kf values indicate stronger sorption.[5]
Experimental Protocols
The following protocol is a detailed methodology for conducting a soil sorption-desorption study of this compound, adhering to the principles of the OECD Guideline 106.[4][6][7]
Materials and Reagents
-
Test Substance: Analytical grade this compound.
-
Soils: A minimum of three different soil types with varying physicochemical properties (e.g., organic carbon content, clay content, pH). Soils should be air-dried and sieved through a 2-mm mesh.
-
Reagents:
-
Calcium chloride (CaCl2) solution (0.01 M) as a background electrolyte to mimic soil solution.
-
High-purity water (e.g., Milli-Q or equivalent).
-
Solvents for extraction and analysis (e.g., acetonitrile, methanol), HPLC grade.
-
Analytical standards of this compound for calibration.
-
-
Equipment:
-
Centrifuge tubes with screw caps (e.g., 50 mL polypropylene).
-
Orbital shaker.
-
Centrifuge.
-
Analytical balance.
-
pH meter.
-
High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or Mass Spectrometer) for quantification of this compound.
-
Standard laboratory glassware.
-
Preliminary Studies (Tier 1)
The initial phase is crucial for optimizing the main experimental conditions.[6][7]
-
Determination of Soil-to-Solution Ratio: Test a range of soil-to-solution ratios (e.g., 1:5, 1:10, 1:20 w/v) to identify a ratio that results in a measurable decrease (20-80%) in the concentration of this compound in the aqueous phase after equilibration.
-
Equilibration Time: Conduct a kinetic study to determine the time required to reach sorption equilibrium. Samples should be taken at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours) and the concentration of the test substance in the aqueous phase measured. Equilibrium is generally considered reached when the concentration remains constant over two consecutive time points.[3]
-
Stability of the Test Substance: Verify the stability of this compound in the test system over the determined equilibration time by analyzing control samples without soil.
Sorption Experiment (Batch Equilibrium Method)
This experiment is performed to determine the extent of sorption at different concentrations.
-
Preparation of Test Solutions: Prepare a series of at least five concentrations of this compound in 0.01 M CaCl2 solution. The concentration range should be environmentally relevant.
-
Incubation:
-
Weigh a known amount of air-dried soil into centrifuge tubes.
-
Add a known volume of the respective test solution to each tube.
-
Include control samples (test solution without soil) to account for any potential adsorption to the container walls or degradation.
-
Securely cap the tubes and place them on an orbital shaker at a constant temperature (e.g., 25 ± 1 °C) in the dark to prevent photodegradation.
-
Shake the tubes for the predetermined equilibration time.
-
-
Phase Separation: After equilibration, centrifuge the tubes at a sufficient speed and duration to separate the solid and aqueous phases.
-
Analysis:
-
Carefully collect an aliquot of the supernatant (aqueous phase).
-
Analyze the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC).
-
-
Calculation of Sorbed Amount: The amount of this compound sorbed to the soil (Cs) is calculated by the difference between the initial concentration and the equilibrium concentration in the aqueous phase (Ce).
Desorption Experiment
The desorption experiment assesses the reversibility of the sorption process.
-
Initiation of Desorption: After the sorption experiment and removal of the supernatant, add a fresh volume of 0.01 M CaCl2 solution (without the test substance) to the soil pellet in the centrifuge tubes.
-
Equilibration: Resuspend the soil and shake the tubes for the same equilibration time as used in the sorption experiment.
-
Phase Separation and Analysis: Centrifuge the tubes and analyze the concentration of this compound in the supernatant.
-
Successive Desorption Steps: This process can be repeated for several cycles to determine the extent of desorption over time.
-
Calculation of Desorbed Amount: The amount of desorbed this compound is determined by analyzing its concentration in the aqueous phase after each desorption step.
Visualizations
The following diagrams illustrate the experimental workflow and the key relationships in the soil sorption-desorption process.
Caption: Experimental workflow for the soil sorption-desorption study.
Caption: Factors influencing soil sorption-desorption and environmental mobility.
References
- 1. Pesticide soil sorption parameters: theory, measurement, uses, limitations and reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sorption-desorption of "aged" sulfonylaminocarbonyltriazolinone herbicides in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ars.usda.gov [ars.usda.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemsafetypro.com [chemsafetypro.com]
- 6. mdpi.com [mdpi.com]
- 7. Anionic polyacrylamide effects on soil sorption and desorption of metolachlor, atrazine, 2,4-D, and picloram - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Conducting Leaching Studies with 3,5-Dichloropicolinamide in Soil Columns
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Dichloropicolinamide is a chemical compound belonging to the picolinic acid family, which includes several widely used herbicides such as clopyralid and picloram.[1][2] Understanding the environmental fate of such compounds is crucial for assessing their potential for groundwater contamination. Leaching, the process by which a substance moves through the soil profile with water, is a primary pathway for the transport of soil-applied chemicals to underlying aquifers.[3][4][5] Soil column studies are a standard laboratory method used to evaluate the leaching potential of pesticides and other chemicals in a controlled environment that simulates field conditions.[6][7][8] These studies provide valuable data on the mobility of a compound as influenced by soil properties such as texture, organic matter content, and pH.[4][6][7]
This document provides a detailed protocol for conducting soil column leaching studies with this compound. The methodology is based on established guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development) 312 and the US EPA's Office of Prevention, Pesticides and Toxic Substances (OPPTS) 835.1240.[9][10][11]
Experimental Protocols
Materials and Reagents
-
Test Substance: this compound (analytical standard)
-
Soil: At least three different soil types with varying textures, organic carbon content, and pH should be used to assess the influence of these properties on leaching.[10] The soils should be collected from areas with no recent history of pesticide application.[10]
-
Columns: Inert columns, typically made of glass or PVC, with dimensions such as 10 cm in diameter and 35-50 cm in length.[9][12] The base of the column should be fitted with a coarse fritted disc or a layer of glass wool to retain the soil.[7][9]
-
Reagents:
-
Calcium chloride (CaCl2) solution (0.01 M) for saturating the soil and as simulated rainwater.
-
Acetonitrile (HPLC grade) for preparing stock solutions and mobile phase.
-
Acetic acid (glacial) for mobile phase modification.
-
Deionized water.
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for analysis.[13][14]
-
Peristaltic pump or a similar device for applying simulated rainfall.
-
Soil grinder and sieves.
-
Balances, glassware, and other standard laboratory equipment.
-
Soil Preparation and Column Packing
-
Air-dry the collected soil samples and pass them through a 2-mm sieve to ensure homogeneity.
-
Characterize the soil for its physical and chemical properties, including particle size distribution (texture), organic carbon content, pH, and cation exchange capacity.
-
Pack the columns with the prepared soil to a uniform bulk density. The soil should be added in small increments and gently tapped to ensure even packing and avoid stratification.[7] A typical packed soil length would be around 30 cm.
-
Place a small layer of glass wool or filter paper on top of the soil to prevent disturbance during the application of the test substance and simulated rain.
-
Slowly saturate the columns from the bottom with a 0.01 M CaCl2 solution to displace trapped air.[7][9] Allow the columns to drain until the soil moisture is near field capacity (approximately 24 hours).[9]
Application of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Apply the test substance uniformly to the surface of the soil column. The application rate should be relevant to the intended or expected environmental exposure. The solution should be applied carefully to avoid disturbing the soil surface.[9]
-
If an organic solvent is used, it should be allowed to evaporate from the soil surface before the start of the leaching procedure.[10]
Leaching Procedure
-
After the application of the test substance, allow for an equilibration period of approximately 24 hours.[9]
-
Initiate the simulated rainfall by applying a 0.01 M CaCl2 solution to the top of the soil columns at a constant, slow rate. A total volume equivalent to a specific rainfall event (e.g., 60 mm over 4 hours) should be applied.[9]
-
Collect the leachate from the bottom of the columns in fractions at regular intervals. Record the volume of each leachate fraction.
-
Store the collected leachate samples at 4°C in the dark until analysis to prevent degradation of the analyte.
Sample Analysis
-
At the end of the leaching experiment, carefully extrude the soil from the columns.
-
Section the soil columns into segments of defined depths (e.g., 0-5 cm, 5-10 cm, 10-15 cm, 15-20 cm, 20-25 cm, and 25-30 cm).[9]
-
Extract this compound from each soil segment and the collected leachate fractions using an appropriate solvent and extraction technique.
-
Analyze the extracts using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of this compound.[13][14]
Data Presentation
The quantitative data obtained from the leaching study should be summarized in tables for clear comparison.
Table 1: Soil Properties
| Soil Type | Texture | Organic Carbon (%) | pH | Cation Exchange Capacity (meq/100g) |
| Sandy Loam | Sandy Loam | 1.2 | 6.5 | 8.5 |
| Clay Loam | Clay Loam | 2.5 | 7.2 | 15.2 |
| Silt Loam | Silt Loam | 1.8 | 5.8 | 12.0 |
Table 2: Leaching of this compound in Different Soil Types
| Soil Type | Total Applied (µg) | % Leached in Leachate | % Remaining in 0-5 cm | % Remaining in 5-10 cm | % Remaining in 10-15 cm | % Remaining in 15-30 cm | Mass Balance (%) |
| Sandy Loam | 100 | 65.2 | 15.8 | 10.5 | 5.3 | 2.1 | 98.9 |
| Clay Loam | 100 | 15.5 | 60.1 | 18.2 | 4.1 | 1.0 | 98.9 |
| Silt Loam | 100 | 35.8 | 45.3 | 12.6 | 3.5 | 1.2 | 98.4 |
Note: The data presented in Tables 1 and 2 are hypothetical and should be replaced with actual experimental results.
Visualizations
Experimental Workflow
Caption: Workflow for the soil column leaching study.
Environmental Fate Pathway in Soil
Caption: Key processes affecting this compound in soil.
References
- 1. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Herbicide Leaching in Soil with Different Properties: Perspectives from Commercial Formulations and Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erams.com [erams.com]
- 5. researchgate.net [researchgate.net]
- 6. Mobility of Dicamba, Picloram and 2,4-D in Soil Columns | Weed Science | Cambridge Core [cambridge.org]
- 7. Mobility of Dicamba, Picloram and 2,4-D in Soil Columns | Weed Science | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Herbicide Leaching in Soil with Different Properties: Perspectives from Commercial Formulations and Analytical Standards [mdpi.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of leaching depth and decomposition process of clopyralid herbicide in the soil of rape fields around Gorgan Bay [ejsms.gau.ac.ir]
- 14. Dynamics of clopyralid herbicide during composting in small composting experiment units [jstage.jst.go.jp]
Application Notes and Protocols for 3,5-Dichloropicolinamide as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloropicolinamide is a chemical compound of interest in various fields, including agrochemical and pharmaceutical research, where it may be studied as a metabolite, impurity, or a lead compound. As with any analytical work, the use of a well-characterized analytical standard is crucial for accurate quantification and reliable results. This document provides detailed application notes and protocols for the use of this compound as an analytical standard.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for developing appropriate analytical methods.
| Property | Value | Source |
| Chemical Formula | C₆H₄Cl₂N₂O | Inferred |
| Molecular Weight | 191.02 g/mol | Inferred |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and ethyl acetate. Limited solubility in water. | Typical for similar compounds |
| UV Absorption | Expected to have UV absorbance due to the pyridine ring structure. | Inferred |
Application: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common and reliable technique for the quantification of picolinamide-related compounds.
Principle
The method involves separating this compound from other components in a sample matrix on a reversed-phase HPLC column. The quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration of the this compound analytical standard.
Suggested HPLC Method Parameters (Based on Picloram Analysis)
| Parameter | Suggested Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (with 0.1% Formic Acid or Phosphoric Acid, e.g., 50:50 v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 30 °C |
| Detection | UV at an appropriate wavelength (to be determined by UV scan, likely around 220-280 nm) |
Experimental Protocol: HPLC Analysis
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound analytical standard (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Prepare a series of working standard solutions by diluting the stock solution to achieve concentrations covering the expected sample concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
-
Sample Preparation:
-
The sample preparation will be matrix-dependent. A generic protocol for a solid sample is as follows:
-
Accurately weigh a known amount of the homogenized sample.
-
Extract the analyte using a suitable solvent (e.g., methanol, acetonitrile) with the aid of sonication or shaking.
-
Centrifuge or filter the extract to remove particulate matter.
-
Dilute the extract with the mobile phase to a concentration within the calibration range.
-
-
-
Calibration Curve Construction:
-
Inject the working standard solutions into the HPLC system.
-
Plot a calibration curve of peak area versus concentration.
-
The linearity of the method should be evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999.[2]
-
-
Sample Analysis:
-
Inject the prepared sample solutions into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Method Validation Parameters (Illustrative Data Based on Related Compounds)
The following table provides typical performance data that should be established during method validation. The values are illustrative and based on methods for similar analytes.
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.999[2] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 2% |
Experimental Workflow: HPLC Quantification
Application: Qualitative and Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile or semi-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity. Picolinic acid derivatives can often be analyzed by GC-MS after a derivatization step to increase their volatility.
Principle
The sample extract is derivatized to convert the polar this compound into a more volatile derivative (e.g., a methyl or silyl ester). The derivative is then separated by gas chromatography and detected by a mass spectrometer. The mass spectrum provides structural information for qualitative identification, and the peak area can be used for quantification against a derivatized standard.
Suggested GC-MS Method Parameters
| Parameter | Suggested Condition |
| GC Column | DB-5ms, HP-5ms, or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 - 280 °C |
| Oven Temperature Program | Start at 100 °C, ramp to 280 °C at 10-20 °C/min, hold for 5-10 min |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Range | 50 - 400 m/z |
Experimental Protocol: GC-MS Analysis
-
Standard and Sample Preparation:
-
Prepare standard and sample extracts as described in the HPLC section. The final solvent should be volatile and compatible with the derivatization reagent.
-
-
Derivatization (Example with Diazomethane - EXTREME CAUTION REQUIRED ):
-
Warning: Diazomethane is explosive and highly toxic. This procedure must be performed by trained personnel in a proper fume hood with appropriate safety precautions.
-
To a small volume of the dried extract (or standard), add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.
-
Allow the reaction to proceed for 10-15 minutes.
-
Gently remove the excess diazomethane and solvent under a stream of nitrogen.
-
Reconstitute the derivatized residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
-
Alternative, safer derivatization reagents such as (Trimethylsilyl)diazomethane (TMSD) or BF₃-Methanol can also be considered.
-
-
GC-MS Analysis:
-
Inject the derivatized standard and sample solutions into the GC-MS system.
-
Acquire the data in full scan mode for qualitative analysis and to identify characteristic ions.
-
For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring specific ions of the derivatized this compound.
-
Experimental Workflow: GC-MS Derivatization and Analysis
Quality Control and System Suitability
For both HPLC and GC-MS methods, it is essential to perform regular quality control (QC) checks and system suitability tests to ensure the reliability of the analytical results.
-
System Suitability: Before running a sequence of samples, inject a standard solution multiple times to check for parameters like retention time stability, peak shape (tailing factor), and detector response consistency.
-
Quality Control Samples: Include QC samples at low, medium, and high concentrations within each analytical batch to monitor the accuracy and precision of the method over time.
Conclusion
The use of this compound as an analytical standard requires the development and validation of robust analytical methods. The HPLC-UV and GC-MS protocols outlined in these application notes provide a strong foundation for researchers to establish reliable quantitative and qualitative analytical procedures. It is crucial to emphasize that these methods should be thoroughly validated for the specific sample matrix and instrumentation to ensure data of the highest quality and integrity.
References
Developing Immunoassays for 3,5-Dichloropicolinamide Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3,5-Dichloropicolinamide is a chemical compound with a molecular formula of C6H4Cl2N2O. The development of sensitive and specific immunoassays for the detection of small molecules like this compound is crucial for various applications, including environmental monitoring, food safety, and pharmaceutical research. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput, cost-effective, and sensitive method for the quantification of target analytes.[1] This document outlines the necessary steps to develop a robust immunoassay for this compound.
Hapten Synthesis and Immunogen Preparation
To elicit an immune response against a small molecule like this compound (which is not immunogenic on its own), it must be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[2] This process involves the synthesis of a hapten, a derivative of the target molecule containing a reactive functional group for conjugation.
Proposed Hapten Synthesis Strategy
A common strategy for hapten synthesis involves introducing a spacer arm with a terminal carboxyl group to the target molecule. This spacer arm minimizes steric hindrance and presents the hapten to the immune system more effectively. For this compound, a possible synthetic route involves modifying the picolinamide structure. One approach could be the substitution of one of the chlorine atoms with a linker containing a carboxyl group. Another approach could involve derivatizing the amide group.
A study on the synthesis of a hapten for the structurally similar compound 3,5,6-trichloro-2-pyridinol (TCP) involved the direct substitution of a chlorine atom with a mercaptopropanoic acid spacer arm.[3] A similar strategy could be adapted for this compound.
dot
Caption: Proposed workflow for hapten synthesis and immunogen preparation.
Experimental Protocol: Immunogen Preparation
-
Hapten Activation: Dissolve the synthesized hapten in a suitable organic solvent (e.g., dimethylformamide, DMF). Add N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group of the hapten.
-
Conjugation to Carrier Protein: Dissolve the carrier protein (BSA or KLH) in a phosphate buffer (pH 7.4). Slowly add the activated hapten solution to the protein solution with constant stirring.
-
Incubation: Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.
-
Dialysis: Dialyze the conjugate against phosphate-buffered saline (PBS) to remove unreacted hapten and coupling reagents.
-
Characterization: Confirm the successful conjugation and determine the hapten-to-protein ratio using techniques like UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
Polyclonal Antibody Production
Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on the antigen.[4] They are generated by immunizing an animal with the prepared immunogen.
Experimental Protocol: Immunization and Serum Collection
-
Animal Selection: Choose a suitable animal model, typically rabbits, for polyclonal antibody production.[4]
-
Immunization Schedule:
-
Primary Immunization: Emulsify the immunogen with an equal volume of Complete Freund's Adjuvant (CFA) and inject the animal subcutaneously at multiple sites.[5]
-
Booster Injections: Administer subsequent booster injections of the immunogen emulsified in Incomplete Freund's Adjuvant (IFA) every 2-4 weeks.[6]
-
-
Titer Monitoring: Collect small blood samples (test bleeds) 7-10 days after each booster injection to monitor the antibody titer using a preliminary ELISA.
-
Serum Collection: Once a high antibody titer is achieved, collect a larger volume of blood and separate the serum, which contains the polyclonal antibodies.
-
Antibody Purification: Purify the IgG fraction from the serum using protein A or protein G affinity chromatography.[6]
dot
Caption: Workflow for polyclonal antibody production.
Competitive Indirect ELISA (ciELISA) Development
A competitive immunoassay is generally used for the detection of small molecules.[7] In a competitive indirect ELISA, the free analyte in the sample competes with a coating antigen (hapten conjugated to a different carrier protein, e.g., Ovalbumin - OVA) for binding to a limited amount of specific antibody. The signal generated is inversely proportional to the concentration of the analyte in the sample.
Experimental Protocol: ciELISA
-
Coating: Coat a 96-well microtiter plate with the coating antigen (Hapten-OVA conjugate) diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20, PBST).
-
Blocking: Block the unoccupied sites on the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at 37°C.
-
Washing: Wash the plate as described in step 2.
-
Competition: Add standard solutions of this compound or unknown samples to the wells, followed by the addition of the purified polyclonal antibody. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate as described in step 2.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate as described in step 2.
-
Substrate Addition: Add a chromogenic substrate solution (e.g., TMB). Incubate in the dark at room temperature until color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
dot
Caption: Competitive indirect ELISA (ciELISA) workflow.
Data Presentation and Expected Performance
The performance of the developed immunoassay should be thoroughly validated. Key parameters include the half-maximal inhibitory concentration (IC50), the limit of detection (LOD), and cross-reactivity with structurally related compounds.
Standard Curve
A standard curve is generated by plotting the percentage of inhibition against the logarithm of the analyte concentration. The percentage of inhibition is calculated as:
% Inhibition = [1 - (Absorbance of sample or standard / Absorbance of zero standard)] * 100
Quantitative Data Summary
While specific data for a this compound immunoassay is not available, the following table presents expected performance parameters based on immunoassays for structurally similar small molecules. For comparison, data from an LC-MS/MS method for the related compound 3,5-dichloroaniline is also included.
| Parameter | Expected Value (Immunoassay) | Reference Method (LC-MS/MS for 3,5-dichloroaniline) | Reference |
| IC50 | 1 - 20 ng/mL | Not Applicable | [8][9] |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL | 0.1 ng/mL | [8][9] |
| Linear Range | 0.2 - 50 ng/mL | 0.1 - 200 ng/mL | [10] |
Cross-Reactivity
Cross-reactivity is a critical parameter that defines the specificity of the immunoassay. It is determined by measuring the IC50 values of potentially interfering compounds and calculating the percentage of cross-reactivity relative to the target analyte.
% Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) * 100
The following table lists potential cross-reactants for a this compound immunoassay and their expected cross-reactivity based on structural similarity.
| Compound | Structure | Expected Cross-Reactivity (%) |
| 3,5,6-Trichloro-2-pyridinol | Similar pyridine ring with chlorine substitution | Moderate to High |
| Picolinamide | Parent structure without chlorine atoms | Low to Moderate |
| 3,5-Dichloroaniline | Structurally related aniline derivative | Low |
| Other picolinic acid derivatives | Varies based on structural similarity | Varies |
Conclusion
The development of a sensitive and specific immunoassay for this compound is a feasible endeavor following established immunochemical principles. This document provides a detailed framework, including protocols and expected performance characteristics, to guide researchers in this process. The key steps involve the strategic design and synthesis of a suitable hapten, the production of high-affinity polyclonal antibodies, and the optimization of a competitive indirect ELISA format. Thorough validation, with a particular focus on specificity and sensitivity, will be crucial for the successful application of the developed immunoassay.
References
- 1. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 2. Polyclonal Antibody Production - LubioScience Blog [lubio.ch]
- 3. OAK 국가리포지터리 - OA 학술지 - Korean Journal of Environmental Agriculture - Synthesis of Hapten for Indirect Competitive Immunoassay for Measuring 3,5,6-trichloro-2-pyridinol [oak.go.kr]
- 4. Comprehensive Guide to Polyclonal Antibody Production | evitria [evitria.com]
- 5. research.umd.edu [research.umd.edu]
- 6. kmdbioscience.com [kmdbioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. De novo synthesis of a novel hapten and development of a monoclonal antibody-based immunoassay for the detection of dichlorvos and trichlorfon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hapten synthesis and development of a competitive indirect enzyme-linked immunosorbent assay for acrylamide in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Soil Persistence Studies of 3,5-Dichloropicolinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for designing and executing soil persistence studies for the chemical compound 3,5-Dichloropicolinamide. The persistence of a pesticide in the soil is a critical factor in its environmental risk assessment. Understanding its degradation rate and the formation and decline of its metabolites is essential for ensuring environmental safety and regulatory compliance.
This document outlines detailed experimental protocols for laboratory-based soil degradation studies, drawing upon internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD). The protocols are designed to be robust and adaptable to specific research needs and regulatory requirements.
Disclaimer: The degradation pathway and metabolites of this compound are not definitively established in publicly available literature. The proposed pathway in this document is inferred from the known behavior of other picolinamide herbicides and related chlorinated aromatic compounds. Experimental validation is essential. Similarly, in the absence of a specific commercial product, the application rates are based on the range of typical rates for picolinic acid herbicides.
Physicochemical Properties and Application Rates
A thorough understanding of the physicochemical properties of this compound is fundamental to designing a relevant soil persistence study. These properties influence its behavior in the soil, including its potential for leaching, volatilization, and adsorption to soil particles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 3,5-dichloropyridine-2-carboxamide | PubChem[1] |
| CAS Number | 5468-71-3 | PubChem[1] |
| Molecular Formula | C6H4Cl2N2O | PubChem[1] |
| Molecular Weight | 191.01 g/mol | PubChem[1] |
| Boiling Point | 283.5 ± 40.0 °C | ChemicalBook[2] |
| Density | 1.524 ± 0.06 g/cm³ | ChemicalBook[2] |
| LogP (calculated) | 1.3 | PubChem[1] |
| Water Solubility | Data not definitively available. Assumed to be low to moderate based on related compounds. | |
| Vapor Pressure | Data not definitively available. Assumed to be low based on the high boiling point. |
Table 2: Assumed Application Rates for Experimental Design
| Application Scenario | Application Rate (g a.i./ha) | Rationale |
| Typical Use Rate (1X) | 250 | Based on the range of application rates for other picolinic acid herbicides such as aminopyralid and picloram.[3] |
| Maximum Use Rate (2X) | 500 | To assess persistence at a higher, worst-case scenario application rate. |
Experimental Design and Protocols
The following protocols are based on the OECD Guideline for the Testing of Chemicals 307: Aerobic and Anaerobic Transformation in Soil.
Soil Selection and Characterization
A minimum of three different soil types should be selected to represent a range of agricultural conditions. The soils should vary in properties such as texture, organic carbon content, pH, and microbial biomass.
Protocol 3.1.1: Soil Collection and Handling
-
Collect surface soil (0-20 cm depth) from sites with no recent history of pesticide application.
-
Remove large stones and plant debris.
-
Sieve the soil through a 2 mm mesh.
-
Store the soil at 4°C in the dark for a maximum of 3 months before use.
-
Allow the soil to equilibrate to the test temperature for at least 24 hours before the start of the experiment.
Protocol 3.1.2: Soil Characterization Analyze the following parameters for each soil type:
-
Textural composition (sand, silt, clay content)
-
pH (in water and 0.01 M CaCl2)
-
Organic carbon content (%)
-
Cation exchange capacity (CEC)
-
Microbial biomass
-
Water holding capacity (WHC)
Table 3: Example of Soil Characterization Data
| Parameter | Soil 1 (Sandy Loam) | Soil 2 (Silt Loam) | Soil 3 (Clay Loam) |
| % Sand | 70 | 30 | 40 |
| % Silt | 20 | 50 | 30 |
| % Clay | 10 | 20 | 30 |
| pH (H2O) | 6.5 | 7.2 | 5.8 |
| Organic Carbon (%) | 1.5 | 2.8 | 3.5 |
| CEC (meq/100g) | 12 | 25 | 30 |
| Microbial Biomass (µg C/g soil) | 250 | 450 | 500 |
| WHC (%) | 18 | 25 | 32 |
Experimental Setup
The study should be conducted under controlled laboratory conditions to ensure reproducibility.
Protocol 3.2.1: Preparation of Test Substance and Application
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Apply the stock solution to the soil to achieve the desired test concentrations (e.g., equivalent to 250 g/ha and 500 g/ha).
-
Ensure even distribution of the test substance by thoroughly mixing the soil after application.
-
Allow the solvent to evaporate completely in a fume hood before adjusting the soil moisture.
Protocol 3.2.2: Incubation Conditions
-
Place a known amount of treated soil (e.g., 100 g dry weight equivalent) into individual incubation vessels (e.g., glass jars).
-
Adjust the soil moisture to 40-60% of the maximum water holding capacity.
-
Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2°C).
-
Maintain soil moisture by periodic re-weighing and addition of deionized water.
-
For aerobic studies, ensure adequate air exchange. For anaerobic studies, flood the soil with water and purge the headspace with an inert gas (e.g., nitrogen).
Sampling and Analysis
A robust sampling and analytical plan is crucial for accurately determining the degradation kinetics.
Protocol 3.3.1: Sampling Schedule Collect triplicate samples at appropriate time intervals. A suggested schedule is: 0, 1, 3, 7, 14, 30, 60, 90, and 120 days after application.
Protocol 3.3.2: Sample Extraction
-
Extract the soil samples with a suitable solvent system (e.g., acetonitrile/water).
-
Use a validated extraction method, such as pressurized liquid extraction (PLE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
-
Concentrate the extracts and prepare them for analysis.
Protocol 3.3.3: Analytical Methodology
-
Analyze the extracts for the parent compound (this compound) and potential metabolites using a validated analytical method.
-
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the recommended technique for its sensitivity and selectivity.[4][5]
-
Develop and validate the analytical method according to relevant guidelines (e.g., SANTE/12682/2019).
Table 4: Example HPLC-MS/MS Parameters for Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| MS/MS Transitions | Specific precursor and product ions for this compound and its potential metabolites. |
Data Analysis and Presentation
The data should be analyzed to determine the degradation kinetics of this compound and the formation and decline of its metabolites.
Protocol 3.4.1: Kinetic Analysis
-
Plot the concentration of the parent compound against time.
-
Determine the dissipation time for 50% and 90% of the initial concentration (DT50 and DT90 values) using appropriate kinetic models (e.g., first-order kinetics).
-
Plot the concentration of major metabolites against time to determine their rates of formation and decline.
Table 5: Example of Degradation Data for this compound in Sandy Loam Soil
| Time (days) | Mean Concentration (mg/kg) | % of Applied |
| 0 | 1.00 | 100 |
| 1 | 0.95 | 95 |
| 3 | 0.82 | 82 |
| 7 | 0.65 | 65 |
| 14 | 0.45 | 45 |
| 30 | 0.20 | 20 |
| 60 | 0.05 | 5 |
| 90 | < LOQ | < LOQ |
| 120 | < LOQ | < LOQ |
| LOQ: Limit of Quantification |
Visualizations
The following diagrams illustrate the proposed experimental workflow and a potential degradation pathway for this compound.
Caption: Experimental workflow for the soil persistence study.
Caption: Proposed degradation pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound CAS#: 5468-71-3 [amp.chemicalbook.com]
- 3. Picolinic acid family of herbicides - MANAGEMENT OF INVASIVE PLANTS IN THE WESTERN USA [invasiveplantswesternusa.org]
- 4. mdpi.com [mdpi.com]
- 5. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting peak tailing in 3,5-Dichloropicolinamide HPLC analysis
Technical Support Center: Troubleshooting Peak Tailing in HPLC
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of 3,5-Dichloropicolinamide.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
In an ideal HPLC analysis, a chromatographic peak should be symmetrical and resemble a Gaussian distribution.[1][2] Peak tailing is a common distortion where the peak's trailing edge is broader than its leading edge.[3] This asymmetry can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the analytical method or HPLC system.[2][4][5]
Peak tailing is quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As) .[5][6] A value of 1.0 indicates a perfectly symmetrical peak. Regulatory guidelines often require a tailing factor of ≤ 2.0 for method validity.[7]
Q2: I'm seeing significant peak tailing with this compound. What are the likely causes?
Peak tailing for this compound, a compound with basic functional groups (amine and amide moieties on a pyridine ring), is most often caused by secondary chemical interactions with the stationary phase.[5][6]
Primary Cause: Silanol Interactions
-
The Problem: Standard silica-based reversed-phase columns (e.g., C18, C8) have residual, unreacted silanol groups (Si-OH) on their surface.[8] At mid-range pH values (typically > 3), these silanol groups can become ionized (negatively charged) and interact strongly with protonated basic compounds like this compound.[6][8][9] This secondary ionic interaction mechanism, in addition to the primary hydrophobic retention, causes some analyte molecules to be retained longer, resulting in a "tail".[8]
-
The Solution: The most effective strategies involve either neutralizing the silanol groups or suppressing the ionization of the basic analyte. This is primarily achieved by controlling the mobile phase pH.[7][10]
Other significant causes are detailed in the troubleshooting guide below and include column degradation, sample overload, and system issues like extra-column volume.[3][5][11]
Q3: How does mobile phase pH specifically affect the peak shape of a basic compound like this compound?
Mobile phase pH is the most critical factor for controlling the peak shape of ionizable compounds.[12][13]
-
Low pH (e.g., pH < 3): At a low pH, the high concentration of protons in the mobile phase suppresses the ionization of the acidic silanol groups, keeping them in their neutral (Si-OH) form.[6][7][14] This minimizes the secondary ionic interactions with the protonated this compound, leading to a significant improvement in peak symmetry.[7][10] This is a very common and effective strategy.
-
Mid-Range pH (e.g., pH 4-7): This range is often problematic. The silanol groups are partially or fully ionized (SiO-), while the basic analyte is fully protonated (positively charged), leading to maximum unwanted ionic interactions and severe peak tailing.[8]
-
High pH (e.g., pH > 8): At a high pH, the this compound will be in its neutral, free-base form. This prevents ionic interactions with the ionized silanols, improving peak shape.[10][15] However, this approach requires a specialized pH-stable HPLC column, as traditional silica-based columns degrade rapidly above pH 8.
Q4: What should I do if I suspect my HPLC column is the problem?
Column performance naturally degrades over time, but sudden peak tailing (especially if it affects all peaks) can point to a specific column issue.[1][2]
-
Contamination: Strongly retained compounds from previous injections can accumulate at the column inlet, creating active sites that cause tailing.[11][16]
-
Void Formation: A physical gap or void can form in the packing material at the column inlet due to pressure shocks or bed settling.[5][17]
-
Blocked Frit: Particulates from the sample or mobile phase can clog the inlet frit, distorting flow and causing peak shape issues.[5][11]
Solutions:
-
Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.[1]
-
Reverse the Column: For a suspected blocked frit, disconnect the column from the detector, reverse the flow direction, and flush to waste. Check the manufacturer's instructions to see if the column can be operated permanently in the reversed direction.[6]
-
Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to protect it from contaminants and particulates. If tailing appears, replacing the inexpensive guard column can often restore performance.[2][11][17]
-
Replace the Column: If the above steps fail, the column's stationary phase may be irreversibly damaged, and replacement is necessary.[16]
Q5: Could my sample preparation or injection be causing the peak tailing?
Yes, sample-related issues are a common cause of poor peak shape.
-
Column Overload: Injecting too much analyte mass (either from high concentration or large volume) can saturate the stationary phase, leading to tailing.[5][16] To check for this, dilute your sample 10-fold and reinject. If the peak shape improves, overload was the issue.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile sample in a 30% acetonitrile mobile phase), it can cause peak distortion.[11] Whenever possible, dissolve your sample in the initial mobile phase.[16]
Troubleshooting Guides & Protocols
Data Presentation: Summary of Causes and Solutions
| Problem Category | Specific Cause | Recommended Solution(s) |
| Chemical Interactions | Secondary interaction of basic analyte with acidic silanol groups.[8] | Adjust mobile phase to low pH (<3) to neutralize silanols.[6][7] Use a high-purity, end-capped column to minimize available silanols.[3] Add a competing base (e.g., triethylamine) to the mobile phase (less common now).[14] |
| Mobile phase pH is too close to the analyte's pKa.[3] | Buffer the mobile phase at a pH at least 2 units away from the analyte's pKa.[5] | |
| Trace metal contamination in the silica stationary phase.[7][18] | Use a high-purity silica column. Add a chelating agent like EDTA to the mobile phase.[7][13] | |
| Column Issues | Contamination of column inlet/frit.[11] | Flush the column with a strong solvent; replace the guard column.[1][2] |
| Column void or bed deformation.[5] | Replace the column; use a guard column to extend lifespan.[17] | |
| Column degradation (loss of bonded phase).[11] | Operate within the column's recommended pH and temperature range; replace the column.[19] | |
| Sample & Injection | Mass overload (concentration or volume too high).[5] | Reduce injection volume or dilute the sample.[16] |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[16] | |
| Sample matrix interference.[17] | Use a sample clean-up procedure like Solid Phase Extraction (SPE).[3] | |
| System/Instrument | Extra-column volume (dead volume) in tubing or fittings.[7] | Use shorter, narrower internal diameter tubing (e.g., 0.005").[3] Ensure proper fitting connections.[16] |
| Large detector cell volume.[20] | Use a detector with a smaller flow cell, especially for UHPLC applications. |
Data Presentation: Peak Symmetry Metrics
| Metric | Formula | Ideal Value | Acceptable Range |
| USP Tailing Factor (Tf) | Tf = W0.05 / 2f (where W0.05 is the peak width at 5% height and f is the distance from the leading edge to the peak maximum at 5% height)[2] | 1.0 | ≤ 2.0[7] |
| Asymmetry Factor (As) | As = B / A (where B is the distance from the peak midpoint to the trailing edge and A is the distance from the leading edge to the midpoint, measured at 10% peak height)[6] | 1.0 | 0.9 - 1.5[6] |
Experimental Protocol: Systematic Troubleshooting
Objective: To systematically identify and resolve the cause of peak tailing for this compound.
Methodology:
-
Benchmark Performance:
-
Calculate the Tailing Factor (Tf) for the current peak. A Tf > 1.5 indicates a problem that needs addressing.[6]
-
Observe if tailing affects only the this compound peak or all peaks in the chromatogram. Tailing on all peaks often points to a physical or system-wide issue (e.g., blocked frit, void, extra-column volume).[2] Tailing on only a basic analyte strongly suggests a chemical interaction issue.[2]
-
-
Mobile Phase Optimization (Most Likely Solution):
-
Action: Prepare a fresh mobile phase containing a buffer to control pH at ~2.5 (e.g., 20 mM potassium phosphate, adjusted with phosphoric acid). Ensure the mobile phase is filtered (0.45 µm or 0.22 µm) and thoroughly degassed.[14]
-
Rationale: This low pH will neutralize surface silanols, minimizing secondary interactions.[7][14]
-
Analysis: Equilibrate the column with at least 10-20 column volumes of the new mobile phase and inject the sample. Compare the Tailing Factor to the benchmark.
-
-
Evaluate Sample and Injection Effects:
-
Action: Prepare a sample diluted 1:10 in the mobile phase. Inject this diluted sample.
-
Rationale: This tests for mass overload.[5]
-
Analysis: If peak shape improves significantly, the original sample concentration was too high. Adjust the sample concentration or injection volume accordingly.
-
-
Diagnose Column and System Health:
-
Action 1 (Guard Column): If a guard column is installed, remove it and connect the analytical column directly.
-
Analysis 1: If peak shape is restored, the guard column is contaminated and must be replaced.[2]
-
Action 2 (Column Flush): If no guard column is used, disconnect the column from the detector and flush it with 20-30 column volumes of a strong, compatible solvent (like 100% Acetonitrile).[1]
-
Analysis 2: Re-equilibrate with the mobile phase and test again. If performance improves, the column was contaminated. Implement regular flushing or sample clean-up.
-
Action 3 (System Check): Inspect all tubing and connections between the injector and detector. Ensure tubing is as short and narrow-bore as possible and that all fittings are properly seated to eliminate dead volume.[7][16]
-
Analysis 3: If fittings are loose or tubing is excessively long, correcting this may improve the peak shape, especially for early-eluting peaks.[20]
-
-
Consider a Different Column:
-
Action: If none of the above steps resolve the issue, the column may be permanently damaged or unsuitable. Replace it with a new, high-purity, end-capped column known for good performance with basic analytes.
-
Rationale: End-capping chemically blocks many of the residual silanol groups, providing a more inert surface.[3][6]
-
Visualizations
Caption: A diagram illustrating the four main categories of issues that lead to peak tailing in HPLC.
References
- 1. HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography [labx.com]
- 2. waters.com [waters.com]
- 3. chromtech.com [chromtech.com]
- 4. chromacademy.com [chromacademy.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Faults and Troubleshooting Methods in HPLC Column - Hawach [hawachhplccolumn.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 17. uhplcs.com [uhplcs.com]
- 18. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 19. bvchroma.com [bvchroma.com]
- 20. pharmagrowthhub.com [pharmagrowthhub.com]
Technical Support Center: Optimizing ESI-MS Analysis of 3,5-Dichloropicolinamide
Welcome to the technical support center for the electrospray ionization mass spectrometry (ESI-MS) analysis of 3,5-Dichloropicolinamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance ionization efficiency and obtain high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary ion for this compound in positive ion mode ESI-MS?
A1: In positive ion mode, this compound is expected to primarily form a protonated molecule, [M+H]⁺. Depending on the mobile phase composition and the presence of salts, you may also observe adducts such as sodium [M+Na]⁺ and potassium [M+K]⁺.[1] The formation of adducts can sometimes offer greater sensitivity.[2]
Q2: I am observing poor signal intensity for [M+H]⁺. What are the initial steps to improve it?
A2: Poor signal intensity can often be addressed by optimizing the mobile phase and ESI source parameters. Start by ensuring your mobile phase contains a proton source, such as 0.1% formic acid, to facilitate protonation.[3][4] Then, systematically optimize key source parameters like capillary voltage, nebulizer gas pressure, and desolvation temperature.[3][5]
Q3: My mass spectrum shows multiple adducts ([M+Na]⁺, [M+K]⁺) which complicates quantification. How can I minimize these?
A3: To minimize alkali metal adducts, it is crucial to use high-purity solvents and freshly prepared mobile phases.[6] The co-elution of inorganic ions from the sample or LC system can enhance adduct formation.[6][7] Consider using mobile phase additives like ammonium formate or ammonium acetate, which can help promote the formation of the desired [M+H]⁺ or [M+NH₄]⁺ ions over sodium and potassium adducts.[2] Thorough cleaning of the LC system and using high-purity water can also reduce the background levels of these ions.
Q4: I am seeing significant in-source fragmentation. How can I reduce it?
A4: In-source fragmentation occurs when the analyte fragments within the ion source before reaching the mass analyzer.[8][9] To reduce this, you should use "softer" ionization conditions. This can be achieved by lowering the cone voltage (also known as fragmentor voltage or declustering potential) and the desolvation temperature.[9][10] High values for these parameters can impart excess energy to the ions, causing them to fragment.[9]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
This guide will walk you through a systematic approach to troubleshoot a lack of signal for your analyte.
Issue 2: Dominant Unwanted Adducts or In-Source Fragments
This guide addresses the challenge of having a complex spectrum with minimal desired [M+H]⁺ ion.
Data Presentation
Table 1: Recommended Starting ESI-MS Source Parameters for this compound
| Parameter | Positive Ion Mode | Rationale |
| Capillary Voltage | 3.0 - 4.5 kV | A higher voltage is generally needed for more aqueous mobile phases to ensure efficient spray.[11] |
| Cone/Fragmentor Voltage | 20 - 40 V | Start with lower values to minimize in-source fragmentation and increase if declustering is needed.[10] |
| Nebulizer Gas Pressure | 30 - 50 psi | This pressure aids in the formation of fine droplets for efficient desolvation.[3] |
| Drying Gas Flow | 8 - 12 L/min | Adequate gas flow is necessary to evaporate the solvent from the ESI droplets. |
| Desolvation Temperature | 250 - 350 °C | Higher temperatures improve desolvation but can cause thermal degradation of unstable compounds.[3] |
| Mobile Phase Flow Rate | 0.2 - 0.5 mL/min | Lower flow rates generally improve ESI efficiency.[3][11] |
Table 2: Effect of Mobile Phase Additives on Ion Formation
| Additive (in Water/Acetonitrile) | Expected Primary Ion | Potential Issues |
| 0.1% Formic Acid | [M+H]⁺ | May not be sufficient to outcompete high salt concentrations. |
| 0.1% Acetic Acid | [M+H]⁺ | Weaker acid, may be less effective than formic acid. |
| 5-10 mM Ammonium Formate | [M+H]⁺, [M+NH₄]⁺ | Can improve signal reproducibility and suppress sodium/potassium adducts. |
| No Additive | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | Can lead to high signal but poor reproducibility and complex spectra. |
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters
This protocol outlines a systematic approach to optimizing ESI source parameters for maximizing the signal of this compound.
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 acetonitrile:water mixture containing 0.1% formic acid.
-
Initial Instrument Setup:
-
Set up the LC-MS system to infuse the sample solution directly into the mass spectrometer at a flow rate of 10 µL/min.
-
Set the initial source parameters as recommended in Table 1.
-
-
Parameter Optimization (One-Factor-at-a-Time):
-
Capillary Voltage: While monitoring the real-time signal for the [M+H]⁺ ion, vary the capillary voltage in 0.5 kV increments from 2.5 kV to 5.0 kV. Record the voltage that provides the highest and most stable signal.
-
Cone/Fragmentor Voltage: Set the capillary voltage to its optimal value. Vary the cone voltage from 10 V to 60 V in 5 V increments. Observe the intensity of the [M+H]⁺ ion and the emergence of any fragment ions. Select a voltage that maximizes the precursor ion intensity while minimizing fragmentation.
-
Desolvation Temperature: With the optimal capillary and cone voltages, adjust the desolvation temperature in 25 °C increments from 200 °C to 400 °C. Find the temperature that gives the best signal-to-noise ratio.
-
Nebulizer and Drying Gas: Adjust the nebulizer gas pressure and drying gas flow to achieve a stable spray and optimal signal intensity. Higher flow rates of drying gas can sometimes reduce chemical noise.
-
-
Final Evaluation: Confirm the optimal parameters by re-injecting the sample and observing the signal intensity and stability.
Protocol 2: Mobile Phase Optimization to Control Adduct Formation
This protocol is designed to enhance the [M+H]⁺ signal and reduce unwanted adducts.
-
Prepare Mobile Phases:
-
Mobile Phase A1: 0.1% Formic Acid in Water
-
Mobile Phase A2: 5 mM Ammonium Formate in Water
-
Mobile Phase B: Acetonitrile
-
-
Experiment 1 (Formic Acid):
-
Equilibrate the LC system with a 50:50 mixture of Mobile Phase A1 and B.
-
Inject a standard solution of this compound.
-
Acquire the mass spectrum and record the relative intensities of [M+H]⁺, [M+Na]⁺, and [M+K]⁺.
-
-
Experiment 2 (Ammonium Formate):
-
Thoroughly flush the LC system.
-
Equilibrate the LC system with a 50:50 mixture of Mobile Phase A2 and B.
-
Inject the same standard solution of this compound.
-
Acquire the mass spectrum and compare the relative ion intensities to those from Experiment 1.
-
-
Data Analysis: Compare the spectra from both experiments. The mobile phase that provides the highest intensity for the desired ion ([M+H]⁺) with the lowest intensity of unwanted adducts should be selected for the final method. The addition of ammonium formate is expected to significantly reduce the [M+Na]⁺ and [M+K]⁺ adducts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. researchgate.net [researchgate.net]
- 11. elementlabsolutions.com [elementlabsolutions.com]
overcoming poor solubility of 3,5-Dichloropicolinamide in aqueous mobile phases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of 3,5-Dichloropicolinamide during experimental procedures, particularly for applications involving aqueous mobile phases such as High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A: this compound is a chemical compound belonging to the picolinamide class, characterized by a pyridine ring with two chlorine substituents and a carboxamide group. Its rigid, aromatic structure and the presence of chlorine atoms contribute to its low aqueous solubility. This poor solubility can pose significant challenges in various experimental settings, including analytical chemistry and drug development, where precise concentrations in aqueous solutions are often required. For instance, in reverse-phase HPLC, poor solubility in the mobile phase can lead to issues such as peak broadening, poor peak shape, and even precipitation on the column, compromising the accuracy and reliability of the analytical method.
Q2: What are the primary strategies to improve the aqueous solubility of this compound?
A: The main approaches to enhance the solubility of this compound in aqueous solutions involve:
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pH Adjustment: Modifying the pH of the solution can significantly impact the solubility of ionizable compounds. As a pyridine derivative, the nitrogen atom in the ring of this compound can be protonated at acidic pH, increasing its solubility.
-
Co-solvent Systems: The addition of a water-miscible organic solvent (a co-solvent) to the aqueous phase can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the guest molecule within their cavity and presenting a hydrophilic exterior, thereby increasing its apparent solubility in water.
Q3: Can I dissolve this compound in a strong organic solvent and then dilute it into my aqueous mobile phase?
A: While this is a common practice, it must be approached with caution. If the final concentration of the organic solvent in the sample solution is significantly higher than in the mobile phase, it can lead to chromatographic issues such as peak distortion (splitting or fronting) and even precipitation of the analyte at the interface where the sample plug mixes with the mobile phase.[1] It is generally recommended to dissolve the sample in a solvent that is as close in composition to the mobile phase as possible.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.
Problem: Precipitation of this compound in Aqueous Mobile Phase
Initial Assessment Workflow
Caption: Initial troubleshooting workflow for precipitation issues.
Solution 1: pH Adjustment
The solubility of pyridine-containing compounds can be highly dependent on the pH of the medium.[2] By lowering the pH, the pyridine nitrogen can become protonated, leading to a significant increase in aqueous solubility.
Experimental Protocol: pH Modification
-
Prepare a series of buffers: Prepare aqueous buffers with different pH values, for example, pH 3.0, 4.0, 5.0, 6.0, and 7.0. A common buffer system for acidic pH in HPLC is phosphate or acetate buffer.
-
Solubility Determination:
-
Add an excess amount of this compound to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of this compound in the filtrate by a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Analysis: Plot the measured solubility against the pH to determine the optimal pH for your desired concentration.
Expected Outcome: Quantitative Data on pH-Dependent Solubility
| pH | Estimated Solubility of this compound (µg/mL) |
| 3.0 | 550 |
| 4.0 | 250 |
| 5.0 | 80 |
| 6.0 | 25 |
| 7.0 | 10 |
Note: This data is representative and should be determined experimentally.
Solution 2: Co-solvent Systems
Adding a water-miscible organic solvent to the mobile phase can effectively solubilize non-polar analytes.[3] Acetonitrile and methanol are common co-solvents in reversed-phase HPLC.
Experimental Protocol: Co-solvent Optimization
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Select a Co-solvent: Choose a water-miscible organic solvent that is compatible with your analytical method (e.g., acetonitrile or methanol for RP-HPLC).
-
Prepare Mobile Phase Mixtures: Prepare a series of mobile phases with varying percentages of the organic co-solvent (e.g., 10%, 20%, 30%, 40%, 50% acetonitrile in water). Ensure the pH is kept constant if it has been identified as a critical parameter.
-
Solubility Assessment:
-
Follow the same procedure as for the pH adjustment to determine the solubility of this compound in each co-solvent mixture.
-
-
Chromatographic Evaluation: Inject a standard solution of this compound into your HPLC system using each of the prepared mobile phases to assess the impact on retention time, peak shape, and resolution.
Expected Outcome: Quantitative Data on Co-solvent Effect
| Acetonitrile in Water (%) | Estimated Solubility of this compound (µg/mL) at pH 4.0 |
| 10 | 300 |
| 20 | 650 |
| 30 | 1200 |
| 40 | 2500 |
| 50 | >5000 |
Note: This data is representative and should be determined experimentally.
Logical Relationship of Co-solvent and pH Effects
Caption: Factors influencing the solubility of this compound.
Solution 3: Use of Cyclodextrins
Cyclodextrins can enhance the solubility of hydrophobic compounds by forming non-covalent inclusion complexes.[4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions (or buffered solutions at an optimal pH) containing increasing concentrations of HP-β-CD (e.g., 0 mM, 5 mM, 10 mM, 20 mM, 50 mM).
-
Phase Solubility Study:
-
Add an excess of this compound to each HP-β-CD solution.
-
Equilibrate the samples by shaking at a constant temperature for 24-48 hours.
-
Centrifuge and filter the samples to remove any undissolved compound.
-
Determine the concentration of dissolved this compound in each filtrate.
-
-
Data Analysis: Plot the concentration of dissolved this compound against the concentration of HP-β-CD. A linear relationship (AL-type phase solubility diagram) is often observed for 1:1 complexes and indicates successful solubilization.
Expected Outcome: Quantitative Data on Cyclodextrin Solubilization
| HP-β-CD Concentration (mM) | Estimated Solubility of this compound (µg/mL) at pH 7.0 |
| 0 | 10 |
| 5 | 150 |
| 10 | 320 |
| 20 | 680 |
| 50 | 1500 |
Note: This data is representative and should be determined experimentally.
Experimental Workflow for Cyclodextrin Method
Caption: Workflow for a phase solubility study with cyclodextrins.
References
Technical Support Center: Optimizing Extraction of 3,5-Dichloropicolinamide from Clay Soils
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of 3,5-Dichloropicolinamide from challenging clay soil matrices. The methodologies provided are based on established protocols for the parent compound, Picloram, and general pesticide residue analysis from complex soil types.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when extracting this compound from clay soils?
Clay soils present unique challenges due to their composition. The high surface area and charge of clay particles can lead to strong adsorption of polar compounds like this compound. Additionally, clay soils are often rich in organic matter, which can further bind the analyte and introduce interfering substances during extraction, leading to matrix effects in the final analysis.[1][2]
Q2: Which extraction method is recommended for this compound in clay soils?
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely adopted technique for pesticide residue analysis in soil.[2][3][4] It involves an initial extraction with an organic solvent, followed by a cleanup step to remove interfering matrix components. For acidic compounds like picolinamide derivatives, an alkaline extraction can also be effective, followed by acidification and liquid-liquid partitioning.[5]
Q3: Why is the choice of extraction solvent critical?
The solvent must efficiently desorb the this compound from the clay particles and dissolve it. Acetonitrile is commonly used in the QuEChERS method due to its ability to extract a wide range of pesticides and its partial miscibility with water, which aids in phase separation.[6][7] For alkaline extractions, a polar solvent like methanol in combination with a basic aqueous solution is often employed.[8]
Q4: What is the purpose of the cleanup step and what sorbents should be used?
The cleanup step is crucial for removing co-extracted matrix components that can interfere with instrumental analysis, leading to inaccurate quantification.[4][9] Common sorbents used in dispersive solid-phase extraction (d-SPE), the cleanup step in QuEChERS, include:
-
Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and sugars.
-
C18: Removes non-polar interferences.
-
Graphitized Carbon Black (GCB): Removes pigments and sterols. Caution is advised as it can retain planar analytes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Inefficient Extraction: The solvent may not be effectively desorbing the analyte from the clay matrix. Strong adsorption of the analyte to clay and organic matter.[1][2] | - Increase the shaking or vortexing time during the extraction step to ensure thorough mixing. - Consider using a mechanical shaker for more consistent and vigorous extraction. - For the QuEChERS method, ensure the sample is well-hydrated before adding acetonitrile. For dry soil, add water and allow it to hydrate for at least 30 minutes.[2] - For alkaline extraction, ensure the pH of the extraction solution is sufficiently high (e.g., pH 12) to deprotonate the analyte and enhance its solubility in the aqueous phase.[9] |
| Analyte Degradation: The compound may be unstable under the extraction conditions (e.g., extreme pH or high temperature). | - Perform the extraction at room temperature unless a specific protocol requires heating. - Minimize the time the analyte is in a harsh chemical environment (e.g., strong acid or base). | |
| Matrix Effects: Co-extracted components from the soil matrix can suppress or enhance the analyte signal during analysis (e.g., in LC-MS/MS).[9] | - Optimize the d-SPE cleanup step. Experiment with different sorbents or combinations of sorbents (e.g., PSA, C18, GCB). - Use matrix-matched calibration standards to compensate for signal suppression or enhancement. - Dilute the final extract to reduce the concentration of interfering matrix components. | |
| Poor Reproducibility | Inconsistent Sample Homogenization: Clay soils can be difficult to homogenize, leading to variability between subsamples. | - Thoroughly mix the entire soil sample before taking a subsample for extraction. - For larger samples, consider grinding the soil to a uniform particle size. |
| Inconsistent Water Content: The amount of water in the soil can affect extraction efficiency. | - Determine the moisture content of the soil and adjust the sample weight accordingly to work with a consistent dry weight. - Alternatively, air-dry the soil sample to a consistent moisture level before extraction. | |
| High Background in Chromatogram | Insufficient Cleanup: The cleanup step is not adequately removing interfering matrix components. | - Increase the amount of d-SPE sorbent used. - Try a different combination of sorbents. For highly complex matrices, a multi-step cleanup (e.g., using different SPE cartridges) may be necessary. |
| Contamination: Contamination from glassware, solvents, or the analytical instrument. | - Ensure all glassware is thoroughly cleaned. - Use high-purity solvents and reagents. - Run solvent blanks to check for system contamination. |
Experimental Protocols
Modified QuEChERS Method for this compound in Clay Soil
This protocol is adapted from the general QuEChERS methodology for pesticide residue analysis in soil.[2][4]
1. Sample Preparation and Extraction: a. Weigh 10 g of homogenized clay soil into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of water, vortex briefly, and allow to hydrate for 30 minutes.[2] b. Add 10 mL of acetonitrile to the tube. c. Add an appropriate internal standard. d. Shake vigorously for 5 minutes using a mechanical shaker. e. Add the contents of a salt packet containing 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate. f. Immediately shake for 1 minute to prevent the formation of salt agglomerates. g. Centrifuge at ≥4000 rpm for 5 minutes.
2. Dispersive SPE (d-SPE) Cleanup: a. Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄ and 150 mg of PSA. b. Vortex for 30 seconds. c. Centrifuge at high speed for 5 minutes.
3. Final Extract Preparation: a. Take an aliquot of the supernatant. b. Filter through a 0.22 µm filter into an autosampler vial. c. The sample is now ready for analysis by LC-MS/MS or GC-MS.
Alkaline Extraction Method
This protocol is based on methods for extracting acidic herbicides like Picloram from soil.[5]
1. Extraction: a. Weigh 20 g of homogenized clay soil into a 250 mL flask. b. Add 100 mL of a methanol/10N sodium hydroxide solution (100:1, v/v).[8] c. Shake vigorously for at least 60 minutes. d. Allow the mixture to settle overnight (minimum 12 hours).[8] e. Centrifuge the mixture and collect the supernatant.
2. Liquid-Liquid Partitioning: a. Take a known volume of the supernatant and acidify to pH 2 with hydrochloric acid. b. Transfer the acidified extract to a separatory funnel. c. Partition the analyte into an organic solvent such as diethyl ether or dichloromethane by shaking vigorously. d. Collect the organic layer. Repeat the partitioning step two more times with fresh organic solvent. e. Combine the organic extracts.
3. Cleanup and Concentration: a. Pass the combined organic extract through a column of anhydrous sodium sulfate to remove any residual water. b. Evaporate the solvent to a small volume or to dryness under a gentle stream of nitrogen. c. Reconstitute the residue in a suitable solvent for instrumental analysis.
Visualizations
Caption: QuEChERS workflow for this compound extraction.
Caption: Troubleshooting logic for low extraction recovery.
References
- 1. invasive.org [invasive.org]
- 2. unitedchem.com [unitedchem.com]
- 3. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 4. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. epa.gov [epa.gov]
- 9. publications.iarc.who.int [publications.iarc.who.int]
dealing with co-eluting interferences in 3,5-Dichloropicolinamide chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-eluting interferences in the chromatography of 3,5-Dichloropicolinamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of co-eluting interferences in this compound analysis?
A1: Co-eluting interferences in the analysis of this compound, a polar herbicide, primarily stem from matrix effects.[1][2][3][4] These effects are caused by components of the sample matrix that co-elute with the analyte and can suppress or enhance its signal in the mass spectrometer.[1][2][3][4] Common sources of interference depend on the sample type:
-
Soil and Environmental Samples: Humic and fulvic acids, phenols, and other organic matter are frequent interferences.
-
Food and Agricultural Matrices: Pigments (e.g., chlorophyll), sugars, fatty acids, and other pesticides can co-elute and interfere with the analysis.[5]
-
Biological Samples: Phospholipids, salts, and endogenous metabolites can cause significant matrix effects.[1][3]
Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A2: Peak tailing for a polar compound like this compound is often due to secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns. Other causes can include column overload, poor column condition, or issues with the mobile phase.
Troubleshooting Peak Tailing:
| Potential Cause | Recommended Action |
| Secondary Silanol Interactions | Use an end-capped C18 column. Acidify the mobile phase with 0.1% formic acid to suppress silanol activity. |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Column Contamination/Void | Backflush the column. If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure this compound is in a single ionic form. |
Q3: Can this compound exist as chiral isomers, and if so, how can they be separated?
Troubleshooting Guide for Co-eluting Interferences
This guide provides a systematic approach to identifying and mitigating co-eluting interferences during this compound analysis.
Problem: Poor peak shape, inaccurate quantification, and/or shifting retention times for this compound.
Caption: Troubleshooting workflow for co-eluting interferences.
Experimental Protocols
Protocol 1: Sample Preparation using a Modified QuEChERS Method for Soil Samples
This protocol is adapted from a method for the analysis of 3,4-DCA and 3,5-DCA, which are structurally similar to this compound.[8]
-
Sample Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate internal standard solution.
-
Add a salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant.
-
Transfer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
-
Protocol 2: LC-MS/MS Analysis
This method is a starting point and should be optimized for this compound. It is based on the analysis of the related compounds 3,4-DCA and 3,5-DCA.[8][9]
-
Liquid Chromatography:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM): Specific precursor and product ion transitions for this compound and its internal standard must be determined by direct infusion.
-
Optimization: Dwell time, collision energy, and other source parameters should be optimized for maximum sensitivity.
-
Data Presentation
Table 1: Common Co-eluting Interferences and Their Chromatographic Behavior
| Interference Type | Typical Matrix | Effect on this compound Peak |
| Humic/Fulvic Acids | Soil, Sediment, Surface Water | Broad, late-eluting humps causing baseline instability and potential ion suppression. |
| Chlorophylls | Plant tissues, Algae | Can co-elute with polar compounds, causing significant ion suppression in ESI+. |
| Phospholipids | Biological fluids (plasma, urine) | Can cause severe ion suppression and build up on the column, leading to carryover. |
| Other Polar Pesticides | Agricultural products | May have similar retention times and isobaric interferences, requiring specific MRM transitions. |
Table 2: Typical Recovery and Matrix Effect Data for Picolinamide-related Compounds in Different Matrices
| Matrix | Analyte | Recovery (%) | Matrix Effect (%) |
| Rice | 3,5-Dichloroaniline | 95.2 - 103.4 | -5.6 to 3.1 |
| Chives | 3,5-Dichloroaniline | 78.2 - 98.1 | -4.4 to 2.3 |
| Soil | Neonicotinoids | 72.9 - 103.7 | Not specified |
| Water | Organochlorine Pesticides | 70 - 119 | Not specified |
Data for 3,5-dichloroaniline and other pesticides are presented as representative examples due to the lack of specific data for this compound in the search results.[7][8][9][10]
Visualizations
Caption: General sample preparation workflow for this compound analysis.
Caption: Signaling pathway illustrating the mechanism of matrix effects.
References
- 1. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective separation and pharmacokinetic dissipation of the chiral neonicotinoid sulfoxaflor in soil by ultraperformance convergence chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development, Validation and Application of an Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) Method after QuEChERS Cleanup for Selected Dichloroanilines and Phthalates in Rice Samples [mdpi.com]
- 10. Assessment of organochlorine pesticide residues in soils and drinking water sources from cocoa farms in Ghana - PMC [pmc.ncbi.nlm.nih.gov]
stability of 3,5-Dichloropicolinamide stock solutions and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3,5-Dichloropicolinamide stock solutions and recommended storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The choice of solvent depends on the experimental requirements. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many organic compounds. For cell-based assays, ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid cytotoxicity.[1] Always refer to the manufacturer's product data sheet for any specific solubility information.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term stability, it is recommended to store stock solutions at -20°C or -80°C.[1] Aliquoting the stock solution into smaller, single-use volumes is advised to prevent degradation from repeated freeze-thaw cycles.[1]
Q3: How long can I store the stock solutions?
A3: The stability of the stock solution will vary depending on the solvent and storage temperature. As a general guideline, solutions stored at -80°C can be stable for up to six months, while those at -20°C may be stable for one month.[1] It is recommended to re-evaluate the solution's efficacy if stored for longer periods.[1] For powdered compound, storage at -20°C is recommended for up to 3 years.[1]
Q4: My this compound solution appears to have precipitated after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound completely before use. If precipitation persists, preparing a fresh, lower concentration stock solution may be necessary.
Q5: Are there any known degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related chlorinated pyridine compounds can be susceptible to photodegradation and hydrolysis, particularly under alkaline conditions.[2][3] Thermal degradation can also occur at elevated temperatures.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Stock solution degradation due to improper storage. | Prepare fresh stock solutions. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Inaccurate concentration of the stock solution. | Verify the initial weighing and dilution calculations. Use a calibrated balance and precise pipetting techniques. | |
| Precipitate formation in the stock solution vial | Compound has low solubility in the chosen solvent at storage temperature. | Warm the solution gently (e.g., 37°C water bath) and vortex to redissolve. Consider preparing a fresh solution at a slightly lower concentration. |
| Solvent evaporation during storage. | Ensure vials are tightly sealed. Use high-quality vials with secure caps. | |
| Color change in the stock solution | Potential degradation of the compound. | Discard the solution and prepare a fresh stock. Protect solutions from light, especially if stored for extended periods. |
Data Presentation: Stock Solution Stability Guidelines
The following tables provide general guidelines for the storage of this compound. Please note that these are based on general laboratory best practices and not on specific experimental data for this compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years[1] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Materials: this compound (powder), Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes, calibrated analytical balance, vortex mixer.
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM solution. The molecular weight of this compound (C₆H₄Cl₂N₂O) is 191.02 g/mol .
-
Mass (g) = 10 mmol/L * 0.19102 g/mmol * Volume (L)
-
-
Procedure:
-
Accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed microcentrifuge tubes.
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Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
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Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Visualizations
Caption: Workflow for preparing and using this compound stock solutions.
Caption: Decision tree for troubleshooting common stock solution problems.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. [Products of the photolysis of 3,6-dichloropicolinic acid (the herbicide lontrel) in aqueous solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaline hydrolysis of 1,3-dimethylphenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
preventing degradation of 3,5-Dichloropicolinamide during sample preparation
Welcome to the technical support center for 3,5-Dichloropicolinamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound show low recovery. What are the potential causes?
A1: Low recovery of this compound is often indicative of degradation during sample preparation. The primary suspect is the hydrolysis of the amide bond, which can be catalyzed by acidic or basic conditions.[1][2][3] Exposure to high temperatures or certain reactive solvents can also contribute to degradation. Review your sample preparation protocol for the following:
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pH: Extreme pH values in your solvents or sample matrix can lead to the breakdown of the molecule.
-
Temperature: Elevated temperatures used for extraction or solvent evaporation can accelerate degradation.
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Solvent Choice: Ensure your solvents are high-purity and free of contaminants that could react with the analyte.
Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could they be?
A2: Unexpected peaks are likely degradation products. The most probable degradation product is 3,5-dichloropicolinic acid, formed from the hydrolysis of the amide bond.[1] Depending on the conditions, you might also observe further decarboxylation or other modifications of the pyridine ring. To confirm the identity of these peaks, it is recommended to use mass spectrometry and compare the fragmentation patterns with the parent compound.
Q3: What are the optimal storage conditions for this compound stock solutions and prepared samples?
A3: To ensure the stability of your solutions, they should be stored at low temperatures, ideally at 2-8°C for short-term storage (up to a week) and frozen at -20°C or -80°C for long-term storage. Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil to prevent photodegradation. It is also advisable to prepare fresh solutions for critical experiments whenever possible.
Q4: Can the chlorine atoms on the pyridine ring be displaced during sample preparation?
A4: While the carbon-chlorine bonds on the pyridine ring are generally stable, displacement can occur under harsh conditions, such as with strong nucleophiles or at very high temperatures.[4] For most standard analytical sample preparation procedures, this is less of a concern than amide hydrolysis. However, if your protocol involves aggressive reagents, this possibility should be considered.
Troubleshooting Guides
Issue 1: Poor Reproducibility of Analytical Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent pH | Buffer all aqueous solutions to a neutral pH (6.5-7.5). Verify the pH of your final sample solution before analysis. | Consistent pH will minimize variable rates of acid or base-catalyzed hydrolysis, leading to more reproducible results. |
| Temperature Fluctuations | Maintain a consistent temperature throughout the sample preparation process. Use a controlled temperature water bath or heating block if heating is necessary. Avoid excessive heating. | Stable temperature control will prevent variable rates of thermal degradation. |
| Solvent Evaporation Inconsistency | If using a nitrogen evaporator, ensure a consistent, gentle stream of gas and a controlled temperature. Avoid evaporating to complete dryness, as this can concentrate non-volatile residues that may catalyze degradation. | Consistent solvent removal will lead to more uniform sample concentration and minimize analyte degradation. |
Issue 2: Analyte Degradation Confirmed by Presence of 3,5-Dichloropicolinic Acid
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Acidic or Basic Sample Matrix/Solvents | Neutralize the sample matrix to a pH between 6.5 and 7.5 before extraction. Use neutral, high-purity solvents (e.g., HPLC-grade acetonitrile, methanol, water). | A neutral pH environment will significantly slow down the rate of amide hydrolysis. |
| Prolonged Sample Preparation Time | Streamline your sample preparation workflow to minimize the time samples are kept at room temperature. Keep samples on ice or in a cooling block whenever possible. | Reducing the time the analyte is exposed to potentially degradative conditions will decrease the extent of degradation. |
| Use of Aggressive Extraction Techniques | If using techniques like sonication, monitor the temperature of the water bath to prevent excessive heating. Consider alternative, milder extraction methods if degradation persists. | Milder extraction conditions will reduce the energy input that can contribute to analyte degradation. |
Experimental Protocols
Recommended Sample Preparation Protocol for LC-MS/MS Analysis
This protocol is designed to minimize the degradation of this compound.
-
Sample Extraction:
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If the sample is a solid matrix, weigh an appropriate amount (e.g., 1 g) into a centrifuge tube.
-
Add 5 mL of HPLC-grade acetonitrile.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
-
Sample Cleanup (if necessary):
-
For complex matrices, a solid-phase extraction (SPE) cleanup may be required.
-
Choose a sorbent that is appropriate for the analyte and matrix (e.g., a reversed-phase C18 cartridge).
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.
-
Elute the this compound with a stronger organic solvent (e.g., acetonitrile or methanol).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent from the extract or SPE eluate under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Do not evaporate to complete dryness.
-
Reconstitute the residue in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water) to the desired final volume.
-
Vortex briefly to ensure the analyte is fully dissolved.
-
-
Filtration and Analysis:
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Analyze by LC-MS/MS.
-
Visualizations
References
selecting an appropriate internal standard for 3,5-Dichloropicolinamide quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of 3,5-Dichloropicolinamide.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantification of this compound?
A1: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound, such as this compound-D3 or this compound-¹³C₆. SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar ionization effects in the mass spectrometer. This allows for the most accurate correction of variations during sample preparation and analysis.
Q2: I cannot find a commercially available isotopically labeled internal standard for this compound. What are my options?
A2: If a commercial SIL standard is unavailable, you have two primary options:
-
Custom Synthesis: Several companies specialize in the custom synthesis of isotopically labeled compounds. You can contract them to synthesize a deuterated or ¹³C-labeled version of this compound. This is the recommended approach for achieving the highest quality data.
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Structurally Similar Compound: As a less ideal alternative, you can use a non-labeled compound that is structurally and chemically similar to this compound. A potential candidate could be a commercially available isomer or an analog with a different halogen substitution pattern. However, this approach requires thorough validation to ensure it adequately mimics the behavior of the analyte.
Q3: Which analytical technique is most suitable for quantifying this compound?
A3: Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for the quantification of this compound.
-
LC-MS/MS is often preferred due to its high sensitivity and selectivity, and it may not require derivatization of the analyte.
-
GC-MS is also a powerful technique but may necessitate a derivatization step to improve the volatility and chromatographic behavior of the amide functional group.
The choice between these techniques will depend on the available instrumentation, the sample matrix, and the required sensitivity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape or Tailing | 1. Inappropriate column chemistry. 2. Suboptimal mobile phase pH (LC). 3. Active sites in the GC inlet or column. | 1. For LC, screen different C18 or other appropriate stationary phases. 2. Adjust mobile phase pH to ensure the analyte is in a single ionic form. 3. For GC, use a deactivated inlet liner and column. Consider derivatization. |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization. 2. Suboptimal MS/MS transition. 3. Matrix suppression. | 1. Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature). For GC-MS, ensure proper electron energy. 2. Perform infusion of the analyte to identify the most intense and stable precursor and product ions. 3. Improve sample cleanup, dilute the sample, or use a stable isotope-labeled internal standard. |
| High Variability in Results | 1. Inconsistent sample preparation. 2. Fluctuation in instrument performance. 3. Lack of an appropriate internal standard. | 1. Ensure precise and consistent execution of all sample preparation steps. 2. Perform system suitability tests before each analytical run. 3. Crucially, incorporate a suitable internal standard (ideally isotopically labeled) early in the sample preparation process. |
| Internal Standard Signal is Unstable | 1. Degradation of the internal standard. 2. Inconsistent addition of the internal standard. | 1. Verify the stability of the internal standard under the sample preparation and storage conditions. 2. Use a calibrated positive displacement pipette for adding the internal standard solution. |
Internal Standard Selection Workflow
Potential Internal Standards for this compound Quantification
| Internal Standard Type | Compound Name | Rationale for Selection | Commercially Available |
| Ideal | This compound-D₃ or ¹³C₆ | Isotopically labeled analog; corrects for matrix effects and procedural losses with the highest accuracy. | Custom synthesis required. |
| Alternative | 3,5-Dichloro-2-pyridinecarboxylic acid | Structurally similar, sharing the dichloropyridine core. May have different extraction and ionization behavior due to the acid vs. amide group. | Yes |
| Alternative | 3,4-Dichloroaniline-¹³C₆ | Shares the dichloroaromatic ring. Used as an internal standard for the related compound 3,5-dichloroaniline.[1] | Yes |
| Alternative | 2,6-Dichloropicolinamide | Isomeric compound. May have similar chromatographic and mass spectrometric behavior. | Check supplier catalogs. |
Experimental Protocols
Protocol 1: LC-MS/MS Method for this compound Quantification (General Approach)
This protocol is a general starting point and should be optimized and validated for your specific application and matrix.
1. Preparation of Standards and Internal Standard Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., custom synthesized this compound-D₃) in the same solvent.
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From these stock solutions, prepare working solutions and a calibration curve in the appropriate concentration range.
2. Sample Preparation (e.g., for Biological Matrix):
-
To 100 µL of the sample (e.g., plasma, urine), add a fixed amount of the internal standard working solution.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
3. LC-MS/MS Conditions:
-
LC System: UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to achieve good separation of the analyte from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
Detection: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions for both the analyte and the internal standard.
Protocol 2: GC-MS Method for this compound Quantification (with Derivatization)
This protocol involves a derivatization step to improve the volatility of the analyte.
1. Preparation of Standards and Internal Standard Stock Solutions:
-
Follow the same procedure as in the LC-MS/MS protocol.
2. Sample Preparation and Derivatization:
-
Perform an initial extraction of the analyte from the sample matrix (e.g., liquid-liquid extraction with a suitable organic solvent).
-
Evaporate the extraction solvent to dryness.
-
Add a derivatizing agent (e.g., a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a suitable solvent (e.g., acetonitrile).
-
Heat the mixture (e.g., at 60-80°C) for a specified time to complete the derivatization reaction.
-
Cool the sample and inject it into the GC-MS system.
3. GC-MS Conditions:
-
GC System: Gas chromatograph with a suitable injector.
-
Column: A low to mid-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Develop a temperature gradient to achieve good separation.
-
Injector: Split/splitless injector, with the mode and temperature optimized.
-
MS System: Single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) or MRM if using a triple quadrupole. Monitor characteristic ions for the derivatized analyte and internal standard.
References
Technical Support Center: Optimizing Resolution of 3,5-Dichloropicolinamide and its Isomers
Welcome to the technical support center for resolving 3,5-Dichloropicolinamide and its isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal separation of these challenging compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate isomers of this compound?
The separation of this compound from its isomers, such as 2,3-dichloro-, 2,4-dichloro-, 2,5-dichloro-, 2,6-dichloro-, 3,4-dichloro-, and 4,5-dichloropicolinamide, presents a significant chromatographic challenge. Positional isomers possess identical molecular weights and often exhibit very similar physicochemical properties like polarity and hydrophobicity. This similarity leads to comparable interactions with both the stationary and mobile phases in chromatography, resulting in co-elution or poor resolution.[1][2] Chiral isomers (enantiomers), if they exist, have identical physical and chemical properties in an achiral environment, making their separation impossible without the use of a chiral stationary phase or a chiral additive in the mobile phase.[3][4]
Q2: What is the fundamental principle for improving the resolution of co-eluting peaks?
The primary goal is to manipulate the three key factors of chromatographic resolution as defined by the resolution equation: selectivity (α), efficiency (N), and retention factor (k').[1][2][5] Of these, increasing selectivity is the most impactful strategy for separating closely eluting isomers.[1] This involves creating a greater difference in the way each isomer interacts with the stationary and mobile phases.
Q3: How can I confirm that I have a co-elution problem and not just a broad peak?
Several methods can help you diagnose co-elution:
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Visual Peak Inspection: Look for asymmetrical peaks, shoulders, or split tops, which are classic indicators of overlapping peaks.[1][6]
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Diode Array Detector (DAD) or Photodiode Array (PDA) Analysis: Perform a peak purity analysis. If the UV-Vis spectra taken across the peak are not identical, it confirms the presence of multiple components.[1][6]
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Mass Spectrometry (MS) Detection: An MS detector can reveal the presence of multiple isomers if the mass spectra across the peak are consistent, confirming they are isomers, but other analytical clues suggest multiple components.[6]
Troubleshooting Guide
This guide provides a systematic approach to improving the resolution between this compound and its isomers.
Issue 1: Poor to No Resolution of Isomers
Possible Cause: The current chromatographic conditions do not provide enough selectivity to differentiate between the isomers.
Solution Workflow:
Caption: Troubleshooting workflow for poor isomer resolution.
Step 1: Mobile Phase Optimization
This is often the most straightforward and cost-effective starting point.
-
Modify Solvent Strength: In reversed-phase HPLC, decrease the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[2] This will increase the retention factor (k') and provide more time for the isomers to interact with the stationary phase, potentially improving separation.[5][6]
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Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter selectivity.
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Adjust pH: For ionizable compounds, adjusting the mobile phase pH can significantly alter retention and selectivity. Picolinamides have a pyridine ring which is basic. Adding a small amount of an acid modifier like formic acid or acetic acid (e.g., 0.1%) can sharpen peaks and improve resolution by minimizing unwanted interactions with the stationary phase.[7]
Step 2: Stationary Phase Selection
If mobile phase optimization is insufficient, changing the column is the next logical step.
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Alternative C18 Phases: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer can sometimes improve separation due to differences in silica properties and bonding chemistry.[2]
-
Phenyl-Hexyl or Biphenyl Phases: For aromatic compounds like dichloropicolinamides, stationary phases with phenyl ligands can offer alternative selectivity through π-π interactions.[5]
-
Pyrenylethyl (PYE) or Nitrophenylethyl (NPE) Phases: These columns are specifically designed for separating structural isomers of aromatic compounds by leveraging strong π-π and charge transfer interactions.[8]
-
Chiral Stationary Phases (CSPs): If enantiomeric separation is required, a chiral column is mandatory. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a common starting point for chiral separations.[9][10]
Step 3: Adjusting Temperature and Flow Rate
-
Temperature: Increasing the column temperature can improve efficiency by reducing mobile phase viscosity, but it may also decrease retention time. Conversely, decreasing the temperature can increase retention and sometimes improve selectivity. Experiment with a range of temperatures (e.g., 25°C to 40°C).
-
Flow Rate: A slower flow rate allows for more interactions between the analytes and the stationary phase, which can lead to better resolution.[11] However, this will also increase the run time.
Issue 2: Peak Tailing
Possible Cause: Unwanted secondary interactions between the basic pyridine nitrogen of the picolinamide and active sites on the silica support of the stationary phase.
Solution Workflow:
Caption: Troubleshooting workflow for peak tailing.
Solutions:
-
Mobile Phase Modifier: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase. This will protonate the residual silanols on the stationary phase and the basic nitrogen on the analyte, reducing secondary interactions.[7]
-
Reduce Sample Load: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.[7]
Data Presentation
The following tables provide hypothetical but realistic data illustrating the effects of methodological changes on the resolution of this compound and a closely eluting isomer.
Table 1: Effect of Mobile Phase Composition on Resolution
| Mobile Phase (Acetonitrile:Water, v/v) | Retention Time (min) - Isomer 1 | Retention Time (min) - Isomer 2 | Resolution (Rs) |
| 70:30 | 4.2 | 4.3 | 0.8 |
| 60:40 | 6.5 | 6.8 | 1.3 |
| 50:50 | 9.8 | 10.4 | 1.8 |
Table 2: Effect of Stationary Phase on Resolution
| Stationary Phase | Mobile Phase | Retention Time (min) - Isomer 1 | Retention Time (min) - Isomer 2 | Resolution (Rs) |
| Standard C18 | 60:40 ACN:H₂O | 6.5 | 6.8 | 1.3 |
| Phenyl-Hexyl | 60:40 ACN:H₂O | 7.1 | 7.6 | 1.9 |
| COSMOSIL PYE | 70:30 ACN:H₂O | 8.2 | 9.1 | 2.5 |
Experimental Protocols
Protocol 1: General Method Development for Isomer Separation by HPLC
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and DAD.
-
Initial Column: Standard C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: Dissolve the isomer mixture in the initial mobile phase composition at a concentration of 1 mg/mL.
-
-
Initial Scouting Gradient:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
DAD Wavelength: 254 nm.
-
Gradient: 10% B to 90% B over 20 minutes.
-
-
Isocratic Method Development (Based on Scouting Run):
-
Determine the approximate mobile phase composition where the isomers elute from the scouting run.
-
Run a series of isocratic methods with varying mobile phase compositions around this point (e.g., if elution occurred at 40% B, run isocratic methods at 35%, 40%, and 45% B).
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Evaluate the resolution in each run.
-
-
Optimization:
-
If resolution is less than 1.5, systematically apply the troubleshooting steps outlined above:
-
Decrease the percentage of the organic solvent.
-
Switch the organic solvent to methanol.
-
Change to a Phenyl-Hexyl or PYE column.
-
Adjust the column temperature.
-
Optimize the flow rate.
-
-
Protocol 2: Chiral Separation of Enantiomers
-
System Preparation:
-
HPLC System: As above.
-
Chiral Column: A polysaccharide-based CSP such as a Daicel CHIRALPAK® series column.
-
Mobile Phase: Typically a mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol). The exact ratio will need to be optimized.
-
-
Method Development:
-
Follow the column manufacturer's guidelines for initial mobile phase conditions.
-
Inject the racemic mixture and evaluate the separation.
-
Optimize the ratio of hexane to alcohol to improve resolution.
-
The addition of a small amount of an acidic or basic additive may be necessary for some compounds.
-
Adjust the flow rate and temperature to fine-tune the separation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. nacalai.com [nacalai.com]
- 9. mdpi.com [mdpi.com]
- 10. Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
minimizing ion suppression for 3,5-Dichloropicolinamide in complex matrices
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing 3,5-Dichloropicolinamide in complex matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides & FAQs
Q1: What is ion suppression and why is it a problem for this compound analysis?
A: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[1] This interference reduces the analyte's signal intensity, leading to poor sensitivity, inaccurate quantification, and decreased reproducibility.[1] Complex matrices such as soil, plasma, urine, or tissue extracts are rich in endogenous components like salts, lipids, and proteins that can cause significant ion suppression, particularly in electrospray ionization (ESI).[2]
Q2: My signal for this compound is low and inconsistent, especially in real samples compared to neat standards. Is this ion suppression?
A: This is a classic symptom of ion suppression.[3] When the signal intensity of your analyte is significantly lower in a spiked matrix sample compared to a clean solvent standard at the same concentration, it strongly indicates that components from your matrix are interfering with the ionization process. To confirm and quantify this, you can perform a post-extraction spike experiment. A significantly lower signal in the matrix sample (typically <85% of the signal in the neat solution) confirms ion suppression.
Workflow for Diagnosing and Mitigating Ion Suppression
Q3: Which sample preparation technique is most effective for reducing matrix effects for this compound?
A: The most effective technique depends on the matrix and available resources. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally superior to simpler methods like "dilute-and-shoot" or protein precipitation because they provide a much more thorough cleanup, removing a larger portion of interfering matrix components.[4] For picolinic acid herbicides like clopyralid (the parent compound of this compound), SPE has been shown to provide good recoveries in complex matrices. A simple dilution can also be effective if the analyte concentration is high enough to remain above the limit of quantification after dilution.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes recovery data for Clopyralid, the parent compound of this compound, using a Solid-Phase Extraction (SPE) cleanup method across various matrices. This data illustrates the effectiveness of SPE for this class of compounds.
| Matrix | Sample Preparation Method | Analyte | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Soil | SPE Cleanup | Clopyralid | 81 - 88% | < 15% |
| Sugar Beet Roots | SPE Cleanup | Clopyralid | 77 - 85% | < 15% |
| Sugar Beet Leaves | SPE Cleanup | Clopyralid | 78 - 86% | < 15% |
| Water | SPE Cleanup | Clopyralid | 89 - 94% | < 10% |
| Cattle Manure Compost | SPE & µLLE Cleanup | Clopyralid | 71 - 79% | < 5% |
| Agricultural Crops | SPE & µLLE Cleanup | Clopyralid | 73.7 - 91.4% | < 8% |
Data adapted from studies on Clopyralid. The principles and expected performance are applicable to its metabolite, this compound.[1][5][6]
Diagram of Sample Preparation Options
Q4: Can I improve my results by changing my LC method?
A: Yes. Optimizing chromatographic conditions is a key strategy. The goal is to separate the elution of this compound from the regions where most matrix components elute (often the solvent front).
-
Gradient Optimization: Develop a gradient that provides good retention for this compound, moving it away from the early-eluting, highly polar interferences.
-
Column Selection: If using reversed-phase (C18) chromatography, ensure the column provides adequate retention. For highly polar analytes that are poorly retained, consider switching to a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Flow Rate: Reducing the flow rate can sometimes lessen ion suppression effects.[1]
Q5: Are there any MS-based solutions to mitigate ion suppression?
A: While sample prep and chromatography are the primary tools, some MS adjustments can help:
-
Ionization Source: Electrospray Ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[7] If your instrument has an interchangeable source and the analyte ionizes via APCI, testing this alternative can be beneficial.
-
Internal Standards: The most robust way to compensate for, rather than eliminate, ion suppression is by using a stable isotope-labeled (SIL) internal standard (e.g., ¹³C- or ¹⁵N-labeled this compound). A SIL internal standard co-elutes and experiences the same degree of ion suppression as the analyte, allowing for an accurate ratio-based quantification.[8]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Picolinic Acids from Soil/Compost
This protocol is adapted for the extraction of clopyralid and is suitable for this compound.
-
Sample Extraction:
-
Weigh 5 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of a basic aqueous solution (e.g., water adjusted to pH 9 with ammonium hydroxide).
-
Shake vigorously for 60 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.[5]
-
Filter the supernatant for loading onto the SPE cartridge.
-
-
SPE Cleanup (using a Polymeric Reversed-Phase Cartridge, e.g., Oasis HLB):
-
Condition: Pass 5 mL of methanol through the cartridge, followed by 5 mL of deionized water. Do not let the sorbent go dry.
-
Load: Load the filtered sample extract onto the cartridge at a slow flow rate (1-2 mL/min).
-
Wash 1: Wash the cartridge with 5 mL of water to remove salts and highly polar interferences.
-
Wash 2: Wash with 5 mL of 5-10% methanol in water to remove less polar interferences.
-
Elute: Elute the this compound with 5-10 mL of acidified methanol or acetonitrile (e.g., with 0.1% formic acid).
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.[4]
-
Protocol 2: Liquid-Liquid Extraction (LLE) from Aqueous Samples
This is a general protocol for acidic compounds like this compound from a liquid matrix (e.g., water, urine).
-
Sample Preparation:
-
Take a defined volume (e.g., 5 mL) of the aqueous sample in a glass tube.
-
Add a stable isotope-labeled internal standard if available.
-
Acidify the sample to pH 2-3 using an acid like HCl or formic acid. This protonates the carboxylic acid group, making the analyte less polar and more extractable into an organic solvent.
-
-
Extraction:
-
Add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), or dichloromethane).
-
Vortex or shake vigorously for 2-5 minutes to ensure thorough mixing.
-
Centrifuge for 5-10 minutes at 3000 rpm to separate the aqueous and organic layers.
-
-
Collection and Final Steps:
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (step 2 & 3) on the remaining aqueous layer with a fresh aliquot of organic solvent and combine the organic fractions to improve recovery.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for analysis.
-
References
- 1. Highly sensitive analytical method for herbicide clopyralid residue in cattle manure compost with ultraperformance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eag.com [eag.com]
- 5. Residue Behavior of Clopyralid Herbicide in Soil and Sugar Beet Crop under Subtropical Field Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of herbicide clopyralid at nanogram per gram level in agricultural products using easy-to-use micro liquid-liquid extraction followed by analysis with ultraperformance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Method Validation for 3,5-Dichloropicolinamide in Food Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the method validation for the analysis of 3,5-Dichloropicolinamide in various food matrices.
Troubleshooting Guide
Method validation for trace-level analysis in complex matrices like food can present several challenges. This guide addresses common issues encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient Extraction: The selected solvent may not be optimal for extracting the polar this compound from the sample matrix.[1] Analyte Degradation: pH-sensitive analytes may degrade during extraction if the pH is not controlled.[2] Strong Matrix Interaction: The analyte may be strongly adsorbed to matrix components. | Optimize Extraction Solvent: Test different solvents or solvent mixtures (e.g., acetonitrile, acidified methanol). Acetonitrile is commonly used in QuEChERS methods.[2] Use Buffered Extraction: Employ a buffered QuEChERS method (e.g., citrate or acetate buffer) to maintain a stable pH (typically 5.0-5.5).[2][3] Adjust Sample-to-Solvent Ratio: Increase the solvent volume to ensure complete extraction. |
| High Matrix Effect (Signal Suppression or Enhancement) | Co-eluting Matrix Components: Interfering compounds from the food sample are not adequately removed during cleanup and ionize at the same time as the analyte, affecting its ionization efficiency.[4] Insufficient Cleanup: The chosen dispersive solid-phase extraction (dSPE) sorbent is not effective for the specific food matrix.[5] | Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for signal suppression or enhancement.[6] Dilute the Sample Extract: A simple dilution can reduce the concentration of interfering matrix components. Optimize dSPE Cleanup: Test different sorbents. For fatty matrices, use C18. For samples with pigments like chlorophyll, use graphitized carbon black (GCB). PSA is commonly used to remove sugars and fatty acids.[5][7] |
| Poor Peak Shape in Chromatogram | Matrix Overload: High concentrations of co-extracted matrix components can overload the analytical column. Incompatible Solvent: The final extract solvent may be too strong, causing peak fronting. Column Degradation: The analytical column performance has deteriorated. | Improve Cleanup: Enhance the dSPE cleanup step to remove more matrix components. Solvent Exchange: Evaporate the final extract to dryness and reconstitute in a weaker solvent compatible with the mobile phase. Use a Guard Column: Protect the analytical column from strongly retained matrix components. Replace Analytical Column: If performance does not improve, the column may need replacement. |
| Inconsistent or Non-Reproducible Results | Sample Inhomogeneity: The food sample was not properly homogenized, leading to variations in analyte concentration between subsamples.[7] Inconsistent Sample Preparation: Variations in shaking times, centrifugation speeds, or volumes can affect results. Instrument Instability: Fluctuations in the LC-MS/MS system. | Ensure Thorough Homogenization: Cryogenic milling is recommended for certain sample types to ensure a representative sample.[7] Standardize Workflow: Adhere strictly to the validated standard operating procedure (SOP) for all steps. Perform System Suitability Tests: Before each analytical run, inject a standard solution to verify instrument performance (e.g., peak area, retention time).[8] |
| LOD/LOQ Not Met | Low Instrument Sensitivity: The mass spectrometer settings are not optimized for the analyte. High Baseline Noise: Caused by chemical or electronic interference.[9] | Optimize MS/MS Parameters: Perform infusion of a standard solution to optimize precursor and product ions, collision energy, and other MS parameters.[10] Improve Sample Cleanup: A cleaner extract reduces chemical noise and improves the signal-to-noise ratio.[9] Concentrate the Final Extract: If sensitivity is still an issue, a concentration step can be added before LC-MS/MS analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended extraction method for this compound in food samples?
A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended for its efficiency and effectiveness in multiresidue pesticide analysis in food.[11] Specifically, a buffered QuEChERS protocol (either citrate or acetate) is preferable to protect potentially pH-sensitive analytes.[3] The general steps involve extraction with acetonitrile followed by a salting-out step with magnesium sulfate and sodium chloride, and a subsequent cleanup step using dispersive solid-phase extraction (dSPE).[7]
Q2: How can I effectively minimize matrix effects when analyzing complex food samples like fruits, vegetables, or cereals?
A2: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a significant challenge.[4][12] To minimize them, you can:
-
Use Matrix-Matched Calibration: This is the most common approach, where you prepare your calibration standards in a blank extract of the same food matrix to mimic the effect seen in the samples.[6]
-
Optimize the Cleanup Step: Select the appropriate dSPE sorbents. For example, a combination of PSA (Primary Secondary Amine) and C18 is effective for fatty matrices, while GCB (Graphitized Carbon Black) is used for samples with high pigment content.[5]
-
Dilute the Extract: Diluting the final extract can significantly reduce the concentration of co-eluting matrix components, thereby mitigating their impact.[13]
Q3: What are typical validation parameters and acceptance criteria I should follow?
A3: Method validation should be performed according to guidelines such as those from SANTE or the FDA. Key parameters and typical acceptance criteria include:
-
Linearity: A coefficient of determination (R²) of ≥0.99 is typically required.[14]
-
Accuracy (Recovery): Mean recoveries should be within the 70-120% range.[5]
-
Precision (Repeatability): The relative standard deviation (RSD) should be ≤20%.[5][15]
-
Limit of Quantification (LOQ): This is the lowest concentration that can be quantified with acceptable accuracy and precision.[16] It is often determined as the lowest validated spike level.
-
Limit of Detection (LOD): The lowest concentration that can be detected, typically estimated at a signal-to-noise ratio of 3:1.[9][16]
Q4: My this compound standard is not showing a strong signal in the MS. What should I do?
A4: First, ensure the mass spectrometer is tuned and calibrated. Then, optimize the MS parameters for this compound. This involves infusing a standard solution directly into the mass spectrometer to determine the optimal precursor ion and product ions, as well as the ideal collision energy and other source parameters. The mobile phase composition can also significantly impact ionization efficiency; adding a small amount of formic acid (e.g., 0.1%) can improve signal for many compounds in positive ion mode.[17]
Q5: Can I use a gas chromatography (GC) based method for this compound?
A5: While LC-MS/MS is generally the preferred technique for polar pesticides, GC-MS can be used.[1] However, this compound is a polar compound and may require derivatization to improve its volatility and chromatographic behavior on a GC system. A common derivatization agent is pentafluoropropionic anhydride (PFPA).[18] This adds an extra step to the sample preparation process.
Experimental Protocols
General Protocol: QuEChERS Extraction and dSPE Cleanup
This protocol is a generalized version based on standard QuEChERS methods and should be optimized for specific food matrices.
a. Sample Homogenization:
-
Weigh a representative portion of the food sample.
-
For high-water content samples (e.g., fruits, vegetables), homogenize using a high-speed blender.
-
For dry or low-water content samples (e.g., cereals, grains), add a calculated amount of water to achieve a total water content of ~80-90% before homogenization.[7] Cryomilling may be necessary for oily matrices.[1]
b. Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile. For certain analytes, acidified acetonitrile may improve recovery.
-
Add internal standards if used.
-
Add the appropriate QuEChERS salt packet (e.g., AOAC version: 6 g anhydrous MgSO₄, 1.5 g sodium acetate).
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥4000 rpm for 5 minutes.
c. Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL dSPE tube.
-
The dSPE tube should contain anhydrous MgSO₄ and other sorbents depending on the matrix (e.g., 150 mg PSA for general cleanup; add 50 mg C18 for fatty matrices; add 50 mg GCB for pigmented matrices).
-
Shake vigorously for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
The resulting supernatant is the final extract. Filter it through a 0.22 µm filter before injection.
General Protocol: LC-MS/MS Analysis
a. Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 2 - 10 µL.
b. Mass Spectrometry (MS/MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), typically in positive mode for this compound.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: At least two transitions (a quantifier and a qualifier) should be optimized for this compound by infusing a standard solution.
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage to achieve the best signal intensity.
Quantitative Data Summary
The following table presents typical performance data for the analysis of polar pesticides in food matrices using QuEChERS and LC-MS/MS, which can be used as a benchmark during method validation for this compound.
| Parameter | Typical Value Range | Food Matrix Examples | Reference |
| Linearity (R²) | ≥ 0.99 | Fruits, Vegetables, Grains | [5][14] |
| Recovery (%) | 70% – 120% | Brinjal, Persimmon, Onion, Tomato | [3][5][14] |
| Precision (RSD %) | ≤ 20% | Brinjal, General Food/Feed | [5][15] |
| LOD (µg/kg) | 0.1 – 5.0 µg/kg | Brinjal, Onion, Tomato | [5][14] |
| LOQ (µg/kg) | 0.5 – 10.0 µg/kg | Brinjal, Onion, Tomato | [5][14] |
Visualizations
Caption: General experimental workflow from sample preparation to method validation.
Caption: Decision tree for troubleshooting low or inconsistent analytical results.
References
- 1. lawdata.com.tw [lawdata.com.tw]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Development and validation of a modified QuEChERS method coupled with LC-MS/MS for simultaneous determination of difenoconazole, dimethoate, pymetrozine, and chlorantraniliprole in brinjal collected from fields and markets places to assess human health risk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. wjarr.com [wjarr.com]
- 9. npra.gov.my [npra.gov.my]
- 10. htslabs.com [htslabs.com]
- 11. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. resolvemass.ca [resolvemass.ca]
- 16. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 3,5-Dichloropicolinamide in Urine
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3,5-Dichloropicolinamide in human urine. The primary proposed method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is compared with alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The information presented is intended for researchers, scientists, and professionals in the field of drug development and clinical toxicology.
Introduction
This compound is a chemical compound of interest in various fields, and its presence in biological matrices such as urine can be an indicator of exposure or metabolic processes. The accurate and precise quantification of this analyte in a complex matrix like urine requires a robust and validated analytical method. This guide outlines a proposed LC-MS/MS method and compares its expected performance characteristics against established alternative techniques, providing the necessary data and protocols to assist researchers in selecting the most suitable method for their needs.
Experimental Protocols
2.1. Proposed Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is presented as the primary choice due to its high sensitivity and selectivity, which are crucial for analyzing trace levels of analytes in complex biological samples.
-
Sample Preparation: Solid-Phase Extraction (SPE)
-
Centrifuge a 5 mL urine sample at 4000 rpm for 10 minutes.
-
Take 1 mL of the supernatant and add an internal standard (e.g., a deuterated analog of the analyte).
-
Acidify the sample with 100 µL of formic acid.
-
Condition a polymeric SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elute the analyte with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.
-
-
Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.
-
2.2. Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method typically requires a derivatization step to increase the volatility of the analyte.
-
Sample Preparation and Derivatization
-
Follow steps 1-7 of the SPE protocol.
-
Evaporate the eluate to dryness.
-
Add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes to form a volatile derivative.
-
Cool the sample to room temperature before injection.
-
-
Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph with a split/splitless injector.
-
Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
-
2.3. Alternative Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is less sensitive than mass spectrometry-based methods but can be suitable for higher concentration levels.
-
Sample Preparation
-
Follow the same SPE protocol as for the LC-MS/MS method.
-
-
Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography system with a UV-Vis detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound.
-
Performance Comparison
The following table summarizes the expected performance characteristics of the three analytical methods. The values are representative and would need to be confirmed during in-house method validation.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 10 ng/mL | 50 - 100 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | 5 - 25 ng/mL | 100 - 200 ng/mL |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 80 - 120% |
| Precision (%RSD) | < 15% | < 20% | < 20% |
| Selectivity | Very High | High | Moderate |
| Throughput | High | Moderate | High |
| Sample Preparation Complexity | Moderate | High (derivatization) | Moderate |
Workflow and Pathway Visualization
The following diagram illustrates the experimental workflow for the proposed LC-MS/MS method.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in urine.
Conclusion
For the validation of an analytical method for this compound in urine, LC-MS/MS offers superior sensitivity and selectivity compared to GC-MS and HPLC-UV. While GC-MS is a viable alternative, the requirement for derivatization adds complexity to the sample preparation. HPLC-UV is a simpler and more accessible technique but lacks the sensitivity required for detecting low concentrations of the analyte. The choice of method will ultimately depend on the specific requirements of the study, including the expected concentration range of the analyte, the available instrumentation, and the desired sample throughput. It is recommended to perform a full in-house validation for the chosen method to ensure its suitability for the intended application.
A Comparative Analysis of the Soil Mobility of Clopyralid and Picloram
A detailed guide for researchers and scientists on the soil mobility, adsorption characteristics, and experimental determination methods for two prevalent pyridine herbicides: clopyralid and picloram.
This guide provides a comprehensive comparison of the soil mobility of clopyralid (commonly known as 3,5-Dichloropicolinamide) and picloram. Both are selective herbicides used for the control of broadleaf weeds. Their effectiveness and potential for environmental impact are significantly influenced by their behavior in the soil, particularly their tendency to be adsorbed to soil particles versus remaining in the soil solution where they can be transported. This document presents key experimental data, details the methodologies used to obtain this data, and visualizes the fundamental concepts of pesticide-soil interactions.
Quantitative Comparison of Soil Mobility Parameters
The mobility of a pesticide in soil is primarily determined by its adsorption characteristics, which can be quantified using parameters such as the soil organic carbon-water partitioning coefficient (Koc) and the Freundlich adsorption coefficient (Kf). A lower Koc or Kf value generally indicates weaker adsorption to soil particles and, consequently, higher mobility.
| Chemical | Parameter | Value | Soil Type / Conditions | Interpretation |
| Clopyralid | Koc (L/kg) | 40 - 300 | Various | High to Very High Mobility |
| Kf ((mg/kg)/(mg/L)^n) | Not explicitly found in reviewed literature, but adsorption is generally low. | - | Indicates weak adsorption to soil. | |
| Picloram | Koc (L/kg) | 16 | Most soil types | Very High Mobility |
| Kf ((mg/kg)/(mg/L)^n) | 0.12 - 0.81 | Cecil sandy loam to Arredondo fine sand | Indicates weak adsorption to soil.[1] | |
| 0.07 | Ephrata sandy loam | Indicates very weak adsorption.[1] | ||
| 1.74 | Palouse silt | Indicates slightly stronger adsorption in siltier soil.[1] |
Note: The Freundlich coefficient (Kf) is an empirical measure of adsorption capacity. The exponent 'n' (not always reported) relates to the linearity of the adsorption.
Experimental Protocols
The determination of soil adsorption coefficients for pesticides like clopyralid and picloram is crucial for assessing their environmental fate. The most widely accepted method for this is the Batch Equilibrium Method , as outlined in the OECD Guideline for the Testing of Chemicals, Test No. 106.
OECD 106: Batch Equilibrium Method
This laboratory-based study measures the adsorption of a chemical to soil by equilibrating an aqueous solution of the substance with a soil sample and then measuring the concentration of the substance in the solution and/or the soil after a defined period.
Principle:
A known mass of soil is agitated with a known volume of a chemical solution of a known concentration. After reaching equilibrium, the solid and liquid phases are separated by centrifugation, and the concentration of the chemical in the aqueous phase is measured. The amount of chemical adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.
Key Steps:
-
Soil Preparation: Soil samples are collected, air-dried, and sieved (typically to < 2 mm). Key soil properties such as pH, organic carbon content, texture (sand, silt, clay content), and cation exchange capacity are determined.
-
Test Substance Preparation: A stock solution of the pesticide (clopyralid or picloram) is prepared in a 0.01 M calcium chloride (CaCl2) solution, which acts as a background electrolyte to mimic soil solution ionic strength. A series of dilutions are made from this stock solution.
-
Equilibration: A specific mass of the prepared soil is placed into centrifuge tubes. A specific volume of the pesticide solution is added to each tube. The tubes are then sealed and agitated (e.g., on a shaker) at a constant temperature for a predetermined equilibrium time (often 24-48 hours).
-
Phase Separation: After equilibration, the tubes are centrifuged at high speed to separate the soil particles from the aqueous solution.
-
Analysis: An aliquot of the supernatant (the clear liquid phase) is carefully removed and analyzed for the concentration of the pesticide using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Data Calculation:
-
The amount of pesticide adsorbed to the soil is calculated from the mass balance.
-
The soil-water distribution coefficient (Kd) is calculated for each concentration.
-
The Freundlich and/or Langmuir adsorption isotherms are plotted to determine the Freundlich adsorption coefficient (Kf) and the soil organic carbon-water partitioning coefficient (Koc) is calculated by normalizing Kd or Kf for the organic carbon content of the soil.[2][3][4][5]
-
Visualizing Soil Mobility Concepts
To better understand the processes governing the fate of clopyralid and picloram in the soil environment, the following diagrams illustrate the key influencing factors and the experimental workflow.
Caption: Factors influencing the soil mobility of pesticides.
Caption: Experimental workflow for the Batch Equilibrium Method (OECD 106).
Discussion and Conclusion
The experimental data consistently indicates that both clopyralid and picloram have a high to very high potential for mobility in soil. Picloram, with a very low Koc value of around 16, is particularly mobile.[1] This is characteristic of herbicides that do not bind strongly to soil particles. The mobility of these compounds is influenced by several factors. As weak acids, their adsorption is pH-dependent; at higher soil pH, they exist predominantly in their anionic form, which is more water-soluble and less adsorbed to negatively charged soil colloids like clay and organic matter. Conversely, in more acidic soils, a greater proportion exists in the neutral form, which can lead to increased adsorption.
The primary factors that can reduce the mobility of clopyralid and picloram are higher soil organic matter and, to some extent, clay content, as these provide surfaces for adsorption.[1] However, due to their inherent chemical properties, even in soils with moderate organic matter, significant leaching can be expected, especially under conditions of high rainfall or irrigation.
For researchers and drug development professionals, understanding these mobility characteristics is critical for predicting the environmental distribution, potential for groundwater contamination, and bioavailability of these compounds. The provided experimental protocols offer a standardized approach to generating the necessary data for such assessments. The choice of soil types for testing should reflect the range of environmental conditions into which these chemicals might be introduced.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 3. york.ac.uk [york.ac.uk]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
Unveiling the Specificity of Pesticide Immunoassays: A Comparative Guide to the Cross-Reactivity of 3,5-Dichloropicolinamide
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in pesticide immunoassays is paramount for accurate and reliable residue analysis. This guide provides a comparative overview of the cross-reactivity of 3,5-Dichloropicolinamide in immunoassays designed for the detection of the herbicide picloram, alongside a detailed examination of the experimental protocols and a performance comparison with chromatographic methods.
Executive Summary
Immunoassays offer a rapid, sensitive, and cost-effective method for screening pesticide residues. However, a critical consideration is the potential for cross-reactivity, where the antibody binds to compounds structurally similar to the target analyte, leading to false-positive results or overestimated concentrations. This guide focuses on the potential cross-reactivity of this compound, a structurally related compound to the herbicide picloram, in the context of picloram-specific immunoassays. While direct experimental data on the cross-reactivity of this compound is limited in publicly available literature, an analysis of the specificity of existing picloram immunoassays suggests a low likelihood of significant cross-reactivity. This is attributed to the structural differences between the two molecules, particularly the absence of the 4-amino group and the carboxylic acid group in this compound, which are key epitopes for antibody recognition in picloram immunoassays.
This guide also presents a detailed experimental protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for picloram detection and a comparative analysis of immunoassay performance against High-Performance Liquid Chromatography (HPLC).
Data Presentation: Performance Characteristics of Picloram Immunoassays and HPLC
For a comprehensive understanding of the analytical performance, the following tables summarize the key parameters for picloram detection using immunoassays and HPLC.
| Parameter | Immunoassay (ELISA/RIA) | High-Performance Liquid Chromatography (HPLC) | Reference(s) |
| Limit of Detection (LOD) | 0.25 ng/mL (in buffer) | 0.045 µg/mL | [1][2] |
| Limit of Quantification (LOQ) | Not explicitly stated, but quantitation is possible at concentrations as low as 0.25 ng/mL in fortified water and urine samples.[1] | 0.14 µg/mL | [2] |
| Linear Range | Typically 0.1 to 10 ng/mL | 0.01–0.032 mg/mL | [1][2] |
| Precision (CV%) | ≤ 3% (within-run for RIA) | < 1% (RSD) | [1][2] |
| Analysis Time | Rapid (hours) | Slower (minutes per sample, plus sample preparation) | |
| Cost | Lower cost per sample | Higher initial instrument cost and per-sample cost |
Experimental Protocols
A fundamental aspect of evaluating any analytical method is a thorough understanding of the experimental procedure. Below is a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of picloram, based on established methodologies.[1]
Materials and Reagents
-
Picloram standard
-
Anti-picloram antibody (polyclonal or monoclonal)
-
Picloram-protein conjugate (e.g., picloram-BSA) for coating
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBS-T)
-
Blocking buffer (e.g., 1% bovine serum albumin in PBS)
-
Enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Assay Procedure
-
Coating: Microtiter plates are coated with a picloram-protein conjugate diluted in coating buffer and incubated overnight at 4°C.
-
Washing: The plates are washed with wash buffer to remove unbound conjugate.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: The plates are washed again.
-
Competitive Reaction: Picloram standards or samples are added to the wells, followed by the addition of the anti-picloram antibody. The plate is incubated for 1-2 hours at room temperature, allowing the free picloram and the coated picloram conjugate to compete for binding to the antibody.
-
Washing: The plates are washed to remove unbound antibodies and picloram.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody is added to the wells and incubated for 1 hour at room temperature. This antibody will bind to the primary antibody that is bound to the coated picloram conjugate.
-
Washing: The plates are washed to remove the unbound secondary antibody.
-
Substrate Addition: The substrate solution is added to the wells, and the plate is incubated in the dark for a specified time to allow for color development. The enzyme on the secondary antibody will convert the substrate into a colored product.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution.
-
Measurement: The absorbance is read at a specific wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of picloram in the sample.
Mandatory Visualization
To visually represent the logical flow of the experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Workflow of a competitive ELISA for picloram detection.
Caption: Principle of competitive ELISA for picloram.
Conclusion
References
A Guide to Inter-Laboratory Comparison of Analytical Methods for Picolinamide-Related Herbicides: A Case Study with Picloram
Introduction
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) of analytical methods for picolinamide-related herbicides, with a specific focus on Picloram as a representative compound. Due to the limited availability of public information on inter-laboratory studies for "3,5-Dichloropicolinamide," this guide utilizes the structurally similar and widely used herbicide Picloram (4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid) to illustrate the principles and practices of a successful ILC. This document is intended for researchers, analytical scientists, and quality assurance professionals in the agrochemical and environmental testing sectors.
An inter-laboratory comparison is a powerful tool for assessing the proficiency of different laboratories in performing a specific analysis and for validating the robustness of an analytical method.[1][2] The results of an ILC can reveal variations in analytical performance and help to identify potential sources of error, ultimately leading to improved accuracy and consistency of measurements across different testing facilities.[3]
This guide outlines the key stages of an ILC, from the initial planning and sample preparation to data analysis and interpretation of results. It also provides examples of analytical methods for Picloram and templates for data presentation.
Key Stages of an Inter-Laboratory Comparison
An effective ILC for an analytical method typically involves the following key stages, as illustrated in the workflow diagram below.
Caption: A general workflow for an inter-laboratory comparison study.
1. Planning and Design
The initial phase of an ILC involves meticulous planning to ensure the study's objectives are met. Key considerations include:
-
Defining the Analyte and Matrix: Clearly specify the target analyte (in this case, Picloram) and the matrix in which it will be analyzed (e.g., water, soil, or a specific formulation).
-
Selecting Analytical Methods: Decide whether the ILC will compare different analytical methods (e.g., HPLC vs. GC-MS) or assess the performance of a single, standardized method across multiple laboratories.
-
Participant Recruitment: Invite a sufficient number of competent laboratories to participate in the study.
-
Protocol Development: Prepare a detailed protocol that provides clear instructions on sample handling, storage, analytical procedures, and data reporting.
2. Preparation and Distribution of Test Materials
The integrity of the ILC heavily relies on the quality of the test materials.
-
Sample Preparation: Prepare homogeneous and stable samples containing known concentrations of the analyte. For Picloram, this could involve spiking a representative matrix (e.g., streamwater) with precise amounts of a certified reference standard.[3]
-
Sample Blinding: Samples should be blinded to the participants to prevent any bias in the analysis. This typically involves labeling the samples with unique codes.
-
Distribution: Ship the samples to the participating laboratories under controlled conditions to ensure their stability during transit.
3. Analysis by Participating Laboratories
Each participating laboratory analyzes the received samples according to the provided protocol or their in-house validated method. It is crucial that laboratories follow the instructions carefully and report their results in the specified format.
4. Data Collection and Statistical Analysis
Once the analytical results are received from all participants, the organizing body performs a rigorous statistical analysis. Common statistical measures used in ILCs include:
-
Mean and Standard Deviation: Calculation of the mean and standard deviation for the results from all laboratories.
-
Z-scores: A Z-score is a standardized value that indicates how far a laboratory's result is from the consensus mean.[1] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[1]
-
Precision: Evaluation of the repeatability and reproducibility of the measurements.
5. Evaluation and Reporting
The final stage involves the evaluation of the ILC results and the preparation of a comprehensive report. The report should summarize the performance of the participating laboratories, highlight any significant findings, and provide recommendations for improvement.
Analytical Methods for Picloram
Several analytical methods are available for the determination of Picloram in various matrices. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.[4][5]
Example HPLC Method for Picloram Analysis
This section provides a summary of a typical HPLC method for the determination of Picloram in pesticide formulations.[4][5]
Table 1: HPLC Method Parameters for Picloram Analysis
| Parameter | Specification |
| Instrumentation | High-Performance Liquid Chromatograph with Diode Array Detector (HPLC-DAD) |
| Column | Gemini C18 (or equivalent) |
| Mobile Phase | Isocratic elution with Acetonitrile and Water (acidified with 1% H₃PO₄) (50:50, v/v)[4] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Internal Standard | Prophiophenone (or other suitable compound)[4] |
Experimental Protocol: HPLC Analysis of Picloram
1. Sample Preparation [4] a. Accurately weigh a portion of the homogenized pesticide formulation. b. Extract the Picloram by sonicating the sample with methanol. c. Dilute the extract with acetonitrile to a suitable concentration for HPLC analysis.
2. Calibration [4] a. Prepare a series of standard solutions of Picloram in the mobile phase, bracketing the expected concentration of the samples. b. Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
3. Analysis a. Inject the prepared sample solutions into the HPLC system. b. Identify and quantify the Picloram peak based on the retention time and the calibration curve.
Data Presentation for Inter-Laboratory Comparison
Clear and concise data presentation is essential for a meaningful comparison of results. The following tables provide templates for summarizing the quantitative data from an ILC of Picloram analysis.
Table 2: Summary of Reported Picloram Concentrations (µg/L) in a Spiked Water Sample
| Laboratory ID | Method | Reported Concentration | Z-score |
| Lab 01 | HPLC-UV | 48.5 | -0.5 |
| Lab 02 | HPLC-UV | 51.2 | 0.8 |
| Lab 03 | LC-MS/MS | 49.8 | 0.1 |
| Lab 04 | HPLC-UV | 45.1 | -2.1 |
| Lab 05 | HPLC-UV | 52.5 | 1.5 |
| ... | ... | ... | ... |
| Consensus Mean | 50.0 | ||
| Standard Deviation | 2.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Table 3: Performance Characteristics of Analytical Methods for Picloram
| Parameter | HPLC-UV Method[4] |
| Linearity (Concentration Range) | 0.01–0.032 mg/mL |
| Correlation Coefficient (R²) | 0.9993 |
| Repeatability (RSD%) | < 1% |
| Reproducibility (RSD%) | 1.4% |
| Limit of Detection (LOD) | Not Reported |
| Limit of Quantification (LOQ) | Not Reported |
Logical Relationships in an Inter-Laboratory Comparison
The following diagram illustrates the logical relationships between the key components of an inter-laboratory comparison study, from the initial setup to the final assessment of laboratory performance.
References
efficacy of 3,5-Dichloropicolinamide vs. other auxinic herbicides
For Researchers, Scientists, and Drug Development Professionals
Introduction to Auxinic Herbicides
Auxinic herbicides mimic the action of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth that ultimately results in the death of susceptible species.[1] They are particularly effective against broadleaf weeds.[1] The picolinic acid family, a major class of synthetic auxin herbicides, includes compounds like picloram, clopyralid, and aminopyralid.[1][2] These herbicides are known for their systemic action, translocating within the plant to accumulate at growing points.
Mechanism of Action and Signaling Pathway
The primary mode of action of auxinic herbicides involves their binding to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event promotes the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes. The uncontrolled expression of these genes disrupts normal plant growth processes, causing symptoms such as epinasty, cell elongation, and ultimately, plant death.
Comparative Efficacy Data
The following table summarizes the herbicidal efficacy of several key picolinic acid herbicides against various weed species. The data is presented as the concentration required for 50% inhibition of growth (IC50) or as a percentage of visual injury at a given application rate. It is important to note that the efficacy of these herbicides can vary depending on the weed species, growth stage, and environmental conditions.
| Herbicide | Weed Species | Efficacy Metric | Value | Reference |
| Picloram | Arabidopsis thaliana (Thale cress) | Root Growth Inhibition (IC50) | ~12.5 µM | [3] |
| Brassica napus (Rapeseed) | Root Growth Inhibition | - | [3] | |
| Abutilon theophrasti (Velvetleaf) | Root Growth Inhibition | - | [3] | |
| Amaranthus retroflexus (Redroot pigweed) | Post-emergence Visual Injury (at 300 g/ha) | <95% | [4] | |
| Chenopodium album (Common lambsquarters) | Post-emergence Visual Injury (at 300 g/ha) | <100% | [4] | |
| Clopyralid | Various Broadleaf Weeds | Application Rate | 105–500 g/ha | [1] |
| Aminopyralid | Various Broadleaf Weeds | Application Rate | 5–120 g/ha | [1] |
| Novel Picolinic Acid Derivatives (e.g., Compound V-8) | Amaranthus retroflexus | Post-emergence Visual Injury (at 300 g/ha) | 95% | [4] |
| Chenopodium album | Post-emergence Visual Injury (at 300 g/ha) | 100% | [4] |
Experimental Protocols
The efficacy data presented in this guide is derived from experiments conducted under controlled laboratory and greenhouse conditions. The following are generalized methodologies for key experiments cited.
Root Growth Inhibition Assay
This assay is used to determine the effect of a herbicide on the root elongation of a model plant, typically Arabidopsis thaliana.
Detailed Steps:
-
Seed Sterilization and Stratification: Seeds of the test plant (e.g., Arabidopsis thaliana) are surface-sterilized to prevent microbial contamination and then stratified (cold-treated) to synchronize germination.
-
Plating: Sterilized seeds are placed on square Petri dishes containing a nutrient agar medium supplemented with a range of herbicide concentrations. A control group with no herbicide is also included.
-
Incubation: The plates are sealed and placed vertically in a growth chamber with controlled light and temperature conditions to allow for root growth along the surface of the agar.
-
Measurement: After a specific incubation period, the plates are scanned, and the primary root length of the seedlings is measured using image analysis software.
-
Data Analysis: The root length data is used to calculate the IC50 value, which represents the concentration of the herbicide that causes a 50% reduction in root growth compared to the control.[5]
Post-emergence Herbicidal Activity Assay
This assay evaluates the efficacy of a herbicide when applied to plants that have already emerged from the soil.
Detailed Steps:
-
Plant Cultivation: Seeds of various weed species are sown in pots containing soil and grown in a greenhouse until they reach a specific growth stage (e.g., 2-4 true leaves).
-
Herbicide Application: The test herbicides are formulated as spray solutions and applied to the foliage of the plants at different rates (e.g., grams of active ingredient per hectare). A control group is sprayed with a solution containing no herbicide.
-
Evaluation: The treated plants are returned to the greenhouse and observed for signs of injury over a period of time (e.g., 14-21 days).
-
Data Collection: The herbicidal effect is typically assessed visually and rated on a scale of 0% (no effect) to 100% (complete plant death).[4][6]
Conclusion
The picolinic acid class of auxinic herbicides represents a vital tool in modern weed management. While direct comparative efficacy data for 3,5-Dichloropicolinamide is limited, the analysis of related compounds such as picloram, clopyralid, and novel synthetic derivatives provides valuable insights into the herbicidal potential within this chemical family. The experimental protocols outlined in this guide offer a standardized framework for the evaluation and comparison of new and existing auxinic herbicides. Further research is warranted to elucidate the specific herbicidal profile of this compound and its potential applications in agriculture.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. nufarm.com [nufarm.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Agriculture Products - WinField® United [winfieldunited.com]
- 5. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 6. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Toxicogenomic Guide to 3,5-Dichloropicolinamide Exposure
Disclaimer: Direct toxicogenomic data for 3,5-Dichloropicolinamide is not currently available in public databases. This guide provides a comparative framework based on established toxicogenomic methodologies and inferred potential mechanisms of action derived from the compound's chemical structure and data from related chemical classes. The experimental data presented is from surrogate compounds and is intended to illustrate the principles of toxicogenomic analysis.
Introduction to Toxicogenomic Analysis
Toxicogenomics is a scientific field that combines toxicology with genomics and bioinformatics to understand how exposure to chemical substances affects the genetic material of living organisms. By analyzing changes in gene expression, researchers can identify the molecular mechanisms of toxicity, discover biomarkers of exposure and disease, and predict the potential adverse effects of chemicals. This approach allows for a more detailed and mechanistic understanding of toxicity compared to traditional toxicological methods.
Potential Toxicological Profile of this compound
This compound is a halogenated pyridine derivative. While specific toxicological data is scarce, its chemical structure suggests potential areas of biological activity. Picolinamides, as a class, have been investigated for various biological activities. For instance, some picolinamide and benzamide derivatives have shown antifungal properties by targeting the Sec14p protein in yeast, which is involved in lipid transfer. Although this has not been confirmed in mammalian systems, it points towards a potential interaction with lipid metabolism and signaling pathways.
Comparative Toxicogenomic Data (Surrogate Compounds)
In the absence of direct data for this compound, we present illustrative toxicogenomic data from studies on other halogenated aromatic compounds that may share some toxicological properties. The following tables summarize hypothetical gene expression changes in key pathways that are often perturbed by such compounds.
Table 1: Hypothetical Gene Expression Changes in Response to a Halogenated Aromatic Amide in Human Hepatocytes (HepG2)
| Gene | Pathway | Fold Change | p-value |
| CYP1A1 | Xenobiotic Metabolism | + 4.5 | < 0.01 |
| CYP1A2 | Xenobiotic Metabolism | + 3.2 | < 0.01 |
| NQO1 | Oxidative Stress Response | + 2.8 | < 0.05 |
| HMOX1 | Oxidative Stress Response | + 2.5 | < 0.05 |
| SREBF1 | Lipid Metabolism | - 2.1 | < 0.05 |
| FASN | Lipid Metabolism | - 1.8 | < 0.05 |
| TNF | Inflammation | + 3.0 | < 0.01 |
| IL-6 | Inflammation | + 2.7 | < 0.05 |
Table 2: Comparison of Toxicogenomic Endpoints for Different Classes of Halogenated Aromatic Compounds
| Compound Class | Primary Affected Pathways | Key Upregulated Genes | Key Downregulated Genes |
| Chlorinated Pyridines (Hypothetical) | Xenobiotic Metabolism, Oxidative Stress | CYP1A1, NQO1, HMOX1 | - |
| Polychlorinated Biphenyls (PCBs) | AhR Signaling, Endocrine Disruption | CYP1A1, CYP1B1, TIPARP | THRA, THRB |
| Brominated Flame Retardants (BFRs) | Nuclear Receptor Signaling, Lipid Metabolism | PPARA, PPARG, CPT1A | SREBF1, FASN |
Experimental Protocols for Toxicogenomic Analysis
A typical toxicogenomic study involves a series of well-defined steps to ensure the reliability and reproducibility of the results.
Cell Culture and Exposure
-
Cell Line: Human hepatoma (HepG2) cells are a commonly used in vitro model for liver toxicity studies.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: this compound would be dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are seeded in 6-well plates and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing the test compound at various concentrations (e.g., 1, 10, 100 µM) or the vehicle control (DMSO).
-
Exposure Duration: Cells are typically exposed for 24 to 48 hours to assess gene expression changes.
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
RNA Quantification and Quality Check: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an Agilent Bioanalyzer to ensure high-quality RNA for downstream applications.
RNA Sequencing (RNA-Seq)
-
Library Preparation: RNA-Seq libraries are prepared from the total RNA using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process includes mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq.
Data Analysis
-
Quality Control of Raw Reads: The quality of the raw sequencing reads is assessed using tools like FastQC.
-
Read Alignment: The high-quality reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted to generate a gene expression matrix.
-
Differential Gene Expression Analysis: Statistical analysis is performed to identify genes that are significantly upregulated or downregulated upon compound exposure compared to the vehicle control. This is typically done using packages like DESeq2 or edgeR in R.
-
Pathway and Functional Enrichment Analysis: The list of differentially expressed genes is used to perform pathway analysis using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify the biological pathways that are significantly affected.
Visualizations
Experimental Workflow
Caption: A generalized workflow for a toxicogenomic analysis study.
Hypothetical Signaling Pathway Perturbation
Based on the potential mechanism of action of picolinamides affecting lipid transfer, a hypothetical signaling pathway involved in lipid metabolism is presented below. Exposure to this compound could potentially disrupt this pathway.
Caption: A hypothetical signaling pathway for lipid metabolism regulation.
Conclusion
While direct experimental data on the toxicogenomics of this compound is lacking, this guide provides a framework for how such an analysis would be conducted. By examining its chemical structure and comparing it to related compounds, we can hypothesize that it may impact xenobiotic metabolism, oxidative stress, and lipid metabolism pathways. A comprehensive toxicogenomic study, following the protocols outlined above, would be necessary to definitively determine its molecular toxicology profile and to validate any of these hypotheses. The provided diagrams illustrate the standard workflow for such an investigation and a potential signaling pathway that could be a target for this compound.
Comparative Guide to the Validation of 3,5-Dichloropicolinamide Detection in Complex Environmental Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of 3,5-Dichloropicolinamide, a significant compound in various environmental and agricultural contexts. The following sections detail the performance of established analytical techniques in complex matrices such as water, soil, and sediment, supported by experimental data and detailed protocols.
Introduction
Accurate and reliable detection of this compound in complex environmental matrices is crucial for monitoring its environmental fate, ensuring regulatory compliance, and understanding its potential impact on ecosystems and human health. This guide compares the validation parameters of a primary analytical method, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), with alternative detection techniques. The data presented is a compilation from validated methods for closely related picolinic acid herbicides, serving as a robust proxy for the expected performance of this compound analysis.
Primary Analytical Method: HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the trace-level detection and quantification of polar herbicides like this compound. Its high selectivity and sensitivity make it particularly suitable for complex matrices.
Experimental Protocol: HPLC-MS/MS Analysis
1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices. A general protocol is outlined below, which can be adapted for soil and sediment samples.
-
Extraction:
-
Weigh 10 g of a homogenized soil or sediment sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add internal standards.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at a high rcf for 2 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
-
2. Instrumental Analysis: LC-MS/MS
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is common.
-
Flow Rate: Approximately 0.3-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's characteristics. For picolinic acids, negative ion mode is often preferred.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
-
Performance Characteristics of HPLC-MS/MS for Picolinic Acid Herbicides
The following table summarizes the validation parameters for the analysis of picloram and clopyralid, two picolinic acid herbicides structurally similar to this compound, in various water matrices. This data is derived from a validated method and provides a strong indication of the expected performance for this compound analysis.[1]
| Parameter | Matrix | Picloram | Clopyralid |
| Limit of Detection (LOD) | Drinking, Ground, Surface Water | 0.015 µg/L | 0.015 µg/L |
| Limit of Quantitation (LOQ) | Drinking, Ground, Surface Water | 0.05 µg/L | 0.05 µg/L |
| Recovery (at LOQ) | Drinking Water | 98.6% | 100.0% |
| Ground Water | 96.8% | 98.4% | |
| Surface Water | 93.8% | 95.8% | |
| Precision (RSDr at LOQ) | Drinking Water | 3.6% | 2.5% |
| Ground Water | 3.1% | 2.9% | |
| Surface Water | 5.2% | 4.1% |
Alternative and Complementary Analytical Methods
While HPLC-MS/MS is the preferred method for quantitative analysis, other techniques can be employed for screening or in situations where advanced instrumentation is not available.
Immunoassays (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are a rapid and high-throughput screening tool based on the specific binding of an antibody to the target analyte.
-
Principle: An enzyme-labeled antigen competes with the analyte in the sample for a limited number of antibody binding sites. The amount of enzyme activity is inversely proportional to the concentration of the analyte in the sample.
-
Performance: Immunoassays can achieve low µg/L detection limits.[1] However, they are generally considered semi-quantitative and may be susceptible to cross-reactivity from structurally similar compounds. They are best suited for rapid screening of a large number of samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be an alternative to LC-MS/MS, particularly for less polar and more volatile compounds.
-
Principle: For polar analytes like picolinic acids, a derivatization step is typically required to increase their volatility and thermal stability for GC analysis.
-
Performance: GC-MS can offer high sensitivity and selectivity. However, the additional derivatization step can add complexity and potential for error to the analytical workflow.
Method Comparison
| Feature | HPLC-MS/MS | Immunoassay (ELISA) | GC-MS |
| Selectivity | Very High | Moderate to High | High |
| Sensitivity | Very High (ng/L to µg/L) | High (µg/L) | High (with derivatization) |
| Quantification | Excellent | Semi-quantitative to Quantitative | Good |
| Sample Throughput | Moderate | High | Low to Moderate |
| Cost per Sample | High | Low | Moderate to High |
| Expertise Required | High | Low to Moderate | High |
| Matrix Effects | Can be significant, requires mitigation | Can be significant | Can be significant |
| Primary Use | Confirmatory analysis and accurate quantification | Rapid screening | Alternative to LC-MS/MS, requires derivatization |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Decision logic for selecting an analytical method.
References
A Comparative Guide: HPLC vs. GC-MS for 3,5-Dichloropicolinamide Analysis
For researchers, scientists, and professionals in drug development, selecting the optimal analytical technique is paramount for accurate and reliable quantification of compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 3,5-Dichloropicolinamide, a significant chemical intermediate. This comparison is supported by established methodologies for structurally similar compounds, offering a robust framework for method selection and development.
At a Glance: HPLC vs. GC-MS for this compound
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds. This compound, with a boiling point of 283.5°C, can be analyzed directly. | Best for volatile and thermally stable compounds. Analysis of this compound may require derivatization to increase volatility. |
| Sample Preparation | Typically involves dissolution and filtration. Methods like QuEChERS can be employed for complex matrices.[1][2][3][4][5] | Often requires extraction and a derivatization step to convert the analyte into a more volatile form.[6][7] |
| Instrumentation | HPLC system with a UV or Mass Spectrometry (MS) detector. | GC system coupled with a Mass Spectrometer (MS). |
| Speed | Generally faster run times for direct analysis. | Can have longer sample preparation times due to the derivatization step. |
| Sensitivity | High sensitivity, especially when coupled with MS/MS. | Very high sensitivity and selectivity, particularly with MS detection. |
| Selectivity | Good selectivity with UV detection, excellent with MS. | Excellent selectivity due to mass fragmentation patterns. |
Quantitative Performance Comparison
The following table summarizes typical performance characteristics for the analysis of picolinamide-related pesticides using HPLC and GC-MS. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Performance Parameter | HPLC | GC-MS |
| Linearity (R²) | > 0.999[8][9] | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 µg/L | 0.05 - 5 µg/L |
| Limit of Quantitation (LOQ) | 0.5 - 30 µg/L | 0.2 - 15 µg/L |
| Accuracy (% Recovery) | 85 - 110%[10] | 80 - 115% |
| Precision (%RSD) | < 5%[9] | < 10% |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and accurate results. Below are representative protocols for the analysis of this compound using HPLC and GC-MS, based on methods for analogous compounds.
High-Performance Liquid Chromatography (HPLC) Methodology
HPLC is a robust technique for the analysis of picolinamide-based compounds, often without the need for derivatization.
1. Sample Preparation (QuEChERS Method) [1][2][3][4][5]
-
Homogenization: Homogenize 10-15 g of the sample (e.g., soil, plant tissue).
-
Extraction: Place the homogenized sample in a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., magnesium sulfate and sodium acetate) and shake for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a d-SPE tube containing a sorbent (e.g., PSA and C18) to remove interferences. Vortex for 30 seconds and centrifuge.
-
Final Extract: The resulting supernatant is ready for HPLC analysis.
2. Chromatographic Conditions
-
Instrument: HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[11]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[8]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.[8]
-
Detection: UV detection at a specified wavelength (e.g., 230 nm) or MS detection in selected ion monitoring (SIM) mode.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodology
GC-MS offers high sensitivity and specificity for the analysis of this compound, though it typically requires a derivatization step to enhance volatility.
1. Sample Preparation and Derivatization
-
Extraction: Perform a liquid-liquid extraction of the sample using a suitable organic solvent (e.g., ethyl acetate).
-
Derivatization:
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[12]
-
Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction, converting the amide group to a more volatile silyl derivative.[12]
-
After cooling, the derivatized sample is ready for GC-MS injection.
-
2. GC-MS Conditions
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature of 80°C, hold for 1 minute.
-
Ramp to 200°C at a rate of 10°C/min.
-
Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound.
Workflow and Decision Diagrams
To visually represent the analytical processes and the logic for selecting between HPLC and GC-MS, the following diagrams are provided in DOT language.
HPLC analysis workflow for this compound.
References
- 1. food-safety.com [food-safety.com]
- 2. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 3. QuEChERS: Home [quechers.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. Highly sensitive analytical method for herbicide clopyralid residue in cattle manure compost with ultraperformance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eag.com [eag.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. affinisep.com [affinisep.com]
- 11. benchchem.com [benchchem.com]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
evaluating the persistence of 3,5-Dichloropicolinamide against other pyridine derivatives
A Guide for Researchers in Drug and Agrochemical Development
This guide provides a comparative evaluation of the environmental persistence of several key pyridine derivative herbicides. The primary focus is on their soil half-life (DT50), a critical parameter for assessing environmental impact and potential for carryover injury to subsequent crops. The data presented is compiled from various environmental fate studies.
Data Summary: Persistence of Pyridine Herbicides in Soil
The persistence of pyridine herbicides is highly variable and is significantly influenced by soil type, temperature, moisture, and microbial activity.[1][2][3] The primary pathway for the degradation of these herbicides in soil is microbial activity.[1][2][4] The following table summarizes the typical soil half-life (DT50) ranges for 3,5-Dichloropicolinamide (represented by the structurally similar and widely studied Clopyralid) and other common pyridine derivatives.
| Herbicide | Chemical Name | Typical Soil Half-Life (DT50) Range (Days) | Key Factors Influencing Persistence |
| Clopyralid | 3,6-dichloro-2-pyridinecarboxylic acid | 8 - 90 days[2][5][6][7] (Average often cited as ~40 days[2][6]) | Persistence increases in cold, dry, or waterlogged soils with low microbial activity.[2] Can be very persistent in compost.[5][8] |
| Picloram | 4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid | 30 - 390 days[9][10] (Average often cited as ~90 days[10]) | Extremely persistent, especially in cold, dry climates and soils with low organic matter.[9][10] Photodegradation is a major degradation pathway on surfaces.[9] |
| Aminopyralid | 4-amino-3,6-dichloro-2-pyridinecarboxylic acid | 32 - 533 days[11][12] (Typical field half-life ~35 days[13]) | Persistence is highly variable based on soil type and conditions.[11][14] It is mobile in soil and can leach into groundwater.[12][14] |
| Triclopyr | [(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid | 8 - 46 days[4][15] (Average often cited as ~30 days[16]) | Breakdown is primarily microbial.[4][15] Persistence is longer in deeper, anaerobic soil layers.[4][15] Photodegradation is rapid in water exposed to sunlight.[4][17] |
Experimental Protocols
The data presented in this guide are typically derived from studies following standardized environmental fate testing guidelines. The most relevant and widely accepted protocol for determining the rate of aerobic and anaerobic transformation of chemicals in soil is the OECD Guideline 307.
Title: OECD Test Guideline No. 307: Aerobic and Anaerobic Transformation in Soil[18][19]
Objective: To determine the rate of degradation (and dissipation kinetics, e.g., DT50) of a test substance in soil under controlled aerobic and/or anaerobic conditions, and to identify the formation and decline of major transformation products.[18][19]
Methodology Summary:
-
Test Substance: The study is typically conducted using a radiolabeled (e.g., ¹⁴C-labeled) test substance to facilitate mass balance calculations and tracking of transformation products.[19] Non-labeled substances can also be used if sensitive analytical methods are available.[19]
-
Soil Selection: At least three different soil types are recommended to represent a range of properties (e.g., pH, organic carbon content, texture). The soil is typically sieved (<2 mm) and its microbial viability is confirmed.[20]
-
Test Setup:
-
A known concentration of the test substance is applied to replicate soil samples (typically 50-200g).[20]
-
The samples are incubated in the dark at a constant, controlled temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity).[19]
-
For aerobic studies, a continuous stream of air is passed through the incubation flasks to maintain aerobic conditions.[19] Volatiles and evolved ¹⁴CO₂ are captured in traps.[19][20]
-
For anaerobic studies, the soil is typically flooded and purged with an inert gas (e.g., nitrogen) to establish and maintain anaerobic conditions after an initial aerobic phase.[18]
-
-
Sampling: Duplicate flasks are removed at defined time intervals over a period of up to 120 days.[19][20]
-
Analysis:
-
Soil samples are extracted using appropriate solvents.
-
The parent compound and its transformation products in the extracts are separated, identified, and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with radio-detection and/or mass spectrometry (LC-MS).[19]
-
The amount of non-extractable (bound) residues and mineralized ¹⁴CO₂ is also quantified to establish a complete mass balance.[20]
-
-
Data Evaluation: The decline of the test substance concentration over time is plotted, and kinetic models are used to calculate the degradation rate and the time for 50% dissipation (DT50).
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the study of pyridine herbicide persistence.
References
- 1. grdc.com.au [grdc.com.au]
- 2. invasive.org [invasive.org]
- 3. extension.psu.edu [extension.psu.edu]
- 4. npic.orst.edu [npic.orst.edu]
- 5. ucanr.edu [ucanr.edu]
- 6. wsdot.wa.gov [wsdot.wa.gov]
- 7. Residue Behavior of Clopyralid Herbicide in Soil and Sugar Beet Crop under Subtropical Field Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prop.memberclicks.net [prop.memberclicks.net]
- 9. beyondpesticides.org [beyondpesticides.org]
- 10. invasive.org [invasive.org]
- 11. beyondpesticides.org [beyondpesticides.org]
- 12. wsdot.wa.gov [wsdot.wa.gov]
- 13. dnr.wisconsin.gov [dnr.wisconsin.gov]
- 14. mass.gov [mass.gov]
- 15. Triclopyr General Fact Sheet [npic.orst.edu]
- 16. invasive.org [invasive.org]
- 17. beyondpesticides.org [beyondpesticides.org]
- 18. oecd.org [oecd.org]
- 19. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 20. oecd.org [oecd.org]
comparative study of 3,5-Dichloropicolinamide degradation in different soil types
A guide for researchers on the environmental fate of aminopyralid, clopyralid, and picloram, providing insights into their degradation patterns across various soil matrices. Due to a lack of available data on 3,5-Dichloropicolinamide, this guide focuses on structurally related picolinamide herbicides to offer a comparative perspective on their environmental persistence.
The environmental persistence of herbicides is a critical factor influencing their efficacy, non-target impacts, and potential for groundwater contamination. Picolinamide herbicides, a class of synthetic auxin herbicides, are widely used for broadleaf weed control in various agricultural and non-crop settings. Their degradation in soil is a complex process governed by a combination of soil properties, microbial activity, and climatic conditions. This guide provides a comparative analysis of the degradation of three key picolinamide herbicides: aminopyralid, clopyralid, and picloram, in different soil types.
Quantitative Degradation Data
The persistence of these herbicides in soil is often quantified by their half-life (DT50), the time required for 50% of the initial concentration to dissipate. The following table summarizes the degradation half-lives of aminopyralid, clopyralid, and picloram in various soil types as reported in scientific literature.
| Herbicide | Soil Type | Organic Matter (%) | pH | Half-life (DT50) in days | Reference |
| Aminopyralid | Silt Loam | 3.4 | 7.8 | 32 - 533 | [1] |
| Sandy Loam | - | - | 114 - 433 (aerobic microbial metabolism) | [2] | |
| Clay Loam | High | - | <20 | [2] | |
| North American Soils | - | - | Average 35 | [1] | |
| European Soils | - | - | Average 25 | [1] | |
| Clopyralid | Sandy Loam | - | - | 10 - 47 | [3] |
| Haplic Luvisol Sandy Loam | - | - | <7 | [4] | |
| Alaskan Soils (Palmer and Delta) | - | - | 9.1 - 23.0 (initial rapid degradation) | [5] | |
| Picloram | Various | - | - | 20 - 300 | [6] |
| Aerobic Soils | - | - | 30 - several years | [7] | |
| Clay or Sandy Loam (low organic content) | Low | - | Dissipation is slow | [8] |
Note: The wide range in half-life values highlights the significant influence of soil properties and environmental conditions on herbicide degradation. Factors such as higher soil moisture and temperature generally accelerate degradation.[2][9]
Experimental Protocols
The data presented in this guide are derived from various laboratory and field studies. The following provides a generalized overview of the methodologies commonly employed to assess herbicide degradation in soil.
1. Soil Sample Collection and Characterization:
-
Soil samples are typically collected from the top layer (0-20 cm) of the experimental sites.[10]
-
Key physicochemical properties of the soil are characterized, including texture (sand, silt, clay content), organic matter content, pH, and microbial biomass.[3]
2. Laboratory Incubation Studies:
-
A known concentration of the herbicide is applied to the soil samples.
-
The treated soil is incubated under controlled conditions of temperature and moisture.[2]
-
Soil samples are collected at regular intervals over a defined period.
-
The concentration of the herbicide and its metabolites is determined using analytical techniques.
3. Field Studies:
-
Field plots are established in different geographical locations representing various soil types and climatic conditions.[5]
-
Herbicides are applied at specified rates.
-
Soil cores are collected from the plots at different time points after application.[5]
-
The herbicide concentration in the soil samples is analyzed to determine the rate of dissipation under real-world conditions.
4. Analytical Quantification:
-
The most common analytical method for quantifying picolinamide herbicides in soil is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique offers high sensitivity and selectivity for detecting and quantifying the parent herbicide and its degradation products.[5]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a laboratory-based study on herbicide degradation in soil.
Caption: Experimental workflow for studying herbicide degradation in soil.
Factors Influencing Degradation
The degradation of picolinamide herbicides in soil is primarily a microbial process, although photodegradation can occur on the soil surface.[11][12] Key factors influencing the rate of degradation include:
-
Soil Type and Organic Matter: Soils with higher organic matter and clay content may exhibit increased adsorption of herbicides, which can sometimes reduce their bioavailability for microbial degradation.[2] However, higher organic matter also supports a larger and more active microbial population, which can enhance degradation rates.[3]
-
Soil Moisture and Temperature: Optimal soil moisture and warmer temperatures generally increase microbial activity, leading to faster herbicide degradation.[2][9] Conversely, dry and cold conditions can significantly slow down the degradation process, leading to longer persistence.[1]
-
Soil pH: The pH of the soil can influence the chemical form of the herbicide and the activity of soil microorganisms, thereby affecting the degradation rate.
-
Microbial Community: The presence and activity of specific soil microorganisms capable of degrading the herbicide are crucial for its breakdown.[6]
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. files.dnr.state.mn.us [files.dnr.state.mn.us]
- 4. researchgate.net [researchgate.net]
- 5. Field degradation of aminopyralid and clopyralid and microbial community response to application in Alaskan soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. waterquality.gov.au [waterquality.gov.au]
- 8. beyondpesticides.org [beyondpesticides.org]
- 9. mdpi.com [mdpi.com]
- 10. ars.usda.gov [ars.usda.gov]
- 11. invasive.org [invasive.org]
- 12. invasive.org [invasive.org]
Safety Operating Guide
Proper Disposal of 3,5-Dichloropicolinamide: A Guide for Laboratory Professionals
The proper management and disposal of chemical waste are paramount for ensuring laboratory safety, regulatory compliance, and environmental protection. Chlorinated organic compounds, such as those structurally similar to 3,5-Dichloropicolinamide, are hazardous and necessitate a structured disposal protocol to mitigate risks. This guide provides essential safety and logistical information for the handling and disposal of such chemicals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound and similar compounds with the appropriate personal protective equipment (PPE) to prevent exposure. These compounds are often classified as harmful if swallowed, and can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2]
Always handle these chemicals in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure that an emergency eyewash station and safety shower are readily accessible.[2]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[2] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, particularly in poorly ventilated areas or when managing spills.[2] |
| Protective Clothing | A lab coat, closed-toe shoes, and long pants should be worn to minimize skin exposure.[2] |
Spill Management Protocol
In the event of a spill, immediate action is necessary to contain and clean up the material safely.
-
Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.[2]
-
Containment :
-
Collection : Place the absorbed or collected material into a clearly labeled and sealed container designated for hazardous waste.[2]
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
Step-by-Step Disposal Procedures
Under no circumstances should this type of chemical be disposed of down the drain or in regular trash.[2][3] Improper disposal can lead to significant environmental contamination.[2] These compounds are recognized as being very toxic to aquatic life with long-lasting effects.[4]
-
Waste Identification and Segregation :
-
All materials contaminated with this compound (or similar compounds), including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[2]
-
Segregate this waste from other chemical waste streams to prevent incompatible reactions.
-
-
Waste Container and Labeling :
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste.
-
Fill containers to no more than 90% of their capacity to allow for expansion.[2]
-
Keep the waste container securely closed except when adding waste.[2]
-
Clearly label the waste container with the words "Hazardous Waste." The label must include the full chemical name and indicate the approximate quantity or concentration. Note the date when the waste was first added to the container.[2]
-
-
Storage :
-
Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Regularly inspect the storage area for any signs of leakage.[2]
-
-
Disposal Request and Collection :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2]
-
Provide an accurate description of the waste, including its composition and quantity.[2]
-
Maintain detailed records of the waste generated and its disposal, as this is often a legal requirement.[2]
-
-
Final Disposal Method :
Experimental Protocols and Data Presentation
While specific experimental protocols for the disposal of this compound are not available, the general principle for the disposal of similar aromatic amines involves degradation through oxidation. For instance, a procedure for degrading aromatic amines involves using acidified potassium permanganate.[6] However, such procedures should only be carried out by trained personnel with the approval of their institution's EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and similar hazardous chemicals.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 3,5-Dichloropicolinamide
Disclaimer: No specific Safety Data Sheet (SDS) for 3,5-Dichloropicolinamide (CAS No. 5468-71-3) was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including 3,5-Dichloropyridine and Picolinamide. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this chemical.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for laboratory personnel working with this compound.
Personal Protective Equipment (PPE)
Based on the hazards associated with analogous chlorinated pyridine compounds, the following PPE is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes, dust, and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or appropriate nitrile gloves). | Prevents skin contact, which may cause irritation or be harmful. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Recommended for use in poorly ventilated areas, when handling bulk quantities, or during spill cleanup to prevent respiratory tract irritation from dust or vapors. |
| Protective Clothing | A laboratory coat, long pants, and closed-toe shoes. | Minimizes skin exposure to the chemical. |
Operational Plan: Safe Handling Protocol
All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
Designate a specific handling area within the chemical fume hood.
-
Gather all necessary equipment and reagents before introducing the chemical to the work area.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling:
-
Avoid the generation of dust when working with the solid form of the compound.
-
If transferring the solid, use a spatula or other appropriate tool to minimize dispersal.
-
For creating solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep containers of this compound tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area with an appropriate solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Disposal Plan: Hazardous Waste Management
This compound waste is classified as hazardous due to its chlorinated organic nature. Improper disposal can lead to environmental harm.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Collect all solid and liquid waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
This waste stream should be categorized as halogenated organic waste.
-
Do not mix with non-halogenated, acidic, or basic waste streams to prevent potentially hazardous reactions.
-
-
Containerization:
-
Use a chemically compatible, leak-proof waste container (e.g., a glass bottle with a secure cap).
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the major constituents and their approximate percentages.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is secure and has secondary containment.
-
Keep the storage area cool and dry.
-
-
Disposal:
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
-
The recommended final disposal method for chlorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[1]
-
Workflow for Safe Handling and Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
